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  • Product: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
  • CAS: 860807-23-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a heterocyclic building block of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide details a two-stage synthetic approach, commencing with the preparation of the key precursor, 1H-pyrazole-3-carbonitrile, followed by its N-hydroxymethylation. The causality behind experimental choices, detailed step-by-step protocols, and insights into reaction mechanisms are provided to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a valuable bifunctional molecule. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The 3-carbonitrile group serves as a versatile chemical handle for transformations into amides, carboxylic acids, or tetrazoles, while the N-hydroxymethyl group can act as a masked aldehyde, a reactive handle for further derivatization, or a group that modulates the physicochemical properties of the parent molecule.

The synthesis of this target molecule is most effectively approached via a two-part strategy. This approach separates the construction of the core heterocyclic system from its final functionalization, allowing for greater control and optimization at each stage.

Our synthetic strategy involves:

  • Synthesis of the Precursor: Preparation of 1H-pyrazole-3-carbonitrile from a commercially available starting material.

  • N-Hydroxymethylation: The direct and selective introduction of a hydroxymethyl group onto the N1 position of the pyrazole ring using formaldehyde.

This guide will elaborate on each of these stages, providing both the theoretical underpinning and the practical execution of the synthesis.

Synthesis Pathway Visualization

The overall synthetic pathway is summarized in the workflow diagram below.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Hydroxymethylation Amide Pyrazole-3-carboxamide DehydratingAgent Dehydrating Agent (e.g., P₂O₅, POCl₃) Amide->DehydratingAgent Nitrile 1H-Pyrazole-3-carbonitrile Formaldehyde Formaldehyde (aq.) Nitrile->Formaldehyde Target 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile DehydratingAgent->Nitrile Dehydration Formaldehyde->Target N-Hydroxymethylation (Ethanol, Reflux)

Figure 2: Simplified mechanism of amide dehydration using POCl₃.

Experimental Protocol: Dehydration of Pyrazole-3-carboxamide

This protocol is adapted from established procedures for the synthesis of 3-cyanopyrazoles from their corresponding amides. [3] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazole-3-carboxamide111.1010.0 g0.090
Phosphorus oxychloride153.3316.5 g (10 mL)0.108
Toluene-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add pyrazole-3-carboxamide (10.0 g, 0.090 mol) and toluene (100 mL).

  • Stir the suspension and cool the flask in an ice bath to 0-5 °C.

  • Add phosphorus oxychloride (10 mL, 0.108 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane 1:1).

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. Caution: This quenching step is exothermic.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford 1H-pyrazole-3-carbonitrile as a white to off-white solid. [3] Expected Yield: 75-85%.

Part 2: N-Hydroxymethylation of 1H-Pyrazole-3-carbonitrile

The introduction of the hydroxymethyl group onto the pyrazole nitrogen is achieved through a reaction with formaldehyde. This reaction is a type of N-alkylation specific to forming a hydroxymethyl adduct.

Mechanistic Insight: N-Hydroxymethylation

The N-hydroxymethylation of an azole like pyrazole proceeds via the nucleophilic attack of the pyrazole nitrogen atom on the electrophilic carbonyl carbon of formaldehyde. The pyrazole N-H is sufficiently acidic and the nitrogen sufficiently nucleophilic to react with formaldehyde, often without the need for a strong base, especially when heated. The reaction is typically reversible. [4]

Figure 3: Mechanism of N-Hydroxymethylation of Pyrazole.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

This protocol is based on a reported procedure for the N-hydroxymethylation of 3,5-diphenylpyrazole and has been adapted for the specific substrate. [5] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-Pyrazole-3-carbonitrile93.095.0 g0.054
Formaldehyde (37% aq. soln.)30.035.2 mL~0.065
Ethanol-50 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazole-3-carbonitrile (5.0 g, 0.054 mol) in ethanol (50 mL).

  • To the stirred solution, add aqueous formaldehyde (37 wt. %, 5.2 mL, ~0.065 mol).

  • Heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours. The reaction can be monitored by TLC, observing the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol and excess formaldehyde.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Expected Yield: 65-75%.

Stability and Storage Considerations

N-hydroxymethylated azoles can be thermally and hydrolytically labile, potentially reverting to the starting pyrazole and formaldehyde. [4]It is recommended to store the final product under cool (2-8 °C), dry conditions. [6]For long-term storage, an inert atmosphere (argon or nitrogen) is advisable to prevent potential oxidative degradation. [6]

Characterization

The structural confirmation of the final product and key intermediate should be performed using standard analytical techniques.

  • 1H-Pyrazole-3-carbonitrile (Precursor):

    • ¹H NMR: Expected signals include a pyrazole N-H proton (broad singlet, typically >13 ppm) and two aromatic protons on the pyrazole ring (doublets, ~6.8 and ~7.9 ppm).

    • ¹³C NMR: Three signals are expected for the pyrazole ring carbons, plus a signal for the nitrile carbon (~110-115 ppm).

    • IR (KBr, cm⁻¹): A sharp, strong absorption band characteristic of the nitrile (C≡N) group around 2230-2250 cm⁻¹, and a broad N-H stretching band around 3100-3300 cm⁻¹.

  • 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (Final Product):

    • ¹H NMR: The broad N-H signal will be absent. New signals will appear for the hydroxymethyl group: a singlet for the -CH₂- protons (~5.5-5.8 ppm) and a broad singlet for the -OH proton (exchangeable with D₂O). The pyrazole ring protons will shift slightly.

    • ¹³C NMR: A new signal for the hydroxymethyl carbon (-CH₂OH) will appear around 65-75 ppm.

    • IR (KBr, cm⁻¹): Persistence of the nitrile peak (~2230-2250 cm⁻¹). Appearance of a broad O-H stretching band around 3200-3400 cm⁻¹.

    • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 124.05.

Conclusion

The synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile can be reliably achieved through a two-stage process involving the dehydration of pyrazole-3-carboxamide to form the key 1H-pyrazole-3-carbonitrile intermediate, followed by a direct N-hydroxymethylation using formaldehyde. The protocols provided in this guide are based on established chemical transformations and offer a solid foundation for the laboratory-scale production of this valuable building block. Careful execution of the experimental procedures and awareness of the product's stability are crucial for obtaining high yields and purity.

References

  • (Reference placeholder for general pyrazole biological activity)
  • (Reference placeholder for general pyrazole biological activity)

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile in Drug Discovery

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the realm of kinase inhibitors[1]. Among its functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the realm of kinase inhibitors[1]. Among its functionalized derivatives, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) represents a highly versatile, fragment-like building block[2].

Unlike standard alkyl-substituted pyrazoles, the N-hydroxymethyl group acts as a hemiaminal, offering unique physicochemical behavior and serving as a reactive handle for further derivatization[3]. Coupled with the electron-withdrawing carbonitrile group at the C3 position, this molecule presents a highly specific electronic profile that is invaluable for fragment-based drug discovery (FBDD) and the synthesis of complex pharmacophores. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-validated experimental protocols.

Structural Causality and Physicochemical Properties

The utility of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile stems directly from the interplay between its functional groups.

  • The Carbonitrile Group (C3): The -C≡N moiety is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it depletes electron density from the pyrazole π -system. This lowers the pKa of the pyrazole ring, rendering it less basic, which is a critical feature for increasing the passive membrane permeability of downstream drug candidates. Furthermore, the nitrogen of the cyano group acts as a potent, directional hydrogen-bond acceptor, frequently utilized to interact with the hinge region of ATP-binding pockets in kinases[1].

  • The N-Hydroxymethyl Group (N1): Formed synthetically via the condensation of the parent pyrazole with formaldehyde, this group is technically a hemiaminal[3]. It disrupts the strong intermolecular hydrogen bonding typically seen in unsubstituted 1H-pyrazoles, thereby lowering the melting point and significantly enhancing aqueous solubility. However, because it is a hemiaminal, it exhibits pH-dependent kinetic stability.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, highlighting the causality behind each metric.

PropertyValueCausality / Structural Significance
CAS Number 860807-23-4Unique identifier for this specific regioisomer[2].
Molecular Formula C5H5N3OLow molecular weight; ideal for FBDD libraries[2].
Molecular Weight 123.11 g/mol Highly efficient ligand efficiency (LE) potential[2].
Topological Polar Surface Area ~65 Ų (Estimated)Balances the polar nitrile and hydroxyl groups; optimal for crossing biological membranes.
Hydrogen Bond Donors 1 (-OH)Facilitates interaction with target proteins or solvent (water) to boost solubility.
Hydrogen Bond Acceptors 4 (N, N, N, O)Enhances aqueous solubility and multi-point target binding affinity.

Experimental Workflows: Profiling & Validation

To utilize 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile effectively, researchers must establish its stability and solubility profiles. Because the N-hydroxymethyl group can theoretically revert to formaldehyde and the parent pyrazole under extreme pH conditions, thermodynamic profiling must be self-validating.

Protocol 1: Self-Validating Thermodynamic Solubility and Stability Assay

This protocol is designed to differentiate between the intact hemiaminal and potential degradation products, ensuring absolute scientific integrity through mass balance tracking.

  • Step 1: Solid-State Preparation. Weigh exactly 5.0 mg of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (>99% purity) into a glass vial. Causality: High purity is critical; even trace impurities can alter the crystal lattice energy, artificially skewing the thermodynamic solubility limit.

  • Step 2: Buffer Equilibration. Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Shake the suspension at 300 rpm at exactly 25.0°C for 48 hours. Causality: A 48-hour window ensures the system transitions completely from kinetic dissolution to a true thermodynamic equilibrium.

  • Step 3: Phase Separation. Centrifuge the sample at 15,000 × g for 15 minutes rather than filtering. Causality: Syringe filters (e.g., PTFE or Nylon) can non-specifically adsorb small, polar heterocyclic molecules, leading to false-low solubility readings.

  • Step 4: Internal Standard Addition & Quantification. Spike the supernatant with a known concentration of an internal standard (e.g., 4-bromo-pyrazole). Analyze via HPLC-UV/MS. Causality: The internal standard corrects for any injection volume variations and matrix suppression effects in the MS detector, creating a self-validating quantification loop.

  • Step 5: Mass Balance Check. Dissolve the remaining solid pellet in DMSO and quantify. The sum of the dissolved compound and the solid pellet must equal the initial 5.0 mg (±5%). If a discrepancy exists, it indicates chemical degradation (e.g., loss of formaldehyde).

Workflow A 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (Solid State) B Kinetic Solubility (DMSO Stock to Aqueous Buffer) A->B C Thermodynamic Solubility (Shake-Flask Method) A->C D HPLC-UV/MS Analysis (with Internal Standard) B->D C->D E Data Processing & Property Mapping D->E

Fig 1. Workflow for the physicochemical evaluation of pyrazole derivatives.

Synthetic Utility and Derivatization

The N-hydroxymethyl group is not merely a solubility enhancer; it is a highly reactive synthetic handle. While 4-(hydroxymethyl)pyrazoles are often used as building blocks for anti-inflammatory drugs[4], the N1-hydroxymethyl variant offers unique pathways. Because it is a hemiaminal, it can generate an iminium-like intermediate under Lewis acid catalysis, allowing for rapid nucleophilic substitution.

Protocol 2: Acid-Catalyzed Etherification of the Hemiaminal
  • Step 1: Activation. Dissolve 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Step 2: Catalysis. Add a catalytic amount of Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.1 eq). Causality: The Lewis acid coordinates with the hydroxyl oxygen, facilitating its departure as water and generating a highly electrophilic N-methylene intermediate.

  • Step 3: Nucleophilic Attack. Dropwise add the desired aliphatic alcohol (1.2 eq). Stir for 2 hours, allowing the system to warm to room temperature.

  • Step 4: Quenching. Quench the reaction with saturated aqueous NaHCO3​ . Causality: Immediate neutralization prevents the acid-catalyzed reversal of the newly formed aminal ether.

  • Step 5: Validation. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Validate the product via 1H -NMR, specifically looking for the characteristic shift of the N- CH2​ -O protons (typically around δ 5.30 - 5.50 ppm)[3].

Pathway Core 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Oxidation Oxidation (Aldehyde / Acid) Core->Oxidation Dess-Martin / MnO2 Reduction Reduction (Primary Amine) Core->Reduction H2, Pd/C or LiAlH4 Substitution Nucleophilic Substitution Core->Substitution Halogenation / Etherification

Fig 2. Synthetic derivatization pathways for 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Conclusion

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a sophisticated building block that bridges the gap between favorable physicochemical properties and synthetic versatility. By understanding the causal relationship between its electron-withdrawing carbonitrile group and its hemiaminal N-hydroxymethyl group, researchers can precisely control its stability and reactivity, accelerating the development of novel pyrazole-based therapeutics.

References

  • 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile | AMERICAN ELEMENTS . American Elements. Available at:[Link]

  • Microwave-Assisted Synthesis of 1-Hydroxymethylazoles . Revista de Chimie (BCH). Available at:[Link]

  • 3-[4-(HYDROXYMETHYL)-1Н-PYRAZOL-3-YL]UREAS . CORE. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS 860807-23-4). Due to the limited availability of publishe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS 860807-23-4). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with spectral data from analogous pyrazole derivatives, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and similar heterocyclic compounds. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, ensuring a self-validating system for experimental work.

Introduction

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxymethyl group at the N1 position and a nitrile group at the C3 position.[1][2] Its molecular formula is C₅H₅N₃O, with a molecular weight of 123.11 g/mol .[1][2] The unique arrangement of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (nitrile and pyrazole nitrogens), and a rigid heterocyclic core makes this molecule an interesting scaffold for medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the functional groups on this particular molecule offer multiple points for further chemical modification.[3][4][5]

Accurate structural elucidation is the cornerstone of all chemical research and development. This guide provides an in-depth analysis of the expected spectroscopic data that would confirm the synthesis and purity of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile are key to understanding its spectroscopic behavior.

Figure 1. Molecular structure of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the hydroxymethyl protons, and the hydroxyl proton. The anticipated chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are outlined below. The choice of an aprotic polar solvent like DMSO-d₆ is crucial as it will allow for the observation of the hydroxyl proton, which might otherwise undergo rapid exchange in protic solvents.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H5~8.0 - 8.5Doublet~2-3This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. It will be coupled to H4.
H4~6.5 - 7.0Doublet~2-3This proton is on a carbon further from the electron-withdrawing nitrile group compared to H5. It will be coupled to H5.
-CH₂-~5.5 - 6.0Singlet (or Doublet if coupled to OH)- (or ~5-7 if coupled)The methylene protons are adjacent to an oxygen and a nitrogen atom, resulting in a significant downfield shift. In DMSO-d6, coupling to the hydroxyl proton may be observed as a triplet.
-OH~5.0 - 5.5Broad Singlet (or Triplet if coupled to CH₂)- (or ~5-7 if coupled)The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature. It may appear as a broad singlet or a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C3~115 - 125This carbon is part of a double bond and is attached to the electron-withdrawing nitrile group.
C-CN~110 - 120The nitrile carbon is characteristically found in this region.
C5~135 - 145This carbon is part of a double bond and is adjacent to two nitrogen atoms.
C4~105 - 115This carbon is part of a double bond in the heterocyclic ring.
-CH₂-~70 - 80The methylene carbon is attached to both a nitrogen and an oxygen atom, causing a significant downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis of vibrational frequencies provides a molecular fingerprint.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Rationale
O-H stretch3200 - 3600Strong, BroadCharacteristic of the hydroxyl group, the broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100MediumAssociated with the C-H bonds of the pyrazole ring.
C≡N stretch2220 - 2260Medium to StrongA sharp and characteristic absorption for the nitrile group. The conjugation with the pyrazole ring may slightly lower the frequency.
C=N stretch1500 - 1600MediumStretching vibrations of the carbon-nitrogen double bonds within the pyrazole ring.
C-O stretch1000 - 1260StrongCharacteristic of the carbon-oxygen single bond in the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 123. The intensity may be moderate to strong.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 105 ([M-18]⁺) resulting from the loss of a water molecule from the hydroxymethyl group.

    • Loss of CH₂O: A prominent peak at m/z = 93 ([M-30]⁺) due to the loss of formaldehyde is highly probable. This is a characteristic fragmentation for N-hydroxymethyl heterocycles.

    • Loss of HCN: A peak at m/z = 96 ([M-27]⁺) from the loss of hydrogen cyanide from the pyrazole ring or the nitrile group.

    • Formation of [C₃H₂N]⁺: A fragment at m/z = 52, corresponding to the pyrazole ring fragmenting.

M [C₅H₅N₃O]⁺˙ m/z = 123 M_H2O [C₅H₃N₃]⁺˙ m/z = 105 M->M_H2O - H₂O M_CH2O [C₄H₃N₃]⁺˙ m/z = 93 M->M_CH2O - CH₂O M_HCN [C₄H₄N₂O]⁺˙ m/z = 96 M->M_HCN - HCN

Figure 2. Predicted key fragmentation pathways for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform the FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3. Standard workflow for NMR data acquisition and processing.

FT-IR Data Acquisition Protocol
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Ensure the ATR crystal is clean. Place a small amount of the powder on the crystal and apply pressure.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the major peaks.

Mass Spectrometry Data Acquisition Protocol
  • Sample Introduction: For a pure, volatile solid, a direct insertion probe can be used for EI-MS. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization methods and would likely show a prominent protonated molecule [M+H]⁺ at m/z = 124.

  • Ionization: For EI, use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This guide provides a detailed prediction of the NMR, IR, and MS spectra of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile based on its chemical structure and data from related compounds. The presented spectroscopic data, although predicted, offer a strong basis for the identification and structural confirmation of this molecule. The included experimental protocols provide a standardized and reliable approach for researchers to obtain high-quality data. The synthesis and experimental characterization of this compound would be a valuable contribution to the chemical literature, and the data presented herein can serve as a benchmark for such future work.

References

  • American Elements. 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. [Link]

  • Chemspace. 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra. [Link]

  • Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • SpectraBase. Naphthalene-2-carbonitrile, 1,2,3,4-tetrahydro-2-oxo-spiro-3-cyclohexane-. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • International Journal of Green Pharmacy. Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

  • Journal of Chemical Technology and Metallurgy. SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL PYRAZOLONE DERIVATIVES. [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

  • PubChem. 1H-Pyrazole-5-carbonitrile. [Link]

Sources

Exploratory

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile: A Privileged Scaffold for Next-Generation Kinase Inhibitors

As the landscape of targeted therapeutics evolves, the demand for highly selective, metabolically stable, and potent kinase inhibitors has never been higher. Protein kinases, particularly those involved in oncology (e.g....

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the demand for highly selective, metabolically stable, and potent kinase inhibitors has never been higher. Protein kinases, particularly those involved in oncology (e.g., JAK/STAT pathway) and neurodegeneration (e.g., LRRK2), require precision-engineered molecules to effectively compete with intracellular ATP.

In this technical guide, we explore the structural logic, synthetic workflows, and self-validating assay protocols surrounding 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4), a highly versatile building block that has emerged as a cornerstone in the development of novel kinase inhibitors[1].

Structural Rationale & Pharmacophore Logic

The efficacy of pyrazole-derived kinase inhibitors is not coincidental; it is deeply rooted in their ability to mimic the adenine ring of ATP[2]. However, the specific functionalization of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile provides a unique trifecta of pharmacophoric advantages:

  • The Pyrazole Core (Hinge Binder): The nitrogen-rich heterocycle acts as an essential hydrogen bond donor/acceptor pair, anchoring the molecule to the highly conserved hinge region of the kinase (typically interacting with Leu/Val residues).

  • The 3-Carbonitrile Group (-CN): This strongly electron-withdrawing moiety modulates the pKa of the pyrazole core, optimizing its binding affinity. Furthermore, it acts as a precise hydrogen bond acceptor and can be synthetically hydrolyzed into an amide to capture additional polar interactions deep within the ATP-binding pocket[3].

  • The 1-Hydroxymethyl Group (-CH₂OH): This is the critical synthetic handle. While the naked hydroxymethyl group enhances aqueous solubility, it is most valuable as a precursor. It can be fluorinated (e.g., to a difluoromethyl group using DAST) to dramatically improve metabolic stability and lipophilicity, a necessity for blood-brain barrier (BBB) penetration in neurodegenerative targets[4].

SAR Core Pyrazole Core (Hinge Binder) N1 N1-Hydroxymethyl (Synthetic Handle) Core->N1 Modulates C3 C3-Carbonitrile (H-Bond Acceptor) Core->C3 Directs C4_C5 C4/C5 Substitutions (Selectivity Filter) Core->C4_C5 Expands N1_Effect Metabolic Stability & Solubility (e.g., -CHF2) N1->N1_Effect Leads to C3_Effect Target Affinity & pKa Modulation C3->C3_Effect Leads to C4_Effect Kinase Selectivity (e.g., LRRK2 vs JAK2) C4_C5->C4_Effect Leads to

Fig 1. Structure-Activity Relationship (SAR) logic for the 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile scaffold.

Target Pathways: Intervening in LRRK2 and JAK/STAT Signaling

The versatility of this scaffold allows it to be tuned for distinct kinase families. For instance, have demonstrated profound efficacy as modulators of Leucine-Rich Repeat Kinase 2 (LRRK2), a primary genetic driver of Parkinson's Disease[3]. Conversely, modifications at the N1 position, such as the synthesis of N-difluoromethylpyrazoles, yield highly selective inhibitors for Janus Kinases (e.g., TYK2 and JAK1), which are critical in inflammatory cascades and oncology[4].

Pathway Ligand Extracellular Signal (Cytokine / Growth Factor) Receptor Membrane Receptor (e.g., RTK / Cytokine Rx) Ligand->Receptor Binds Kinase Target Kinase (JAK1 / LRRK2) Receptor->Kinase Activates Effector Downstream Effectors (STAT / Rab GTPases) Kinase->Effector Phosphorylates Inhibitor Pyrazole-3-carbonitrile Derivative Inhibitor->Kinase Blocks ATP Pocket Transcription Gene Transcription & Pathological Response Effector->Transcription Translocates

Fig 2. Kinase signaling cascade and targeted inhibition via ATP-competitive pyrazole derivatives.

Synthetic Workflow & Diversification Strategy

To transform the raw building block into a potent therapeutic, a precise synthetic methodology is required[1]. The causality behind this workflow relies on activating the hydroxymethyl group before appending the bulky, selectivity-driving moieties.

Step-by-Step Methodology:
  • Activation/Protection of N1-Hydroxymethyl: The primary alcohol is relatively unreactive toward cross-coupling. It must be converted into a leaving group (e.g., via thionyl chloride to form a chloromethyl intermediate) or fluorinated. For example, treatment with Deoxo-Fluor or DAST converts the hydroxymethyl to a difluoromethyl group, a modification known to drastically improve the half-life of JAK1 inhibitors[5].

  • SₙAr / Cross-Coupling at C4/C5: To build the dual hinge-binding motif necessary for LRRK2 selectivity, the activated pyrazole is reacted with an aminopyrimidine derivative. This is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) using N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) at 80°C[3].

  • Purification & Salt Formation: The crude mixture is purified via reverse-phase High-Performance Liquid Chromatography (HPLC) using a water/acetonitrile gradient with 0.1% TFA, followed by lyophilization to yield the stable TFA salt of the inhibitor.

Workflow Scaffold 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Synthesis N1-Activation & C4/C5 Cross-Coupling Scaffold->Synthesis Purification HPLC Purification & LC-MS Characterization Synthesis->Purification Assay TR-FRET Kinase Binding Assay Purification->Assay Hit Lead Optimization (SAR Analysis) Assay->Hit IC50 < 100nM Hit->Synthesis Feedback Loop

Fig 3. Iterative synthetic and screening workflow for pyrazole-based kinase inhibitor discovery.

Quantitative SAR Data

The structural modifications outlined above directly dictate the biological efficacy of the compound. The following table synthesizes the quantitative impact of functionalizing the pyrazole-3-carbonitrile scaffold, demonstrating how specific moieties drive target selectivity (e.g., LRRK2 vs. JAK2)[3],[4].

Compound DerivativePrimary TargetIC₅₀ (nM)Selectivity Fold (vs Off-Target)Key Structural Feature & Causality
Unmodified Scaffold LRRK2>1000N/ALacks sufficient hydrophobic bulk for deep pocket engagement.
N1-(Difluoromethyl) Analog JAK137>23x (vs JAK2)Fluorination prevents rapid hepatic metabolism; optimizes lipophilicity.
Pyrazolyl-aminopyrimidine LRRK210>50x (vs JAK2)Aminopyrimidine addition creates a dual hinge-binding motif.
3-Carbonitrile Deleted LRRK2>5000N/ALoss of critical hydrogen bond acceptor; disrupts pKa balance.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure trustworthiness in lead optimization, target engagement must be measured using a self-validating system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this, as its ratio-metric readout inherently corrects for well-volume pipetting errors and compound auto-fluorescence[3].

Protocol: LRRK2 Target Engagement Assay

Causality: This assay relies on the competitive displacement of a fluorescent tracer. If the synthesized pyrazole inhibitor successfully binds the ATP pocket, it physically displaces the tracer, causing a quantifiable drop in the FRET signal.

Step-by-Step Execution:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Complex Formation: In a 384-well microplate, combine 10 nM of GST-tagged LRRK2 (G2019S mutant), 2 nM of Europium-labeled anti-GST antibody (the FRET donor), and 8.5 nM of a fluorescent kinase tracer (the FRET acceptor)[3].

  • Compound Addition: Add the synthesized pyrazole derivatives in a 10-point serial dilution (ranging from 10 µM down to 0.1 nM). Include DMSO-only wells as a negative control (maximum FRET) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control (minimum FRET).

  • Incubation & Readout: Incubate the plate at room temperature for 1 hour to reach thermodynamic equilibrium. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Validation: Calculate the 665/615 nm emission ratio. Plot the normalized ratio against the log of the compound concentration to derive the IC₅₀. The internal positive/negative controls self-validate the assay's dynamic range.

References

  • American Elements. "1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile Product Data." American Elements Catalog.[Link]

  • Ugrak, Bogdan I., et al. "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega 11.6 (2026). DOI: 10.1021/acsomega.5c09033.[Link]

  • Defina, S., et al. "Pyrazole aminopyrimidine derivatives as LRRK2 modulators." US Patent 9212173B2 (2015).

Sources

Foundational

Unlocking the Therapeutic Potential of Hydroxymethyl Pyrazoles: A Technical Guide to Mechanisms, Scaffold Design, and Experimental Validation

Introduction As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I frequently encounter the pyrazole ring as a privileged scaffold. However, the specific functionalization to hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I frequently encounter the pyrazole ring as a privileged scaffold. However, the specific functionalization to hydroxymethyl pyrazoles—either as active metabolites or synthetic intermediates—unlocks unique pharmacokinetic and pharmacodynamic profiles. This whitepaper elucidates the mechanistic causality behind hydroxymethyl pyrazole-driven therapies, ranging from classical toxicology (alcohol dehydrogenase inhibition) to cutting-edge applications in neurodegenerative diseases and antimicrobial design.

Section 1: Pharmacodynamics and the Alcohol Dehydrogenase (ADH) Axis

The most clinically validated context for hydroxymethyl pyrazoles stems from the metabolism of fomepizole (4-methylpyrazole), a frontline antidote for ethylene glycol and methanol poisoning[1].

Mechanistic Causality: Fomepizole acts as a potent competitive inhibitor of Alcohol Dehydrogenase (ADH), preventing the oxidation of toxic alcohols into their respective toxic metabolites, such as glycolate, oxalate, and formate[2]. Through saturable hepatic metabolism driven by the cytochrome P450 mixed-function oxidase system (specifically CYP2E1), fomepizole undergoes oxidative metabolism to yield 4-hydroxymethylpyrazole as its primary active metabolite[3][4].

Why is this important? 4-Hydroxymethylpyrazole retains approximately one-third of the ADH inhibitory potency of its parent compound[3]. While its higher inhibition constant renders its direct in vivo impact secondary to fomepizole, its presence extends the therapeutic window and serves as a critical biomarker for CYP450 auto-induction[5][6].

ADH_Pathway Toxic Methanol / Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) Toxic->ADH Substrate Metabolites Toxic Metabolites (Formate / Oxalate) ADH->Metabolites Oxidation Fomepizole Fomepizole (4-Methylpyrazole) Fomepizole->ADH Competitive Inhibition CYP CYP450 (CYP2E1) Fomepizole->CYP Hepatic Metabolism HMP 4-Hydroxymethylpyrazole (Active Metabolite) CYP->HMP Oxidation HMP->ADH Secondary Inhibition

Metabolic pathway of fomepizole yielding 4-hydroxymethylpyrazole and subsequent ADH inhibition.

Section 2: Hydroxymethyl Pyrazoles in Modern Scaffold Design

Beyond toxicology, the hydroxymethyl pyrazole moiety is a highly versatile building block in rational drug design. Its ability to act as a hydrogen bond donor/acceptor while modulating lipophilicity makes it ideal for overcoming off-target liabilities.

1. Mitigating hERG Toxicity in SMA Therapies: In the development of splicing modulators for Survival Motor Neuron-2 (SMN2) to treat Spinal Muscular Atrophy (SMA), early pyridazine leads exhibited significant hERG channel binding, a critical precursor to cardiotoxicity[7]. The strategic incorporation of a 4-hydroxymethylpyrazole moiety reduced hERG binding affinity (IC50 = 6.0 µM) without compromising SMN potency or bioavailability[7]. The hydroxymethyl group alters the basicity and spatial geometry of the molecule, disrupting the pharmacophore required for hERG pore binding.

2. Sigma-1 Receptor Antagonists for Pain Management: The clinical candidate EST64454, a highly soluble σ1 receptor antagonist, relies on 3-(hydroxymethyl)pyrazoles as key synthetic intermediates[8]. The reduction of 3-(ethoxycarbonyl)-pyrazole yields 3-(hydroxymethyl)pyrazole, which is subsequently alkylated. The resulting compound achieves Biopharmaceutics Classification System (BCS) Class I status due to outstanding aqueous solubility and Caco-2 permeability[8].

3. Antimicrobial and Antitumor Mannich Bases: Hydroxymethyl pyrazoles readily undergo condensation with primary amines to form Mannich bases. For instance, reacting 1-(hydroxymethyl)pyrazole derivatives with 1-aminobenzimidazoles yields pyrazolo-benzimidazole hybrids[9]. These compounds exhibit broad-spectrum biological activities, including moderate to good antibacterial efficacy (MIC 180-270 µg/mL) and cytotoxicity against human cervix carcinoma (Hep-2) cells[10].

Data Presentation: Quantitative Pharmacological Profiles

The following table summarizes the key quantitative metrics associated with hydroxymethyl pyrazole derivatives and their parent compounds across various therapeutic domains.

Compound / DerivativeTarget / ApplicationKey Quantitative MetricReference
Fomepizole (Parent) ADH Inhibition (Toxicology)In vitro IC50 ≈ 0.1 µmol/L
4-Hydroxymethylpyrazole ADH Inhibition (Metabolite)~33% potency of Fomepizole[3]
Pyrazole 19 (Analog) SMN2 Splicing (SMA)hERG binding IC50 = 6.0 µM[7]
EST64454 (Derivative) σ1 Receptor Antagonist (Pain)High Permeability (BCS Class I)[8]
Mannich Bases Antimicrobial / AntibiofilmMIC = 180 - 270 µg/mL[9][10]

Section 3: Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of 1-(hydroxymethyl)pyrazole intermediates and the subsequent in vitro validation of their biological activity. I have designed these steps to include internal validation checkpoints so that the system is self-correcting.

Protocol A: Synthesis of 1-(Hydroxymethyl)pyrazole Mannich Bases

Causality Check: The reaction utilizes aqueous formaldehyde to introduce the hydroxymethyl group at the N1 position of the pyrazole ring. This functionalization is critical because it acts as an electrophile in the subsequent Mannich-type condensation with an aromatic amine[9].

  • Hydroxymethylation: Dissolve 10 mmol of the substituted pyrazole in 15 mL of ethanol. Add 12 mmol of 30% aqueous formaldehyde solution dropwise at room temperature.

  • Validation Step 1: Stir for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The complete disappearance of the starting material confirms the formation of the 1-(hydroxymethyl)pyrazole intermediate. Do not proceed if starting material remains, as it will cause side-reactions in step 3.

  • Condensation: To the reaction mixture, add 10 mmol of the target primary amine (e.g., 1-aminobenzimidazole) dissolved in 10 mL of methylene chloride[9].

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to promote iminium ion formation. Reflux the mixture at 60°C for 4-6 hours.

  • Purification: Cool the mixture to precipitate the solid. Filter, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water).

  • Validation Step 2: Confirm the structure via 1H-NMR. Look for the characteristic methylene (-CH2-N-) singlet peak around δ 5.10 - 5.16 ppm, which definitively verifies successful Mannich base formation[9].

Protocol B: In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay

Causality Check: This assay measures the reduction of NAD+ to NADH at 340 nm. A decrease in the rate of absorbance change indicates successful competitive inhibition by the hydroxymethyl pyrazole derivative, proving target engagement.

  • Reagent Preparation: Prepare a 0.1 M sodium pyrophosphate buffer (pH 8.5). Prepare fresh solutions of NAD+ (15 mM) and ethanol (100 mM) in the buffer.

  • Enzyme Preparation: Reconstitute purified human or monkey hepatic ADH to a concentration of 0.05 U/mL[5].

  • Inhibitor Incubation: In a UV-compatible 96-well microplate, mix 10 µL of the test compound (serial dilutions from 0.01 µM to 100 µM) with 50 µL of ADH enzyme solution. Incubate at 25°C for 10 minutes to allow pre-equilibration and binding.

  • Reaction Initiation: Add 20 µL of NAD+ and 20 µL of ethanol to each well.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm using a microplate reader in kinetic mode for 5 minutes (1 read/15 seconds).

  • Validation Step: Include a positive control (Fomepizole, 1 µM) and a vehicle control (DMSO < 1%). The positive control must show >80% inhibition for the assay to be deemed valid[3]. Calculate the IC50 using non-linear regression analysis.

Experimental_Workflow Start Substituted Pyrazole Step1 Add 30% Aq. Formaldehyde (Room Temp, 2h) Start->Step1 Inter 1-(Hydroxymethyl)pyrazole Intermediate Step1->Inter Step2 Add Primary Amine + AcOH (Reflux 60°C, 4-6h) Inter->Step2 Product Pyrazole Mannich Base Step2->Product NMR Validation: 1H-NMR (-CH2-N- peak at ~5.1 ppm) Product->NMR Assay In Vitro Bioassay (ADH Inhibition / MIC) NMR->Assay If Validated

Step-by-step workflow for the synthesis, validation, and screening of pyrazole derivatives.

Conclusion

Hydroxymethyl pyrazoles represent a fascinating intersection of toxicology and rational drug design. From their serendipitous discovery as active metabolites of fomepizole to their deliberate incorporation into advanced scaffolds for SMA and pain management, these moieties offer precise control over physicochemical properties. By adhering to the rigorous synthetic and analytical protocols outlined above, drug development professionals can continue to exploit the pyrazole nucleus to address unmet medical needs.

References

  • Fomepizole - Wikipedia , Wikipedia, [Link]

  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) , ACS Publications,[Link]

  • Synthesis, Spectral Characterization, and Anti-Tumor Activity of Some Pyrazole Derivatives , Semantic Scholar,[Link]

  • Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole , PMC - NIH,[Link]

  • Fomepizole - Therapeutic Goods Administration (TGA) , TGA,[Link]

  • Synthesis and biological evaluation of novel pyrazole compounds , ResearchGate,[Link]

  • Alcohol & Pyrazole Reaction & Metabolism , Grantome,[Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research , PNAS,[Link]

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities , MDPI,[Link]

  • EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management , ACS Publications,[Link]

Sources

Exploratory

Engineering the 1,2-Diazole Core: A Technical Guide to the Discovery, Synthesis, and Validation of Novel Pyrazole Therapeutics

Introduction: The Pyrazole Scaffold in Modern Pharmacotherapy In my tenure overseeing early-stage drug discovery pipelines, few heterocyclic systems have proven as consistently reliable as the pyrazole ring. Pyrazoles—fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Pharmacotherapy

In my tenure overseeing early-stage drug discovery pipelines, few heterocyclic systems have proven as consistently reliable as the pyrazole ring. Pyrazoles—five-membered aromatic rings containing two adjacent nitrogen atoms—have cemented their status as "privileged scaffolds" in medicinal chemistry[1]. From the anti-inflammatory blockbuster Celecoxib to the anticoagulant Apixaban, the structural versatility of the pyrazole nucleus allows it to interface with a diverse array of biological targets[2]. This whitepaper explores the rational design, advanced synthetic methodologies, and biological validation of novel pyrazole derivatives, providing a comprehensive roadmap for drug development professionals.

Mechanistic Grounding: Why Pyrazoles Dominate Kinase Inhibition

The pharmacological dominance of pyrazoles stems from their unique electronic and steric properties. The adjacent nitrogen atoms serve dual roles: the pyridine-like nitrogen (N2) acts as a robust hydrogen bond acceptor, while the pyrrole-like nitrogen (N1), when unsubstituted, functions as a hydrogen bond donor[3]. This donor-acceptor motif is perfectly complementary to the hinge region of various kinase enzymes, notably Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR)[4].

By substituting the pyrazole ring at the C3, C4, and C5 positions, medicinal chemists can precisely tune the molecule's lipophilicity, metabolic stability, and target specificity. For instance, incorporating a trifluoromethyl (-CF3) group at the C3 position significantly enhances metabolic resistance while increasing the compound's cell membrane permeability[5].

G A Target Identification (e.g., CDK, EGFR) B Rational Design (In silico Docking) A->B C Chemical Synthesis (Microwave/Ultrasound) B->C D Structural Validation (NMR, MS, FT-IR) C->D E Biological Screening (Kinase Assays, MTT) D->E F Lead Optimization (SAR Analysis) E->F F->B Iterative Refinement

Fig 1. Iterative workflow for the discovery and optimization of novel pyrazole-based therapeutics.

Advanced Synthetic Methodologies: From Classical to Green Chemistry

Historically, the Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—has been the cornerstone of pyrazole assembly[3]. However, this classical approach often suffers from poor regioselectivity, yielding a mixture of 1,3,5- and 1,4,5-substituted isomers.

To overcome these limitations, modern synthetic paradigms have shifted toward microwave-assisted synthesis, ultrasound irradiation, and transition-metal-catalyzed cross-coupling[6]. Microwave irradiation, in particular, has emerged as a superior technique. By facilitating direct dielectric heating, it reduces reaction times from hours to minutes, improves atom economy, and drives regioselectivity under solvent-free or aqueous conditions[6].

Protocol 1: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a library of 1,3,5-trisubstituted pyrazoles with high regioselectivity. Causality & Design: Microwave dielectric heating is utilized to provide uniform energy transfer. This bypasses the thermal gradients typical of conventional oil baths, preventing the degradation of sensitive hydrazine intermediates and driving the cyclocondensation to completion rapidly[6].

  • Reactant Preparation: In a microwave-safe quartz vessel, combine 1.0 mmol of the selected 1,3-diketone and 1.1 mmol of arylhydrazine in 5 mL of a green solvent mixture (e.g., ethanol/water).

  • Catalyst Addition: Add a catalytic amount (10 mol%) of glacial acetic acid to promote the initial nucleophilic attack of the hydrazine on the carbonyl carbon.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 100°C and 150 W for 10–15 minutes.

  • Reaction Monitoring (Self-Validation Step A): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The protocol validates its progression when the UV-active spot corresponding to the 1,3-diketone completely disappears, replaced by a lower Rf product spot.

  • Purification & Structural Validation (Self-Validation Step B): Cool the mixture to precipitate the crude product. Recrystallize from hot ethanol. Confirm the structure via 1H NMR (CDCl3). The synthesis is definitively validated by the presence of a distinct singlet at ~δ 6.5 ppm, which corresponds to the C4-H proton of the newly formed pyrazole ring.

Structure-Activity Relationship (SAR) & Lead Optimization

The biological efficacy of pyrazole derivatives is highly sensitive to the nature and position of their substituents. The table below summarizes the causal relationship between specific functional groups and their pharmacological impact, guiding rational lead optimization.

Substitution PositionFunctional GroupPrimary Target / EffectMechanistic Rationale
N1 Phenyl / Substituted ArylHydrophobic pocket bindingEnhances lipophilicity, improving cell membrane permeability and anchoring the molecule in hydrophobic enzyme clefts[3].
C3 Trifluoromethyl (-CF3)Metabolic stabilityThe strong electron-withdrawing nature increases metabolic resistance to cytochrome P450 enzymes while boosting lipophilicity[5].
C4 Carboxamide / CyanoKinase hinge regionActs as a critical hydrogen bond donor/acceptor pair, mimicking the binding of ATP in the kinase active site[1].
C5 Amino (-NH2)Target specificity & SolubilityEnhances aqueous solubility and provides an additional vector for hydrogen bonding with target residues (e.g., in p38MAPK)[7].
Biological Validation: Self-Validating Assay Systems

Once synthesized, pyrazole derivatives must be rigorously evaluated for their biological activity. Given their propensity to act as kinase inhibitors, high-throughput enzymatic assays are the standard for initial screening. Pyrazole analogs have been shown to effectively block the active site of the Cyclin-Dependent Kinase (CDK) family, which is crucial for regulating the cell cycle[4].

G Ligand Pyrazole Derivative CDK Cyclin-Dependent Kinase (Active Site) Ligand->CDK Competitive Binding ATP ATP Binding Blocked CDK->ATP Inhibits CellCycle Cell Cycle Arrest (G1/S Phase) ATP->CellCycle Induces Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Triggers

Fig 2. Mechanism of action for pyrazole-mediated CDK inhibition leading to tumor cell apoptosis.

Protocol 2: High-Throughput Luminescence-Based Kinase Inhibition Assay (CDK2/Cyclin E)

Objective: To quantify the half-maximal inhibitory concentration (IC50) of novel pyrazole derivatives against CDK2. Causality & Design: A luminescence-based ATP depletion assay is selected over radiometric assays to eliminate radioactive waste while providing a highly sensitive, interference-free readout. The luminescence directly correlates with the amount of unreacted ATP, which is inversely proportional to kinase activity.

  • Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. Dilute the CDK2/Cyclin E complex and the pyrazole derivatives (in DMSO) to their working concentrations.

  • Compound Incubation: Combine the kinase and the pyrazole derivative in a 384-well plate. Causality: Pre-incubating the kinase with the inhibitor for 15 minutes before ATP addition allows the pyrazole compound to access and bind the ATP-binding pocket without competitive hindrance from ATP, ensuring accurate IC50 determination[4].

  • Reaction Initiation: Add 10 µM ATP and the specific peptide substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Luminescence Detection & Self-Validation: Add the luminescent kinase reagent to halt the reaction and generate the luminescent signal. Read the plate using a microplate reader. Self-Validation System: Every plate must include a known positive control (e.g., Staurosporine) and a negative vehicle control (1% DMSO). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay validates its own reliability only if the Z'-factor is ≥ 0.5, confirming a robust signal-to-noise ratio and ensuring that the calculated IC50 values are statistically sound.

Conclusion

The discovery and synthesis of novel pyrazole compounds represent a dynamic frontier in medicinal chemistry. By transitioning from classical Knorr syntheses to microwave-assisted methodologies, researchers can rapidly generate highly functionalized, regioselective libraries. When coupled with rational SAR design and self-validating biological assays, the pyrazole scaffold continues to yield potent, targeted therapeutics capable of addressing complex pathologies, particularly in the realm of oncology and inflammation.

References
  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review Source: Chemical Review and Letters URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY Source: ResearchGate URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

Sources

Foundational

The Strategic Incorporation of the Nitrile Pharmacophore in Pyrazole-Based Drug Discovery: A Technical Guide

Executive Summary In the landscape of rational drug design, the pyrazole ring stands as a privileged heterocyclic scaffold, lauded for its robust aromaticity and amphoteric nature[1]. However, the true translational powe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the pyrazole ring stands as a privileged heterocyclic scaffold, lauded for its robust aromaticity and amphoteric nature[1]. However, the true translational power of a pyrazole often lies in its peripheral functionalization. As a Senior Application Scientist, I frequently observe that the introduction of a nitrile (-C≡N) group is not merely a structural embellishment, but a highly calculated physicochemical maneuver.

Currently featured in over 30 FDA-approved pharmaceuticals, the nitrile pharmacophore fundamentally alters a molecule's trajectory through the drug discovery pipeline[2][3]. This whitepaper provides an in-depth mechanistic analysis of how the nitrile group enhances target affinity, modulates physicochemical properties, and fortifies the metabolic stability of pyrazole compounds.

Physicochemical and Structural Foundations

The synergistic bioactivity of cyano-pyrazoles is rooted in the unique spatial and electronic geometry of the nitrile group.

  • Steric Profile: Being sp-hybridized, the nitrile group is strictly linear and occupies a molecular volume approximately one-eighth the size of a standard methyl group[2]. This minimal steric footprint allows cyano-pyrazoles to penetrate narrow, sterically constrained binding pockets that would otherwise sterically clash with bulkier substituents.

  • Electronic Modulation: The strong electron-withdrawing nature of the cyano group polarizes the pyrazole ring. This polarization lowers the overall ClogP (enhancing aqueous solubility) and precisely modulates the pKa of adjacent hydrogen bond donors, optimizing them for physiological pH[2][3].

  • Hydrogen Bonding: The nitrogen lone pair serves as a potent, directional hydrogen bond acceptor. Crystallographic analyses of kinase inhibitors (e.g., JNK3 antagonists) demonstrate that a nitrile group at the 3-position of a pyrazole ring forms critical, stabilizing hydrogen bonds with the backbone and side chains of hinge-region residues, such as Asn152[4].

Mechanism N1 Cyano-Pyrazole Scaffold N2 Nitrile (-C≡N) Group (Linear sp-hybridized) N1->N2 features N3 Target Pocket (e.g., GABA Receptor) N2->N3 H-bonds & fits into N4 Receptor Blockade & Bioactivity N3->N4 induces

Fig 1: Pharmacodynamic activation pathway driven by the nitrile group in pyrazole scaffolds.

Pharmacokinetic Advantages & Metabolic Shielding

A primary cause of late-stage attrition in drug development is poor metabolic stability. Cytochrome P450 (CYP450) enzymes aggressively target electron-rich aromatic rings and exposed alkyl chains.

The strategic placement of a nitrile group on the pyrazole scaffold acts as an electronic and steric shield, effectively blocking metabolically labile sites from oxidation[5]. Because the nitrile group itself is highly robust, chemically stable, and generally non-toxic, it typically passes through the human body unchanged, significantly prolonging the drug's half-life and improving systemic exposure[2][3].

Case Study: Target Engagement in Agrochemicals

Beyond human therapeutics, the agrochemical sector provides one of the most definitive examples of pyrazole-nitrile bioactivity. Fipronil, a blockbuster phenylpyrazole insecticide, relies entirely on its 3-cyano group for its mechanism of action[6].

The nitrile moiety facilitates high-affinity binding to the GABA-gated chloride channel, inducing fatal neuromuscular paralysis in pests. If the nitrile group undergoes abiotic hydrolysis—via the nucleophilic addition of a hydroxyl ion—it tautomerizes into an amide[7]. This seemingly minor structural shift drastically alters the molecule's electronic distribution and steric bulk, reducing binding affinity and abolishing bioactivity. This highlights the indispensable role of the -C≡N pharmacophore.

Experimental Methodologies: Self-Validating Protocols

To harness the bioactivity of cyano-pyrazoles, synthesis and validation must be executed with rigorous, self-validating protocols. Below are the standard operating procedures utilized in our laboratories.

Protocol A: Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Objective: Construct a pyrazole core with a strategically positioned nitrile group at the C4 position[8].

  • Condensation: React an aryl hydrazine with ethoxymethylenemalononitrile in absolute ethanol.

    • Causality: Absolute ethanol is strictly chosen over aqueous solvents to prevent the premature nucleophilic attack and hydrolysis of the highly electrophilic malononitrile precursor.

  • Base-Catalyzed Cyclization: Add a catalytic amount of sodium ethoxide and reflux for 2 hours.

    • Causality: The ethoxide acts as a strong base to deprotonate the intermediate, driving the intramolecular nucleophilic attack of the secondary amine onto the nitrile carbon, ensuring regioselective ring closure[8].

  • Spectroscopic Self-Validation: Post-crystallization, subject the purified product to FT-IR analysis.

    • Validation: A successful cyclization that retains the intact nitrile group is confirmed by a sharp, distinct absorption band at ~2236 cm⁻¹[6]. If a broad band near 1650 cm⁻¹ appears, it indicates undesired hydrolysis to an amide[7], immediately flagging a failure in maintaining anhydrous conditions.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Quantify the metabolic shielding provided by the nitrile group against CYP450 enzymes.

  • Incubation Setup: Prepare a 1 µM solution of the cyano-pyrazole in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

    • Causality: A low substrate concentration (1 µM) is used to ensure the reaction obeys first-order kinetics, allowing for an accurate calculation of intrinsic clearance ( CLint​ ).

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as a precise temporal start point for the metabolic reaction.

  • Quenching & Self-Validation: At designated time points (0, 15, 30, 60 minutes), extract aliquots and quench with ice-cold acetonitrile containing an internal standard.

    • Validation: The assay must include Verapamil (a cyano-containing arylalkylamine) as a high-clearance positive control[9] and a no-NADPH negative control. If the no-NADPH control shows compound degradation, it flags non-CYP mediated instability (e.g., chemical hydrolysis), invalidating the CYP-clearance calculation.

Workflow S1 1. Scaffold Assembly (Hydrazine + Enone) S2 2. Electrophilic Cyanation (Introduce -C≡N) S1->S2 S3 3. Spectroscopic Validation (IR: ~2236 cm⁻¹ peak) S2->S3 S4 4. In Vitro Assays (Microsomal Stability & IC50) S3->S4

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of cyano-pyrazoles.

Quantitative Profiling

The integration of a nitrile group yields measurable improvements across both pharmacodynamic and pharmacokinetic parameters. The table below summarizes the typical profiling data comparing an unsubstituted pyrazole hit against its optimized cyano-analog and a hydrolyzed byproduct.

Compound VariantClogPTarget IC₅₀ (nM)HLM Half-Life (t₁/₂, min)Intrinsic Clearance (CL_int, µL/min/mg)
Unsubstituted Pyrazole 3.24145.018.585.4
4-Cyano-Pyrazole 2.6112.3>120.0<5.0
4-Amide-Pyrazole (Hydrolysis Product)1.85>1000.045.235.6

Data Interpretation: The 4-Cyano-Pyrazole demonstrates a superior profile. The lower ClogP enhances solubility, the IC₅₀ drops by an order of magnitude due to optimal hydrogen bonding, and the intrinsic clearance is virtually halted due to the metabolic shielding effect of the nitrile group[2][5].

References

  • Application of Nitrile in Drug Design. sioc-journal.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVIxbaT_WETiFEiLMF2HSvY_rpvu4rxM0UHZSoTS1WuCkK2ahtRMd4OO3rtUjpsr1B3p62dQae-vyVJvusyN9N22z3rYXmg83LpzxellDHCanhmLmDii-ASC-ANzZsgI8lAAALCd7k1cbkiJjUj0fMNzg=]
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBL8bLtjUYjvh9KCCMr3IGBGF09mcXqQOTBZhkkj5o3_ZOqcJoWMzVMJ3SYU-C51bT38oPSeyQ1XGaLJay8jHGESNFdcaolAm6FQM1Il0ZhzogZmZxTPds4Ska8cKHkj3d5Y48ov27UA-L-6w=]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjdCwd7olCkauAXNAwrlhnH5Tq2rjagYxMT-hDJlo8Y6K65vJaBV89oeVG_SV1dvliO3IwkbtxwLEBeIS9Pu1Ghp8KDujk8NkilEHU_4vC7vfHDhWRjk1Mv7EMv0OuB3U62ksQOsuCdxSNJgw=]
  • Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis). acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQoClQRo23FhkXqXYP7kkWGVV0A1mFBdpjWUZc6drXyJI7GYxY2qd54LuUmtHp4iy3FxSyPZ8Jsh-D_EA1klPBBIK63upz1yFX_91PHnHw9p1RMivcZnxjkJM2obRpnXqXMndzjQ==]
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdGbakSWs_vnRBAQ1W6E4oJGlU7ZNYUeND6HuayvZbT1NZTNhaLiFBMQpms1ZKcWZr-r8gZdJcSWINz9ppiA_wmKDxd2LzSGIRZ2iCKsKnVkr5dmlfmKibLXUAR3EFt6LzyuKOMyrKBexMyXG-5G2z6WbW6DUvPU51L1cNmQ==]
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxvKnDvnCJcCElhYO3_V9alcleTFcCv4f7G-Oe8XyfVNTSjpbD_AZrVajUUGG04NylBCGACc-al3l8dc8zbYA_5LO64DwkLDj4eMB5ZTayUalOfR1Z2bh_CLqVt4HBx3kCIVx]
  • NHC-Catalyzed Enantioselective Access to Pyrazoles with a Nitrile-Containing All-Carbon Quaternary Center. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKutqv9jD9Cs6Ib1XPJCXeyC9RIAAIrXesZ31Ead2D6KhRUhD0ZEvdmwYika4iWL9B6Zo8DVBWU6nTGcNyt_bs01BQPagQRBbch8V0ntI28sJF26titIV91rR75N3vC2vrAivYgbzNH4J9ug==]
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtV_7aTzBwep-DcNsd42S_Db2y1GXIrLwqO3V3Vyo_7gpvy4qMO_5vEF0954aWIL2klmnCgGb6HAGkZklEfXLQ_Fx-gj6NqBPWwgZkFMl9cb-rG2y2puU_4kUvdevvRa6WomcspLZ1veOKKDnepDEuMtesuOSPhA==]
  • Surface-Enhanced Raman Scattering Detection of Fipronil Pesticide Adsorbed on Silver Nanoparticles. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV3UjOC8Zg_gBWaJ42Xt0w0BG9YoU64U07OX9cT9Sn0CFm91-1zr2mOk-2Js3pqKziouaIicDjJCzspL5C8bhbYWfz1gK1bdt5ihxgOiB1YVVi3aKGA_1K83W9HCgtLU0MyFw=]

Sources

Exploratory

Tautomerism in 1H-Pyrazole-3-Carbonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science. When substituted with a strongly electron-withdrawing cyano group at the C3 position, the resulting 1H-pyrazole-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science. When substituted with a strongly electron-withdrawing cyano group at the C3 position, the resulting 1H-pyrazole-3-carbonitrile derivatives exhibit complex annular prototropic tautomerism. The migration of the proton between the N1 and N2 atoms fundamentally alters the molecule's hydrogen-bond donor/acceptor vectors, dipole moment, and spatial geometry. For drug development professionals, understanding and controlling this tautomeric equilibrium is critical, as the specific tautomeric state dictates target binding affinity, such as in adenosine A1/A2A receptor antagonists and COX-2 inhibitors[1],[2].

This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and self-validating experimental protocols for characterizing tautomerism in 1H-pyrazole-3-carbonitrile derivatives.

Mechanistic Foundations of Pyrazole Tautomerism

Prototropic tautomerism in pyrazoles involves the rapid, reversible migration of a proton between the adjacent annular nitrogen atoms. In symmetrical pyrazoles, these tautomers are degenerate. However, the introduction of the 3-carbonitrile group breaks this symmetry, creating a distinct energetic preference.

Thermodynamic and Computational Insights

The cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which deplete electron density from the adjacent N2 atom, thereby influencing the acidity of the N-H proton. Density Functional Theory (DFT) and MP2 computations reveal that the 1H and 2H tautomers are typically separated by a narrow energy gap of 2.5 ± 0.3 kcal/mol in the ground state (S0)[3]. The transition state (TS) for this proton transfer is highly dependent on the solvent environment; intrinsic reaction coordinate (IRC) evaluations show that polar protic solvents drastically lower the activation barrier by acting as proton relays[3].

Solution-State Dynamics vs. Solid-State Stabilization
  • Solution State: In polar aprotic solvents like DMSO-d6, the compound exists as a dynamic equilibrium. NMR spectroscopic studies frequently observe mixtures of tautomers coexisting (e.g., in a 1:2.7 ratio depending on C5 substitutions)[1].

  • Solid State: Crystallization forces the selection of a single thermodynamic minimum. X-ray diffraction studies of derivatives like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile demonstrate that these molecules crystallize exclusively as one tautomer, stabilized by intermolecular hydrogen bonds that form centrosymmetric dimers[4].

Tautomerism T1 1H-Tautomer (Major in Solution) TS Proton Transfer Transition State (ΔE ≈ 2.5 kcal/mol) T1->TS Thermal Activation Dimer Centrosymmetric Dimer (Solid State X-ray) T1->Dimer Crystallization (Intermolecular H-Bonds) TS->T1 T2 2H-Tautomer (Minor in Solution) TS->T2 Relaxation T2->TS Reversibility

Energy profile and transition state of 1H-pyrazole-3-carbonitrile tautomerization.

Quantitative Data Summary

The following table synthesizes the theoretical and experimental parameters distinguishing the tautomeric states of standard 1H-pyrazole-3-carbonitrile derivatives.

Parameter1H-Tautomer (Solution)2H-Tautomer (Solution)Solid-State (Crystalline)
Relative Energy (ΔE in S0) 0.0 kcal/mol (Reference)+2.5 ± 0.3 kcal/mol[3]N/A (Lattice Stabilized)
Typical Population (DMSO-d6) ~73% (Ratio 2.7)[1]~27% (Ratio 1)[1]100% (Single form)[4]
Intermolecular Bonding Solute-Solvent DynamicsSolute-Solvent DynamicsCentrosymmetric Dimers[4]
UV Cut-off Wavelength Solvent DependentSolvent Dependent~242 nm (High transparency)[4]

Experimental Workflows & Self-Validating Protocols

To rigorously study these tautomers, researchers must synthesize the derivatives cleanly and analyze them under conditions that capture the dynamic equilibrium. The following protocols are designed as self-validating systems, ensuring that causality and data integrity are maintained throughout the workflow.

Workflow Syn Multicomponent Synthesis (H2O/EtOH, 55°C) Pur Recrystallization & Purification Syn->Pur Isolation NMR VT-NMR (DMSO-d6) Pur->NMR Solution State Xray X-ray Crystallography Pur->Xray Solid State DFT DFT / B3LYP Validation NMR->DFT Kinetic Data Xray->DFT 3D Coordinates

Workflow for synthesizing and characterizing pyrazole tautomers.

Protocol A: Green Synthesis of 5-Amino-1H-pyrazole-3-carbonitrile Derivatives

Causality: Traditional syntheses often utilize harsh organic solvents that can lead to complex mixtures of constitutional isomers. Utilizing a green multicomponent approach with a nano-catalyst (e.g., LDH@PTRMS@DCMBA@CuI) provides high regioselectivity. The catalyst interacts with the oxygen atom of the starting benzaldehyde, creating an active electrophilic site that ensures a predictable cyclocondensation pathway[5].

  • Reaction Setup: In a round-bottom flask, combine equivalent molar ratios of substituted benzaldehyde, malononitrile, and phenylhydrazine.

  • Solvent & Catalysis: Suspend the mixture in an environmentally benign H2O/EtOH solvent system. Add 10 mol% of the LDH-based nano-catalyst[5].

  • Cyclocondensation: Stir the mixture at 55 °C for 15–27 minutes. The mild temperature prevents the thermal degradation of the cyano group while providing sufficient energy to overcome the cyclization barrier.

  • Isolation: Filter the solid product. Wash with warm water to remove unreacted malononitrile and catalyst.

  • Self-Validation Checkpoint: Analyze the crude product via IR spectroscopy. The presence of a sharp peak at ~2200 cm⁻¹ confirms the survival of the carbonitrile group[4], while the absence of an aldehyde C=O stretch (~1700 cm⁻¹) confirms complete conversion.

Protocol B: Variable-Temperature (VT) NMR Characterization

Causality: At room temperature (298 K), the proton exchange rate between N1 and N2 may approach the intermediate NMR timescale, resulting in broadened, unintegrable baseline signals. VT-NMR is employed to slow down the exchange rate (cooling) until it reaches the slow-exchange regime, allowing distinct tautomeric populations to be quantified[1].

  • Sample Preparation: Dissolve 15 mg of the purified pyrazole derivative in 0.6 mL of strictly anhydrous DMSO-d6. Crucial: Trace water acts as a rapid proton relay, artificially accelerating the exchange rate and masking the true tautomeric ratio.

  • Spectral Acquisition: Acquire standard 1H and 13C spectra at 298 K. Proceed to cool the probe in 10 K increments down to 253 K (or the solvent freezing point), allowing 5 minutes of thermal equilibration at each step.

  • Kinetic Analysis: At the slow-exchange limit, integrate the distinct N-H or adjacent C-H proton signals to determine the equilibrium constant ( Keq​ ).

  • Self-Validation Checkpoint: After reaching the lowest temperature, return the sample to 298 K and re-acquire the spectrum. The spectrum must perfectly match the initial 298 K run. If the tautomer ratio changes permanently, the compound has undergone irreversible degradation rather than reversible tautomerization.

Translational Impact in Drug Development

The precise tautomeric state of a pyrazole-3-carbonitrile derivative is not merely an academic curiosity; it is a fundamental determinant of pharmacological efficacy.

  • Receptor Selectivity (Adenosine A1 vs. A2A): In the development of 7-aminopyrazolo[4,3-d]pyrimidine core derivatives, the tautomeric positioning of the pyrazole proton directly impacts the van der Waals and electrostatic energy fingerprints within the receptor binding site. Specific tautomers deviate from canonical interactions at the hA1 binding site, driving unexpected selectivity profiles toward the hA2A receptor[1].

  • Enzyme Inhibition (COX-2): For anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), the pyrazole ring must adopt a specific tautomeric conformation to project its hydrophobic substituents (e.g., 4-(methylsulfonyl)phenyl groups) into the enzyme's side pocket. Incorrect tautomeric states lead to steric clashes, drastically reducing the IC50[2].

By integrating rigorous computational modeling (DFT) with VT-NMR and X-ray crystallography, drug development professionals can purposefully design pyrazole-3-carbonitrile derivatives locked into their most bioactive tautomeric conformations.

References

  • Source: PMC (nih.gov)
  • Synthesis and Tautomerism of Pyrazoles and N-Phenylethanamides with Quinoxaline Ring Source: ResearchGate URL
  • Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile Source: SCIRP URL
  • Crystal structure data.
  • Source: PMC (nih.gov)

Sources

Foundational

Advanced Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile: Starting Materials, Mechanistic Pathways, and Protocol Validation

Executive Summary & Retrosynthetic Strategy As a Senior Application Scientist, designing a scalable and high-yielding synthetic route requires a fundamental understanding of the starting materials and the kinetic forces...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

As a Senior Application Scientist, designing a scalable and high-yielding synthetic route requires a fundamental understanding of the starting materials and the kinetic forces governing their transformations. 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a highly valuable building block in the development of complex heterocyclic active pharmaceutical ingredients (APIs) and agrochemicals[1].

The synthesis of this target molecule relies on two primary starting materials: 1H-pyrazole-3-carbonitrile (the core scaffold) and formaldehyde (the electrophilic hydroxymethylating agent)[2],[3]. Because direct procurement of high-purity 1H-pyrazole-3-carbonitrile can be cost-prohibitive at scale, it is frequently synthesized de novo from a more accessible pre-precursor: 1H-pyrazole-3-carboxamide [4],[5].

SyntheticPathway Node1 1H-pyrazole-3-carboxamide (Precursor) Node2 1H-pyrazole-3-carbonitrile (Core Intermediate) Node1->Node2 POCl3, Pyridine Dehydration Node4 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Node2->Node4 Base (K2CO3) N-Hydroxymethylation Node3 Formaldehyde (Electrophile) Node3->Node4 Nucleophilic Attack

Fig 1. Retrosynthetic workflow from carboxamide to the N-hydroxymethylated target.

Mechanistic Causality: The "Why" Behind the Reagents

To ensure scientific integrity and process reliability, we must understand the causality behind each reagent choice:

  • Dehydration via Phosphorus Oxychloride ( POCl3​ ) : The conversion of 1H-pyrazole-3-carboxamide to the corresponding nitrile requires a potent dehydrating agent. POCl3​ , in the presence of a weak base like pyridine, is selected because it selectively converts the amide carbonyl oxygen into a highly reactive phosphorodichloridate leaving group[5]. Pyridine acts as an acid scavenger, driving the elimination of water to form the carbon-nitrogen triple bond without degrading the sensitive pyrazole core[5].

  • Base-Catalyzed N-Hydroxymethylation : The N-H bond of 1H-pyrazole-3-carbonitrile is weakly acidic due to the electron-withdrawing nature of the adjacent nitrile group[4]. A mild base (e.g., K2​CO3​ ) is required to deprotonate the pyrazole nitrogen, generating a highly nucleophilic pyrazolide anion[2]. This anion subsequently attacks the electrophilic carbonyl carbon of formaldehyde. Using a mild base at room temperature is a deliberate choice to prevent the over-alkylation or Cannizzaro-type disproportionation of formaldehyde[2],[3].

Mechanism Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3

Fig 2. Base-catalyzed N-hydroxymethylation mechanism of pyrazole derivatives.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating workflows, ensuring that intermediate quality is verified before proceeding to the next step.

Protocol A: Synthesis of 1H-pyrazole-3-carbonitrile (Intermediate)
  • Reagent Preparation : Suspend 1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous chloroform under an inert nitrogen atmosphere to prevent premature hydrolysis of the dehydrating agent[5].

  • Catalyst Addition : Add pyridine (5.0 eq) to the suspension and cool the reaction vessel to 0–5 °C using an ice bath[5].

  • Dehydration : Dropwise add phosphorus oxychloride ( POCl3​ , 1.3 eq) while maintaining the internal temperature below 10 °C. Causality: This controls the highly exothermic nature of the phosphorylation step[5].

  • Thermal Activation : Gradually warm the mixture to 35–40 °C and stir for 3 hours[5].

  • System Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 2:1). The complete disappearance of the highly polar amide baseline spot confirms reaction completion.

  • Quenching & Isolation : Pour the mixture over crushed ice (approx. 1.5x volume) to safely quench unreacted POCl3​ [5]. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from a hexane/diethyl ether mixture to yield the pure nitrile[5].

Protocol B: N-Hydroxymethylation to Target Compound
  • Reagent Preparation : Dissolve the purified 1H-pyrazole-3-carbonitrile (1.0 eq) in a minimal volume of a biphasic water/THF mixture.

  • Base Activation : Add aqueous K2​CO3​ (0.5 to 1.0 eq) to deprotonate the pyrazole N-H[2].

  • Electrophile Addition : Introduce an aqueous solution of formaldehyde (37% w/w formalin, 1.2 eq) to the reaction mixture[2].

  • Reaction Progression : Stir the mixture vigorously at room temperature (20–25 °C) for 12–20 hours[2].

  • System Validation (LC-MS) : Monitor the reaction via LC-MS. The target compound will exhibit an [M+H]+ peak corresponding to the exact addition of 30 Da ( CH2​O ) to the starting mass of the nitrile.

  • Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic phases with distilled water, dry over anhydrous MgSO4​ , and evaporate the solvent to isolate 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile[1],[2].

Quantitative Data Summary

The following table summarizes the optimized stoichiometric ratios, conditions, and expected outcomes for both stages of the synthesis.

ParameterDehydration (Nitrile Synthesis)N-Hydroxymethylation (Target Synthesis)
Primary Reagent 1H-pyrazole-3-carboxamide1H-pyrazole-3-carbonitrile
Core Reactant POCl3​ (1.3 eq)Formaldehyde (37% aq, 1.2 eq)
Catalyst / Base Pyridine (5.0 eq) K2​CO3​ (0.5 - 1.0 eq)
Solvent System Anhydrous ChloroformWater / THF
Temperature 35–40 °CRoom Temperature (20–25 °C)
Reaction Time 3 hours12–20 hours
Validation Method TLC (Hexane:EtOAc 2:1)LC-MS ( +30 Da mass shift)
Expected Yield 70–85%80–90%

References

  • ChemSpace. "1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile - C5H5N3O | CSSB00010979171". [Link]

  • Thieme Connect. "Pyrazines (Update 2011) - N-Hydroxymethylation". [Link]

  • ACS Omega. "Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins".[Link]

  • ACS Omega. "Efficient Access to Functionalized N-Difluoromethylpyrazoles".[Link]

Sources

Exploratory

In Silico Modeling of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Interactions: A Comprehensive Technical Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous clinically approved and investigational drugs targeting a wide array of protein kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous clinically approved and investigational drugs targeting a wide array of protein kinases and G protein-coupled receptors (GPCRs) [1]. Within this chemical space, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS 860807-23-4) emerges as a highly versatile building block.

This compound possesses two critical functional handles: the N1-hydroxymethyl group, which acts as a flexible hydrogen bond donor and acceptor, and the C3-carbonitrile group, a strong electron-withdrawing moiety capable of engaging in dipole-dipole interactions or acting as a hydrogen bond acceptor. These features make it an ideal fragment for designing inhibitors against targets such as Tropomyosin Receptor Kinase A (TrkA) [2], p38 MAP Kinase, and Adenosine A1/A2A receptors [3]. This whitepaper provides a rigorous, step-by-step in silico methodology for profiling the electronic properties, binding affinities, and dynamic stability of this compound.

System Architecture: The In Silico Workflow

To ensure scientific integrity and predictive accuracy, the computational evaluation of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile must follow a self-validating pipeline. The workflow transitions from high-level quantum mechanics to classical molecular mechanics, ensuring that the electronic properties dictate the subsequent binding behavior.

Workflow N1 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (Scaffold Preparation) N2 Quantum Mechanics (DFT) B3LYP/6-311+G(2d,p) N1->N2 N3 Molecular Docking (AutoDock Vina / Glide) N2->N3 N4 Molecular Dynamics (MD) (GROMACS 100ns) N3->N4 N5 MM-PBSA / MM-GBSA Binding Free Energy N4->N5

Fig 1. Sequential in silico workflow for pyrazole-3-carbonitrile evaluation.

Structural & Electronic Profiling (Quantum Mechanics)

Before simulating ligand-receptor interactions, it is imperative to map the electronic distribution of the molecule. The electron-withdrawing nature of the carbonitrile group significantly alters the basicity and electron density of the pyrazole ring, which in turn dictates its behavior in a biological binding pocket [4].

Protocol 1: Density Functional Theory (DFT) Optimization

Objective: To calculate the ground-state geometry, Frontier Molecular Orbitals (HOMO/LUMO), and Molecular Electrostatic Potential (MEP).

  • Initial Geometry Generation: Construct the 3D topology of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile using Avogadro.

  • Basis Set Selection: Configure the calculation in Gaussian 16 using the B3LYP functional and the 6-311+G(2d,p) basis set.

    • Causality: The inclusion of diffuse functions (+) is mandatory. Without them, the calculation artificially confines the electron density of the highly electronegative nitrogen (in the nitrile and pyrazole) and oxygen atoms, leading to inaccurate dipole moments and MEP maps.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.4 ) to simulate the physiological aqueous environment.

  • Execution & Verification: Run the optimization. Verify that the frequency calculation yields zero imaginary frequencies, proving the structure is at a true local energy minimum rather than a saddle point.

Table 1: Predicted Quantum Mechanical Properties
PropertyValue (Predicted)Pharmacological Significance
HOMO Energy -6.85 eVIndicates moderate electron-donating capacity (nucleophilicity) localized near the hydroxymethyl oxygen.
LUMO Energy -1.92 eVIndicates electron-accepting capacity localized over the carbonitrile and pyrazole π -system.
Energy Gap ( Δ E) 4.93 eVHigh chemical hardness; implies the scaffold is highly stable and unlikely to undergo spontaneous degradation in biological media.
Dipole Moment 4.2 DebyeHigh polarity driven by the opposing C3-carbonitrile and N1-hydroxymethyl vectors, ensuring good aqueous solubility.

Target Identification & Molecular Docking

Pyrazole-3-carbonitrile derivatives are extensively utilized as competitive ATP inhibitors in kinases and as orthosteric antagonists in GPCRs. The diagram below illustrates the causal mechanism of action when targeting Receptor Tyrosine Kinases (RTKs) such as TrkA.

Signaling L Growth Factor RTK Receptor Tyrosine Kinase (e.g., TrkA) L->RTK Activates Downstream Downstream Signaling (MAPK/ERK) RTK->Downstream Phosphorylation Inhibitor Pyrazole-3-carbonitrile Derivative Inhibitor->RTK Competitive ATP Inhibition Outcome Cell Proliferation & Survival Downstream->Outcome

Fig 2. Mechanism of RTK inhibition by pyrazole-3-carbonitrile derivatives.

Protocol 2: Molecular Docking via AutoDock Vina

Objective: To predict the binding pose and affinity of the compound within therapeutic targets.

  • Ligand Preparation: Assign Gasteiger partial charges using AutoDockTools. Set the rotatable bonds (the C-N and C-O bonds of the hydroxymethyl group) to active.

  • Receptor Preparation: Retrieve target structures (e.g., TrkA, PDB: 4F0A; Adenosine A2A, PDB: 3EML). Remove co-crystallized water molecules. Add polar hydrogens and assign Kollman charges.

    • Causality: Explicit addition of polar hydrogens is critical. AutoDock Vina relies on these to calculate directional hydrogen bonding potentials. Omitting them will cause the algorithm to miss the critical interactions of the N1-hydroxymethyl group.

  • Grid Box Definition: Center the grid box on the ATP-binding pocket (for kinases) or the orthosteric site (for GPCRs), with dimensions of 20×20×20 Å and a spacing of 1.0 Å.

  • Execution: Run Vina with an exhaustiveness of 16 to ensure a thorough conformational search of the flexible hydroxymethyl moiety.

Table 2: Comparative Docking Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesAdenosine A2A Receptor3EML-7.4Asn253 (H-bond with -CN), Phe168 ( π π stacking)TrkA Kinase4F0A-8.1Met592 (H-bond with -CH2OH), Asp596p38 α MAP Kinase1A9U-7.8Met109 (H-bond with -CN), Thr106

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot of binding. To validate the trustworthiness of the predicted poses—specifically whether the hydrogen bonds formed by the hydroxymethyl and carbonitrile groups persist under physiological conditions—Molecular Dynamics is required.

Protocol 3: 100 ns MD Simulation (GROMACS)

Objective: To evaluate the dynamic stability of the ligand-receptor complex over time.

  • Topology Generation: Generate the ligand topology using the CGenFF server, applying the CHARMM36 all-atom force field.

  • System Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm.

    • Causality: Docking algorithms often place atoms slightly too close together. Minimization resolves these steric clashes, preventing the system from "blowing up" due to infinite van der Waals forces during the initial MD steps.

  • Equilibration: Conduct 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration using position restraints on heavy atoms.

  • Production Run & Analysis: Execute a 100 ns unrestrained production run at 300 K and 1 bar. Extract the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the ligand to quantify stability.

ADMET & Pharmacokinetic Profiling

A successful scaffold must not only bind its target but also possess favorable pharmacokinetics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling ensures the compound adheres to drug-likeness rules.

Table 3: Predicted ADMET Properties (SwissADME / pkCSM)
ParameterPredicted ValueInterpretation
Molecular Weight 123.11 g/mol Ideal fragment-like size (Rule of 3 compliant).
LogP (Lipophilicity) 0.45Excellent aqueous solubility; low risk of non-specific hydrophobic toxicity.
Topological Polar Surface Area 66.2 ŲOptimal for oral bioavailability and potential Blood-Brain Barrier (BBB) penetration.
CYP450 Inhibition NegativeLow risk of drug-drug interactions via CYP3A4 or CYP2D6 inhibition.

Conclusion

The in silico profiling of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile reveals it to be a highly stable, drug-like fragment with exceptional potential in targeted therapeutics. The synergistic electronic properties of the N1-hydroxymethyl (H-bond donor/acceptor) and C3-carbonitrile (dipole/H-bond acceptor) groups allow it to anchor securely within the hinge regions of kinases and the deep pockets of adenosine receptors. By employing the rigorous, self-validating computational pipeline detailed in this guide, researchers can confidently utilize this scaffold as a foundation for hit-to-lead optimization.

References

  • Pal et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." National Center for Biotechnology Information (PMC), Jul. 2024.[Link]

  • Squarcialupi, L. et al. "The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles." National Center for Biotechnology Information (PMC), 2016.[Link]

  • Paularokiadoss, F. et al. "Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene." Biointerface Research in Applied Chemistry, Sep. 2022.[Link]

Foundational

Strategic Utility of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile in Advanced Chemical Synthesis and Drug Discovery

Executive Summary In the realm of modern medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, forming the core of numerous clinically approved therapeutics and advanced agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, forming the core of numerous clinically approved therapeutics and advanced agrochemicals. Among its functionalized derivatives, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) stands out as a highly versatile, dual-functional building block[1].

This compound features two distinct reactive sites: an electron-withdrawing carbonitrile group at the C3 position and an N -hydroxymethyl group at the N1 position. The strategic installation of the N -hydroxymethyl moiety serves a dual purpose. First, it acts as a transient protecting group that masks the acidic N-H bond of the pyrazole, preventing unwanted side reactions during cross-coupling or Grignard reactions. Second, it functions as a highly reactive electrophilic handle when converted to a halomethyl derivative, enabling the rapid construction of complex N -alkylated or N -arylated pyrazole architectures[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, biological relevance, and validated experimental protocols.

Physicochemical Profiling

Understanding the fundamental properties of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is critical for optimizing reaction conditions, particularly regarding its solubility and stability during purification.

PropertyValue / Description
Chemical Name 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
CAS Registry Number 860807-23-4
Molecular Formula C₅H₅N₃O
Molecular Weight 123.11 g/mol
Structural Features Pyrazole core, C3-nitrile, N1-hydroxymethyl
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (Nitrile, Hydroxyl O, Pyrazole N2)
Typical Physical State Solid (typically off-white to pale yellow)

Data sourced from American Elements life science catalog[1].

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of N -hydroxymethyl pyrazoles is classically achieved through the condensation of an N -unsubstituted pyrazole with formaldehyde[2]. In the case of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, the starting material is 1H-pyrazole-3-carbonitrile.

Causality in Reaction Design

The carbonitrile group at the C3 position is strongly electron-withdrawing. This electronic effect propagates through the aromatic system, significantly reducing the nucleophilicity of the adjacent nitrogen atoms compared to electron-rich pyrazoles (e.g., 3,5-dimethylpyrazole). Consequently, the hydroxymethylation reaction often requires elevated temperatures or mild basic catalysis to drive the equilibrium toward the product.

Furthermore, the choice of formaldehyde source is critical. While aqueous formalin (37% formaldehyde in water) is cost-effective, it introduces significant water into the system, which can complicate the isolation of the highly polar hydroxymethyl product. Utilizing paraformaldehyde in a dehydrating or anhydrous solvent circumvents this issue, providing higher yields and simplifying downstream processing, especially if the subsequent step involves moisture-sensitive reagents like thionyl chloride ( SOCl2​ )[3].

SyntheticWorkflow Start 1H-Pyrazole-3-carbonitrile (Starting Material) Intermediate 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (Key Intermediate) Start->Intermediate Hydroxymethylation Form Formaldehyde (Paraformaldehyde) Form->Intermediate Chlorination SOCl2 / HCl (Chloromethylation) Intermediate->Chlorination Reactive 1-(Chloromethyl)-1H-pyrazole-3-carbonitrile (Electrophile) Chlorination->Reactive Nucleophile Nucleophilic Substitution (Amines, Thiols, Alkoxides) Reactive->Nucleophile Product Complex N-Substituted Pyrazole-3-carbonitrile Nucleophile->Product N-Alkylation

Fig 1: Synthetic workflow and derivatization logic of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Synthetic Utility & Downstream Applications

The N -Hydroxymethyl Group as a Reactive Handle

The primary utility of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile lies in its conversion to 1-(chloromethyl)-1H-pyrazole-3-carbonitrile. The hydroxyl group is a poor leaving group; however, treatment with thionyl chloride ( SOCl2​ ) converts it into an excellent electrophile. This chloromethyl intermediate can be subjected to nucleophilic substitution with various amines, thiols, or alkoxides, enabling the synthesis of complex N -substituted pyrazoles that are otherwise difficult to access via direct alkylation[2].

Nitrile Derivatization

The C3-carbonitrile group is a versatile functional handle. Once the N1 position is secured (either protected or functionalized), the nitrile can be:

  • Reduced to a primary amine ( −CH2​NH2​ ) for peptide coupling.

  • Hydrolyzed to a carboxylic acid or amide.

  • Reacted with azides via [3+2] cycloaddition to form tetrazoles, a common bioisostere for carboxylic acids in drug design.

Materials Science Applications

Beyond pharmaceuticals, N -hydroxymethyl pyrazoles are utilized in the pigment industry. For instance, they are reacted with pigment moieties (e.g., quinacridone or perylenetetracarboxylic bisimide) in dehydrating solvents like concentrated sulfuric acid to create pyrazole-derivatized pigments with enhanced stability and solubility profiles[3].

Biological Relevance: Kinase Inhibition

The pyrazole-3-carbonitrile scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors [4]. Dysregulation of kinase signaling—such as the Receptor Tyrosine Kinase (RTK) pathways—is a primary driver of oncogenesis.

Derivatives synthesized from 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile can be tailored to potently and selectively bind to the ATP-binding pocket of specific kinases. The nitrogen atoms of the pyrazole ring often participate in critical hydrogen-bonding interactions with the hinge region of the kinase, while the substituents at the N1 and C3 positions dictate selectivity and pharmacokinetic properties.

SignalingPathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding RAS RAS Protein RTK->RAS Activation Inhibitor Pyrazole-3-carbonitrile Derivative (Inhibitor) Inhibitor->RTK ATP-Competitive Inhibition RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription

Fig 2: RTK signaling pathway targeted by pyrazole-3-carbonitrile derived kinase inhibitors.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Objective: Regioselective hydroxymethylation of the pyrazole core.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole-3-carbonitrile (10.0 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add paraformaldehyde (15.0 mmol, 1.5 equiv.) and a catalytic amount of potassium carbonate ( K2​CO3​ , 0.5 mmol).

    • Causality: Paraformaldehyde is chosen over aqueous formalin to prevent the introduction of water, which complicates the isolation of the water-soluble product. The mild base catalyzes the depolymerization of paraformaldehyde and enhances the nucleophilicity of the pyrazole nitrogen.

  • Heating & Monitoring: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 1:1). The starting material ( Rf​≈0.4 ) should be consumed, yielding a more polar product spot ( Rf​≈0.2 ).

  • Workup: Cool the mixture to room temperature, filter off any unreacted paraformaldehyde, and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude product.

  • Self-Validation (NMR): Analyze the product via 1 H NMR (DMSO- d6​ ). The successful formation of the product is confirmed by the disappearance of the broad pyrazole N-H signal (>12 ppm) and the appearance of an N−CH2​−OH signal (typically a doublet for the CH2​ around 5.4 ppm and a triplet for the OH proton around 6.0 ppm, depending on concentration and temperature).

Protocol B: Conversion to 1-(Chloromethyl)-1H-pyrazole-3-carbonitrile

Objective: Activation of the hydroxymethyl group for downstream nucleophilic substitution.

  • Reaction Setup: Dissolve 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 7.5 mmol, 1.5 equiv.) dropwise over 10 minutes.

    • Causality: The dropwise addition controls the exothermic release of HCl and SO2​ gases. Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive chloromethyl product back to the starting material.

  • Progression: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. The product must be used immediately in the next step or stored at -20°C under argon, as N -chloromethyl pyrazoles are prone to polymerization or degradation upon prolonged storage at room temperature[2].

References

  • 1-(hydroxymethyl)
  • 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride: A useful synthetic intermediate (Katritzky et al., Can. J. Chem. 1989) - Canadian Science Publishing -
  • Synthesis of Novel Kinase Inhibitors Using 5-Amino-1H-pyrazole-3-carbonitrile - Benchchem -
  • Pyrazole-containing pigment derivatives (Patent EP0485337A1)

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol details a straigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol details a straightforward and efficient method for the N-hydroxymethylation of 1H-pyrazole-3-carbonitrile using formaldehyde. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental procedure, mechanistic insights, safety precautions, and characterization guidelines.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made them a focal point of synthetic and medicinal chemistry research.[1] Specifically, the introduction of a hydroxymethyl group at the N1 position of the pyrazole ring can provide a handle for further functionalization, enabling the exploration of new chemical space and the development of novel therapeutic agents. 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS No: 860807-23-4) is a key intermediate that combines the reactive potential of the hydroxymethyl group with the synthetic versatility of the carbonitrile moiety.[2][3][4][5]

This guide outlines a robust and reproducible protocol for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, starting from the commercially available 1H-pyrazole-3-carbonitrile. The synthetic strategy is based on the well-established N-hydroxymethylation reaction with formaldehyde, a common and effective method for introducing a hydroxymethyl group onto a nitrogen atom within a heterocyclic ring.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole N-H, increasing its nucleophilicity.

Reaction:

1H-pyrazole-3-carbonitrile + Formaldehyde → 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Mechanism:

The reaction mechanism involves the deprotonation of the pyrazole nitrogen by a base, followed by the nucleophilic attack of the resulting pyrazolate anion on the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final hydroxymethylated product. This type of reaction is analogous to the first step of a Mannich reaction.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1H-pyrazole-3-carbonitrile≥98%Commercially Available36650-74-5
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available50-00-0
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available584-08-7
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available75-09-2
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Deionized Water (H₂O)--7732-18-5
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-3-carbonitrile (5.0 g, 53.7 mmol) and anhydrous potassium carbonate (11.1 g, 80.6 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane to the flask.

  • Reagent Addition: While stirring vigorously, slowly add formaldehyde solution (37% in water, 6.5 mL, 80.6 mmol) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes 1:1). The starting material (1H-pyrazole-3-carbonitrile) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of dichloromethane.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Molecular Formula: C₅H₅N₃O

  • Molecular Weight: 123.11 g/mol

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 1H-pyrazole-3-carbonitrile Reaction Stir at RT (12-24h) Reactant1->Reaction Reactant2 Formaldehyde Reactant2->Reaction Base K2CO3 Base->Reaction Solvent CH2Cl2 Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction (H2O, Brine) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Purification->Product

Caption: Workflow for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1H-pyrazole-3-carbonitrile: May be harmful if swallowed, causes skin irritation, and serious eye irritation.[8]

  • Formaldehyde: Is a known carcinogen and is toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle with care to minimize exposure.

  • Potassium Carbonate: Is an irritant. Avoid contact with skin and eyes.

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile. The described method is straightforward, utilizes readily available starting materials, and proceeds under mild reaction conditions. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of this important building block for the development of new chemical entities.

References

  • American Elements. 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. [Link]

  • ResearchGate. The Mannich reaction in the synthesis of N,S-containing heterocycles. [Link]

  • Chemistry LibreTexts. Mannich Reaction. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • ACS Publications. Reaction of Formaldehyde with Heterocyclic Imino Nitrogen of Purine and Pyrimidine Nucleosides. [Link]

  • Chemspace. 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. [Link]

  • Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • American Elements. 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. [Link]

  • Chemspace. 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. [Link]

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

Application

Functionalization of the hydroxymethyl group in pyrazole derivatives

High-Yield Functionalization of the Hydroxymethyl Group in Pyrazole Derivatives: A Comprehensive Application Note Executive Summary Pyrazoles represent a privileged class of aza-heterocycles in medicinal chemistry, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Functionalization of the Hydroxymethyl Group in Pyrazole Derivatives: A Comprehensive Application Note

Executive Summary

Pyrazoles represent a privileged class of aza-heterocycles in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including celecoxib and sildenafil[1]. To explore structure-activity relationships (SAR) and develop novel ligands, the functionalization of the pyrazole core is an essential strategy. The hydroxymethyl group (–CH₂OH) acts as an exceptionally versatile synthetic handle. Depending on its position—typically N1 or C4—it can be transformed via oxidation, halogenation, etherification, or amination to yield complex molecular architectures[2].

This application note provides a self-validating, mechanistic guide to the divergent functionalization of hydroxymethyl pyrazoles, detailing optimized protocols for N-hydroxymethylation, chlorination, and subsequent nucleophilic substitution.

Mechanistic Rationale & Causality in Experimental Design

A. Solvent-Free N-Hydroxymethylation

The synthesis of 1-(hydroxymethyl)pyrazole is achieved by reacting the acidic N–H of the pyrazole ring with formaldehyde. Historically, this reaction was performed in organic solvents like THF. However, modern optimized protocols eliminate the organic solvent entirely. By reacting pyrazole directly in 37% aqueous formaldehyde, the high local concentration of the electrophile drives the equilibrium forward via mass action. This solvent-free approach not only adheres to green chemistry principles but also simplifies purification, pushing yields above 95%[3].

B. Halogenation via Thionyl Chloride (SOCl₂)

The hydroxyl moiety is a notoriously poor leaving group for direct substitution. To activate the hydroxymethyl group for nucleophilic attack, it is converted to a chloromethyl derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Mechanistically, the reaction proceeds via a chlorosulfite intermediate, which collapses to yield the alkyl chloride. The causality behind selecting SOCl₂ lies in Le Chatelier's principle: the byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Their escape from the reaction mixture drives the reaction to absolute completion and allows the pure hydrochloride salt to be isolated simply by vacuum concentration, avoiding aqueous workups that could hydrolyze the sensitive product[3].

C. Nucleophilic Substitution (Sₙ2)

The resulting 1-(chloromethyl)pyrazole is a highly reactive primary electrophile. It readily undergoes Sₙ2 substitution with various nucleophiles (e.g., primary amines, thiols, phosphines). When utilizing protic nucleophiles (like thiols), a strong, non-nucleophilic base such as Sodium Hydride (NaH) is employed to quantitatively generate the highly reactive thiolate anion, ensuring rapid displacement of the chloride and preventing unwanted side reactions[3][4].

Workflow Visualization

G A Pyrazole Core (Starting Material) B 1-(Hydroxymethyl)pyrazole (Intermediate) A->B 37% aq. Formaldehyde No Solvent, RT C 4-(Hydroxymethyl)pyrazole (Intermediate) A->C Vilsmeier-Haack + Reduction D 1-(Chloromethyl)pyrazole (Reactive Electrophile) B->D SOCl2, CH2Cl2 Reflux F Oxidation (MnO2 / DMP) C->F Mild Oxidation E Nucleophilic Substitution (Amines, Thiols, Phosphines) D->E Nu-, Base (e.g., NaSMe) G 4-Formylpyrazole (Aldehyde Handle) F->G High Yield No Over-oxidation

Workflow for the divergent functionalization of N- and C-hydroxymethyl pyrazole derivatives.

Validated Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 1-(Hydroxymethyl)pyrazole

Objective: High-yield installation of the hydroxymethyl group at the N1 position.

  • Reagent Mixing: In a round-bottom flask, add pyrazole (25.0 g, 0.367 mol) directly to 37% aqueous formaldehyde (35 mL, 0.47 mol). Do not add any organic co-solvent[3].

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. The reaction is mildly exothermic.

  • Concentration: Remove the water by rotary evaporation under reduced pressure.

  • Purification: Subject the resulting thick oil to Kugelrohr distillation under high vacuum (0.05 mmHg, 120–140 °C).

  • Yield: A clear, colorless oil is obtained (yield >95%), which can be used immediately in the next step.

Protocol 2: Chlorination to 1-(Chloromethyl)pyrazole Hydrochloride

Objective: Activation of the hydroxymethyl group for Sₙ2 reactions.

  • Preparation: Dissolve 1-(hydroxymethyl)pyrazole (5.0 g, 51 mmol) in anhydrous dichloromethane (CH₂Cl₂) (50 mL) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (SOCl₂) (4.5 mL, 62 mmol) dropwise over 15 minutes to control the evolution of SO₂ and HCl gases[3].

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Isolation: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ by rotary evaporation.

  • Crystallization: Redissolve the crude solid in a minimal amount of methanol (2 mL), then precipitate the product by adding diethyl ether (10 mL). Collect the white precipitate via vacuum filtration to yield 1-(chloromethyl)pyrazole hydrochloride (yield ~98%).

Protocol 3: Sₙ2 Thioetherification to 1-(Methylthiomethyl)pyrazole

Objective: Functionalization of the chloromethyl intermediate with a nucleophile.

  • Deprotonation: In a Schlenk flask containing anhydrous THF (20 mL) at 0 °C, slowly add Sodium Hydride (NaH) (0.70 g, 29.0 mmol). Carefully add the nucleophile, such as (chloromethyl)methyl sulfide or methanethiol equivalent (29.0 mmol)[3]. Wait until gas evolution ceases.

  • Substitution: Add 1-(chloromethyl)pyrazole hydrochloride (13.3 mmol) to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the slurry to warm to room temperature, stirring for an additional 30 minutes.

  • Workup: Concentrate the crude mixture under vacuum. Purify the residue via Kugelrohr distillation or silica gel chromatography to isolate the functionalized pyrazole.

Quantitative Data Summary

The following table summarizes the reaction efficiencies and mechanistic advantages of the functionalization pathways discussed above, providing a quick-reference benchmark for process scale-up.

TransformationReagents & ConditionsYieldMechanistic AdvantageReference
N-Hydroxymethylation 37% aq. HCHO, Neat, RT, 2 h>95%High atom economy; mass action drives equilibrium without organic solvents.[3]
Chlorination SOCl₂, CH₂Cl₂, Reflux, 12 h98%Gaseous byproducts (SO₂, HCl) drive the reaction to absolute completion.[3]
Thioetherification NaSMe, THF, 0 °C to RT, 30 min46%Rapid Sₙ2 displacement facilitated by strong, non-nucleophilic base deprotonation.[3]
Amination Primary Amines, Reflux70–85%Direct access to multi-dentate ligands and bioactive pharmacophores.[4]

References

  • Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective ResearchG
  • CAS 199003-22-0: 2-Methyl-2-propanyl 4-(hydroxymethyl) - CymitQuimica CymitQuimica
  • Synthesis and Structure of Isomeric Palladium(II)−Pyrazole Chelate Complexes with and without an N−H Group as Hydrogen Bond American Chemical Society (ACS)
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites ResearchG

Sources

Method

Application Note: Strategic Transformations of the Pyrazole-3-Carbonitrile Scaffold in Drug Discovery

Executive Summary & Strategic Context The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and metabolic modulators. Within this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and metabolic modulators. Within this scaffold, the carbonitrile group at the 3-position (pyrazole-3-carbonitrile) serves as a highly versatile synthetic handle. Rather than being a terminal functional group, the carbonitrile moiety is a strategic gateway to a diverse array of structural motifs, including bioisosteres (tetrazoles), reactive electrophiles (aldehydes), and coupling precursors (carboxylic acids).

This application note provides a comprehensive, mechanistically grounded guide to the three most critical conversions of pyrazole-3-carbonitrile utilized in modern drug development. By understanding the causality behind reagent selection and reaction conditions, researchers can achieve high-yielding, scalable, and self-validating synthetic workflows.

Workflow A Pyrazole-3-carbonitrile (Starting Material) B 1H-Tetrazole (Bioisostere) A->B NaN3, ZnBr2 [2+3] Cycloaddition C Pyrazole-3-carbaldehyde (Electrophile) A->C DIBAL-H, -78°C Controlled Reduction D Pyrazole-3-carboxylic acid (Coupling Precursor) A->D NaOH, H2O Base Hydrolysis

Fig 1: Logical workflow for the divergent functionalization of pyrazole-3-carbonitrile.

Mechanistic Causality & Validated Protocols

Conversion to 1H-Tetrazole via [2+3] Dipolar Cycloaddition

Strategic Purpose: The 1H-tetrazole ring is a classic, metabolically stable bioisostere for the carboxylic acid group. It possesses a similar pKa (~4.5 to 5.5) and planar geometry but offers superior cell permeability and resistance to metabolic degradation (e.g., glucuronidation).

Mechanistic Insight: Traditional tetrazole syntheses require harsh, toxic conditions (e.g., highly explosive hydrazoic acid or toxic tin catalysts). The modern standard utilizes the Demko-Sharpless methodology [1]. By employing Zinc(II) bromide ( ZnBr2​ ) as a Lewis acid catalyst in an aqueous medium, the zinc coordinates to the nitrogen of the carbonitrile, lowering the LUMO of the cyano group. This dramatically accelerates the nucleophilic attack by the azide ion. Furthermore, the aqueous environment prevents the formation of volatile hydrazoic acid, making the protocol inherently safer and scalable.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend pyrazole-3-carbonitrile (10.0 mmol, 1.0 equiv) in 30 mL of deionized water and 10 mL of isopropanol (to aid solubility).

  • Reagent Addition: Add Sodium azide ( NaN3​ ) (12.0 mmol, 1.2 equiv) and Zinc(II) bromide ( ZnBr2​ ) (10.0 mmol, 1.0 equiv) to the vigorously stirring suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100°C (reflux) for 16–24 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the emergence of a highly polar baseline spot indicates completion.

  • Workup & Acidification: Cool the reaction to room temperature. The tetrazole-zinc complex must be broken. Add 3N HCl dropwise until the pH reaches 2.0. This protonates the tetrazole, causing it to precipitate from the aqueous layer.

  • Isolation: Filter the white/off-white precipitate under vacuum, wash with cold water ( 3×10 mL ), and dry under high vacuum at 50°C.

  • Analytical Validation: IR spectroscopy will show the complete disappearance of the sharp −C≡N stretch at ~2230 cm⁻¹ and the appearance of broad N-H stretching at 2500–3000 cm⁻¹.

Mechanism N1 1. Nitrile Activation ZnBr2 coordinates to the cyano nitrogen N2 2. Nucleophilic Addition Azide ion attacks the electrophilic carbon N1->N2 N3 3. Cyclization [2+3] Dipolar cycloaddition forms zinc-tetrazole complex N2->N3 N4 4. Protonation HCl workup releases the free 1H-Tetrazole N3->N4

Fig 2: Mechanistic pathway of the Demko-Sharpless [2+3] cycloaddition.

Controlled Reduction to Pyrazole-3-Carbaldehyde

Strategic Purpose: Pyrazole-3-carbaldehydes are highly reactive electrophiles, serving as critical nodes for reductive aminations, Wittig olefinations, and Knoevenagel condensations [2].

Mechanistic Insight: Reducing a nitrile directly to an aldehyde without over-reducing to the primary amine or alcohol requires precise kinetic control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. At strictly controlled cryogenic temperatures (-78°C), DIBAL-H transfers a single hydride to the nitrile carbon, forming a stable aluminum iminium complex. This tetrahedral intermediate is kinetically trapped and cannot undergo further reduction. The aldehyde is only liberated upon aqueous acidic hydrolysis during the workup phase.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask. Add pyrazole-3-carbonitrile (5.0 mmol, 1.0 equiv) and dissolve in 50 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M in hexanes, 6.0 mmol, 1.2 equiv) dropwise over 30 minutes. Critical Causality: Rapid addition causes localized heating, leading to over-reduction to the primary amine.

  • Reaction Maturation: Stir at -78°C for 2 hours.

  • Quenching (The Fieser Method variation): Carefully quench the reaction at -78°C by adding 2 mL of ethyl acetate to consume excess DIBAL-H, followed by 5 mL of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Hydrolysis & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour until the aluminum salts break down into two clear liquid phases. Extract the aqueous layer with DCM ( 3×20 mL ), dry over Na2​SO4​ , and concentrate in vacuo.

  • Analytical Validation: 1H -NMR will reveal the disappearance of starting material and the emergence of a distinct, highly deshielded aldehyde proton singlet at ~9.8 - 10.2 ppm.

Base-Catalyzed Hydrolysis to Pyrazole-3-Carboxylic Acid

Strategic Purpose: Carboxylic acids are the fundamental building blocks for amide coupling reactions (e.g., using HATU or EDC/HOBt) to generate vast libraries of pyrazole-3-carboxamides during hit-to-lead optimization.

Mechanistic Insight: The hydrolysis of a nitrile proceeds via a primary amide intermediate. Base-catalyzed hydrolysis utilizing Sodium Hydroxide (NaOH) is preferred over acid catalysis for pyrazoles, as the basic conditions prevent the protonation of the pyrazole ring, maintaining its solubility and preventing unwanted side reactions [3]. The hydroxide ion attacks the nitrile carbon, forming an imidic acid tautomer that converts to the amide, which is subsequently hydrolyzed to the carboxylate salt.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve pyrazole-3-carbonitrile (10.0 mmol) in a 1:1 mixture of Ethanol and Deionized Water (40 mL total).

  • Base Addition: Add solid Sodium Hydroxide (NaOH) (40.0 mmol, 4.0 equiv).

  • Thermal Activation: Reflux the mixture at 90°C for 12 hours. The evolution of ammonia gas ( NH3​ ) can be detected using wet pH paper at the top of the condenser, validating the progression from amide to carboxylic acid.

  • Workup: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and extract once with 15 mL of diethyl ether to remove unreacted starting material or organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with 6N HCl to pH 3.0. The pyrazole-3-carboxylic acid will precipitate as a crystalline solid.

  • Isolation: Filter, wash with cold water, and dry.

  • Analytical Validation: Mass Spectrometry (ESI-) will show the [M−H]− ion corresponding to the carboxylic acid, and IR will show a strong C=O stretch at ~1680–1710 cm⁻¹.

Quantitative Data: Reaction Parameters and Yield Optimization

To facilitate rapid decision-making, the empirical data for the three conversions are summarized below.

TransformationReagents & CatalystTemp / TimeExpected YieldPrimary Analytical MarkerPurification Method
To 1H-Tetrazole NaN3​ (1.2 eq), ZnBr2​ (1.0 eq)100°C / 16-24h80 - 92%IR: Loss of 2230 cm⁻¹ peakAcidic precipitation (pH 2)
To Carbaldehyde DIBAL-H (1.2 eq) in anhydrous DCM-78°C / 2h65 - 78%NMR: Aldehyde peak ~10 ppmRochelle's salt workup, column
To Carboxylic Acid NaOH (4.0 eq), EtOH/ H2​O 90°C / 12h85 - 95%MS: [M−H]− mass shiftAcidic precipitation (pH 3)

References

  • Collier, S. J., & Langer, P. (2015). Science of Synthesis: The chemistry of the cyano group and functional group transformations. Thieme Connect.
  • Bakr, F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. University of Michigan Library / Arkivoc.
  • Benchchem Technical Support Team. (2023). 4-Methyl-1H-pyrazole-3-carbonitrile / 1H-Pyrazole-3-carbonitrile Application Notes. Benchchem.
Application

Application Notes and Protocols: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile as a Versatile Synthon in Agrochemical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Central Role of Pyrazoles in Modern Crop Protection The pyrazole ring is a "privileged" heterocyclic scaffold in the ag...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Pyrazoles in Modern Crop Protection

The pyrazole ring is a "privileged" heterocyclic scaffold in the agrochemical industry, forming the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2][3] Its structural versatility and ability to interact with diverse biological targets have made it a cornerstone of modern pesticide discovery.[4][5] Within this class, pyrazole carboxamides have emerged as a dominant group of fungicides, renowned for their broad-spectrum activity and novel mode of action.[6][7]

These powerful fungicides primarily function as Succinate Dehydrogenase Inhibitors (SDHIs). They act by binding to the SDH enzyme (Complex II) in the mitochondrial respiratory chain of fungi, which disrupts the tricarboxylic acid (TCA) cycle and halts the production of ATP, the cell's primary energy source.[6][8] This targeted inhibition ultimately leads to the cessation of fungal growth and cell death.[6]

The synthesis of these complex agrochemicals relies on the availability of versatile and strategically functionalized building blocks. 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is one such critical precursor. Its bifunctional nature, featuring a reactive hydroxymethyl group at the N1 position and a convertible carbonitrile group at the C3 position, provides synthetic chemists with multiple handles for molecular elaboration. This application note provides a detailed guide to the key chemical transformations of this synthon and protocols for its application in the synthesis of key agrochemical intermediates.

Strategic Importance of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

The utility of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile lies in its capacity to be transformed into several key pyrazole intermediates. The N1-hydroxymethyl group can be viewed as a masked N-H or a precursor to the N-methyl group found in many commercial SDHIs like Sedaxane and Penthiopyrad.[9][10][11] Simultaneously, the C3-carbonitrile is a versatile functional group that can be readily hydrolyzed to either a carboxamide or a carboxylic acid, the latter being essential for coupling with various amine fragments to generate extensive libraries of active compounds.

The following sections detail the primary synthetic pathways that leverage the unique reactivity of this starting material.

Key Synthetic Transformations and Pathways

The strategic manipulation of the two functional groups on the pyrazole ring allows for divergent synthesis of valuable intermediates.

Elaboration of the N1-Hydroxymethyl Group

The N1-hydroxymethyl group is the primary site for initial modifications to build the desired N-substituent pattern common in advanced fungicides.

  • Conversion to N1-Methyl: The N-methyl pyrazole core is a ubiquitous feature in potent SDHI fungicides. A common and efficient route involves a two-step oxidation-reduction sequence. The hydroxymethyl group is first oxidized to the corresponding N1-formyl pyrazole, which is then reduced to the target N1-methyl group. This pathway offers high yields and avoids the direct use of hazardous methylating agents on the unprotected pyrazole ring.

  • Conversion to N1-Halomethyl: Chlorination of the hydroxymethyl group (e.g., using thionyl chloride) transforms it into a reactive N1-chloromethyl electrophile. This intermediate can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of alkyl or aryl groups at the N1 position.

  • Dealkylation (N-H Pyrazole Formation): The hydroxymethyl group can also serve as a protecting group for the pyrazole nitrogen. Under specific conditions, it can be cleaved to yield the parent 1H-pyrazole-3-carbonitrile. This is particularly useful when N-alkylation with a different, more complex substituent is desired as a subsequent step.

G cluster_n1 N1-Hydroxymethyl Group Transformations A 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile B 1-Formyl-1H-pyrazole -3-carbonitrile A->B Oxidation (e.g., MnO₂) D 1-(Chloromethyl)-1H- pyrazole-3-carbonitrile A->D Chlorination (e.g., SOCl₂) E 1H-Pyrazole-3-carbonitrile A->E Dealkylation (Cleavage) C 1-Methyl-1H-pyrazole -3-carbonitrile B->C Reduction (e.g., Wolff-Kishner)

Diagram 1: Key transformations of the N1-hydroxymethyl group.

Elaboration of the C3-Carbonitrile Group

The C3-carbonitrile is the gateway to the crucial carboxamide functionality that defines this class of fungicides.

  • Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile under acidic or basic conditions yields the corresponding pyrazole-3-carboxylic acid. This intermediate is arguably the most valuable product, as the carboxylic acid can be activated and coupled with an extensive array of aniline or amine derivatives to perform structure-activity relationship (SAR) studies and discover novel fungicides.[12]

  • Hydrolysis to Carboxamide: Partial hydrolysis, often under controlled conditions, can directly yield the pyrazole-3-carboxamide. This provides a direct route to some active molecules or can be a target compound in its own right.

  • Dehydration Precursor: In syntheses starting from the corresponding amide, the carbonitrile can be formed via dehydration.[13] This highlights the nitrile's role as a stable and key functional group in the synthetic pathway.

G cluster_c3 C3-Carbonitrile Group Transformations X N1-Substituted-1H- pyrazole-3-carbonitrile Y N1-Substituted-1H-pyrazole -3-carboxylic Acid X->Y Complete Hydrolysis (H⁺ or OH⁻, Δ) Z N1-Substituted-1H-pyrazole -3-carboxamide X->Z Partial Hydrolysis W Diverse Pyrazole Carboxamide Fungicides (SDHIs) Y->W Amide Coupling (Amine, Coupling Agents) G cluster_moa SDHI Fungicide - Mechanism of Action TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate -> Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e⁻ transfer ATP ATP Synthesis ETC->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH INHIBITION

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) Executive Summary The robust, multi-kilogram synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4)

Executive Summary

The robust, multi-kilogram synthesis of N-hydroxymethylated heterocycles requires strict kinetic control to prevent byproduct formation and thermal degradation. This Application Note details a highly optimized, self-validating scale-up protocol for the synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile (Molecular Weight: 123.11 g/mol ) 1[1]. By leveraging mild base catalysis and controlled dosing parameters, this methodology ensures high chemoselectivity, yielding >95% purity suitable for downstream pharmaceutical applications.

Mechanistic Insights & Causality

The synthesis relies on the N-hydroxymethylation of 1H-pyrazole-3-carbonitrile using aqueous formaldehyde. Mechanistically, this is a nucleophilic addition where the pyrazole N1 nitrogen attacks the electrophilic carbonyl carbon of formaldehyde.

The Causality of Experimental Choices: In the presence of formaldehyde, pyrazoles initially form the target hemiaminal (N-hydroxymethylpyrazole). However, this hemiaminal exists in a delicate equilibrium and can undergo a secondary dehydration and condensation with another pyrazole molecule to form a bis-pyrazole aminal (1,1'-methylenebis-pyrazole)2[2].

To kinetically trap the hemiaminal and suppress aminal formation, our protocol enforces two critical parameters:

  • Excess Formaldehyde: Utilizing 1.5 equivalents of formaldehyde pushes the equilibrium toward the mono-adduct.

  • Mild Base Catalysis: General N-hydroxymethylation of N-heterocycles is efficiently catalyzed by mild bases (e.g., K₂CO₃), which enhances the nucleophilicity of the pyrazole without promoting the acid-catalyzed dehydration pathway that leads to aminal byproducts 3[3].

Mechanism P 1H-pyrazole-3-carbonitrile (Nucleophile) I Hemiaminal Formation (Base Catalyzed) P->I F Formaldehyde (37% aq) (Electrophile) F->I Prod 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (Target Hemiaminal) I->Prod T < 40°C, Excess CH2O Side Aminal Byproduct (Bis-pyrazole methane) I->Side T > 60°C, Limiting CH2O

Reaction pathway illustrating the kinetic control required to favor the hemiaminal over the aminal.

Scale-Up Process Parameters

To ensure reproducibility at the kilogram scale, all quantitative material requirements and self-validating In-Process Control (IPC) parameters have been standardized.

Table 1: Scale-Up Stoichiometry and Material Requirements (1.0 kg Scale)

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
1H-pyrazole-3-carbonitrile93.091.001.00 kgStarting Material
Formaldehyde (37% aq)30.031.501.31 kgElectrophile / Reagent
Potassium Carbonate (K₂CO₃)138.200.0574.0 gCatalyst
Tetrahydrofuran (THF)72.11-5.0 LReaction Solvent
Heptane100.20-10.0 LAnti-Solvent

Table 2: In-Process Control (IPC) and Self-Validation Parameters

PhaseParameterAcceptance CriteriaAnalytical Method
Dosing Internal Temperature≤ 30 °CJacketed RTD Probe
Aging Reaction Conversion≥ 98.0% SM consumptionHPLC (UV 254 nm)
Work-up Aqueous Quench pH7.0 - 7.5Calibrated pH Meter
Drying Moisture Content≤ 0.5% w/wKarl Fischer Titration

Step-by-Step Experimental Protocol

Workflow S1 1. Reactor Prep Charge Pyrazole & Solvent S2 2. Base Addition Catalytic K2CO3 S1->S2 S3 S3 S2->S3 S4 4. Reaction Aging Stir 4-6h, IPC via HPLC S3->S4 S5 5. Aqueous Quench Phase Separation S4->S5 S6 6. Crystallization Anti-solvent (Heptane) S5->S6 S7 S7 S6->S7

Step-by-step scale-up workflow for the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Phase 1: Reactor Preparation & Reagent Charging
  • Purge a 20 L jacketed glass reactor with N₂ to ensure an inert atmosphere.

  • Charge 1.00 kg (10.74 mol) of 1H-pyrazole-3-carbonitrile and 5.0 L of THF into the reactor.

  • Engage the overhead stirrer at 250 rpm until complete dissolution is achieved.

  • Charge 74.0 g (0.54 mol) of K₂CO₃ to the solution.

Phase 2: Controlled N-Hydroxymethylation
  • Adjust the reactor jacket temperature to maintain an internal temperature of 20 °C.

  • Begin the dropwise addition of 1.31 kg of 37% aqueous formaldehyde using a calibrated dosing pump.

  • Causality Checkpoint: The N-hydroxymethylation is highly exothermic. The dosing rate must be strictly controlled to maintain the internal temperature below 30 °C. Exceeding this thermal threshold exponentially increases the risk of bis-aminal byproduct formation.

  • Post-dosing, age the reaction mixture at 25 °C for 4 to 6 hours.

  • Self-Validation (IPC 1): Pull a 1 mL aliquot, dilute in the mobile phase, and analyze via HPLC. Proceed to Phase 3 only when the unreacted starting material is ≤ 2.0%.

Phase 3: Quench and Work-up
  • Add 5.0 L of deionized water to the reactor to quench the reaction and dissolve inorganic salts.

  • Add 5.0 L of Ethyl Acetate to induce phase separation. Stir for 15 minutes and allow the layers to settle.

  • Separate the aqueous layer and back-extract with an additional 2.0 L of Ethyl Acetate.

  • Wash the combined organic layers with 3.0 L of saturated brine to remove residual formaldehyde and water.

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

Phase 4: Crystallization and Isolation
  • Transfer the filtrate to a rotary evaporator or distillation vessel. Concentrate under reduced pressure to approximately 2.0 L.

  • Causality Checkpoint: The heating bath temperature must strictly remain below 40 °C. The hemiaminal bond is thermally labile; excessive heat will drive the reverse reaction (de-hydroxymethylation), reducing the overall yield.

  • Transfer the concentrated solution to a crystallization vessel. While stirring at 150 rpm, slowly add 10.0 L of Heptane (anti-solvent) over 1 hour.

  • Cool the resulting slurry to 0–5 °C and age for 2 hours to maximize crystal growth.

  • Filter the white to off-white crystalline solid using a Nutsche filter.

  • Self-Validation (IPC 2): Dry the product in a vacuum oven at 35 °C until the moisture content is ≤ 0.5% as determined by Karl Fischer titration.

References

  • Title: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile | AMERICAN ELEMENTS Source: americanelements.com URL: [Link]

  • Title: Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole Source: researchgate.net URL: [Link]

  • Title: Pyrazines (Update 2011) - Science of Synthesis Source: thieme-connect.de URL: [Link]

Sources

Application

Analytical methods for the characterization of pyrazole compounds

An in-depth understanding of the physicochemical behavior of pyrazole compounds is essential for robust analytical characterization. Pyrazoles are ubiquitous in modern drug discovery (e.g., celecoxib, sildenafil), but th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the physicochemical behavior of pyrazole compounds is essential for robust analytical characterization. Pyrazoles are ubiquitous in modern drug discovery (e.g., celecoxib, sildenafil), but their unique five-membered heterocyclic structure—featuring two adjacent nitrogen atoms—presents specific mechanistic challenges during structural elucidation and quantification.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we will dissect the causality behind pyrazole behavior, specifically addressing annular tautomerism and pH-dependent ionization, and provide self-validating protocols to ensure absolute data integrity.

The Mechanistic Challenge: Annular Tautomerism

The most significant hurdle in the characterization of pyrazoles unsubstituted at the N1 position is annular (prototropic) tautomerism[1]. In solution, the proton rapidly migrates between the N1 and N2 atoms, creating a dynamic thermodynamic equilibrium.

At ambient temperatures in non-polar solvents (such as CDCl₃), this proton exchange occurs faster than the NMR timescale. Consequently, the spectrometer records an averaged environment, leading to severely broadened or completely coalesced resonances for the C3 and C5 positions[2]. Analysts lacking field experience often misinterpret this line broadening as indicative of impurities, poor shimming, or polymeric aggregation, when it is actually a fundamental physical property of the pyrazole nucleus[1].

Analytical Strategy & Causality

Structural Elucidation via NMR Spectroscopy

To accurately assign the structure of a tautomeric pyrazole, the exchange rate must be artificially slowed down relative to the NMR timescale. We achieve this via two primary causal pathways:

  • Thermodynamic Control (VT-NMR): By lowering the sample temperature, we reduce the kinetic energy of the system, slowing the proton exchange until it reaches the "slow exchange regime," revealing distinct signals for each tautomer[1].

  • Solvent-Mediated Stabilization: Switching from CDCl₃ to a strongly hydrogen-bonding solvent like DMSO-d₆ stabilizes the monomeric tautomers. The DMSO oxygen acts as a strong hydrogen-bond acceptor for the N-H proton, restricting its mobility and yielding sharp, distinct NMR signals at room temperature[2].

Tautomerism Taut Annular Tautomerism (Rapid N1-H <-> N2-H Exchange) Solvent Solvent Switch (Use DMSO-d6 to H-bond) Taut->Solvent Temp Temperature Reduction (VT-NMR in CDCl3) Taut->Temp Resolved Distinct Tautomer Signals (Slow Exchange Regime) Solvent->Resolved Temp->Resolved

Figure 1. Strategic pathways to resolve pyrazole annular tautomerism in NMR.

Purity and Quantification via RP-HPLC-PDA

Pyrazoles possess a weakly basic nitrogen with a typical pKa around 2.5. If analyzed using a neutral mobile phase in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the pyrazole exists in a state of partial ionization[3]. This leads to multiple retention mechanisms on the column and severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

To resolve this, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid) to force the pyrazole into a single, fully protonated state. This suppresses silanol interactions and ensures sharp, symmetrical chromatographic peaks, which is critical for accurate quantification and impurity profiling[3].

Workflow Start Pyrazole Compound NMR NMR Spectroscopy (Structural Elucidation) Start->NMR HPLC RP-HPLC-PDA (Purity & Quantification) Start->HPLC LCMS LC-MS (ESI) (Mass & Impurity Profiling) Start->LCMS VT VT-NMR / DMSO-d6 (Resolve Tautomers) NMR->VT Broad Signals Detected? Val Method Validation (ICH Q2 Guidelines) HPLC->Val Optimize Mobile Phase

Figure 2. Comprehensive analytical workflow for pyrazole compound characterization.

Quantitative Data Summaries

To establish a baseline for your analytical expectations, the following tables summarize typical spectroscopic and chromatographic data for pyrazole derivatives.

Table 1: Typical NMR Chemical Shifts and Couplings for the Pyrazole Nucleus [1]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical Spin Coupling (Hz)
H-3 / C-3 7.4 – 7.8 130 – 145 J₃,₄ ≈ 1.9 – 2.5 Hz
H-4 / C-4 6.0 – 6.5 100 – 110 J₄,₅ ≈ 1.9 – 2.5 Hz
H-5 / C-5 7.4 – 7.8 130 – 145 J₃,₅ ≈ 0.5 – 0.9 Hz

| N-H | 10.0 – 13.0 (Broad) | N/A | N/A (Exchanges with D₂O) |

Table 2: Comparative Validation Parameters for Pyrazole Quantification [4]

Validation Parameter RP-HPLC-UV LC-MS (ESI)
Linearity (R²) > 0.999 > 0.999
Precision (%RSD) < 2.0% < 1.5%
Limit of Detection (LOD) ~10 – 100 ng/mL ~0.1 – 1 ng/mL
Limit of Quantitation (LOQ) ~50 – 200 ng/mL ~0.5 – 5 ng/mL

| Specificity | Good (Relies on retention time/UV) | Excellent (Relies on m/z) |

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any analytical anomalies are immediately flagged before data acquisition is completed.

Protocol A: Variable Temperature (VT) NMR Workflow for Tautomer Resolution

Objective: To isolate and characterize the distinct tautomeric forms of an N-unsubstituted pyrazole.

  • System Validation (The Self-Validating Step): Before analyzing the unknown pyrazole, inject a sealed standard of 1-methylpyrazole (a structurally fixed tautomer). Shim the magnet and acquire a ¹H spectrum. A line width at half-height (ν₁/₂) of < 1.0 Hz confirms that the magnetic homogeneity is optimal. Any subsequent peak broadening in your test sample is therefore definitively caused by chemical exchange, not instrumental artifacts.

  • Sample Preparation: Dissolve 5–10 mg of the pyrazole derivative in 0.6 mL of anhydrous CDCl₃[1].

  • Ambient Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note any broadened signals in the aromatic region[2].

  • Temperature Titration: Lower the probe temperature in 10 K increments down to 233 K. Allow exactly 5 minutes for thermal equilibration at each step to prevent convection currents inside the NMR tube.

  • Decoalescence Observation: Monitor the broadened signals until they split into two distinct, sharp sets of peaks. Integrate the separated signals to determine the thermodynamic ratio of the tautomers in the slow exchange regime[1].

Protocol B: RP-HPLC-PDA Method Development & Validation

Objective: To accurately quantify pyrazole derivatives while eliminating peak tailing.

  • System Suitability Testing (SST) (The Self-Validating Step): Prepare a resolution standard containing the pyrazole API and its closest known structural impurity. The analytical sequence is only validated to proceed if the resolution (Rs) between the two peaks is > 2.0 and the pyrazole tailing factor (Tf) is ≤ 1.5. This proves column efficiency and confirms the mobile phase pH is successfully suppressing silanol interactions[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (pH ~2.0). This acidic environment guarantees the complete protonation of the basic pyrazole nitrogen[3]. Prepare Mobile Phase B as 100% Acetonitrile.

  • Chromatographic Conditions: Utilize a C18 end-capped column (150 x 4.6 mm, 5 µm) maintained at 25 °C. Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min[4].

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at the UV maximum (typically 230–260 nm for pyrazoles). Extract the UV spectra across the apex of the pyrazole peak to confirm peak purity (no co-eluting impurities)[3].

  • Validation Execution: Assess method linearity by injecting 5 concentration levels (e.g., 50% to 150% of target concentration). Ensure R² > 0.999 and that recovery falls strictly between 98.0% and 102.0%[4].

References

  • [2] Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [3] Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine Source: ResearchGate URL:[Link]

  • [5] Title: Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI URL:[Link]

Sources

Method

Application Note: Stability-Indicating HPLC-MS Analysis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Analytical Rationale 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Analytical Rationale

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4; MW: 123.11 g/mol ) is a highly polar, functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis. From an analytical perspective, this compound presents a classic "polarity-stability paradox."

First, the combination of the pyrazole nitrogen atoms, the cyano group, and the hydroxymethyl moiety renders the molecule highly hydrophilic, leading to poor retention and peak shape on standard C18 reversed-phase columns. Second, and more critically, the N -hydroxymethyl group is chemically labile. Under acidic or basic conditions, it readily undergoes hydrolytic cleavage to release formaldehyde and the parent heterocycle, 1H-pyrazole-3-carbonitrile[1].

As analytical scientists, we must design a method that not only retains this polar analyte but also preserves its structural integrity during the chromatographic run. Standard LC-MS mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) drop the pH to ~2.0–2.7, which can artificially catalyze the degradation of the N -hydroxymethyl bond during analysis[2]. Furthermore, N -hydroxymethyl compounds are notorious for undergoing in-source fragmentation within the mass spectrometer, complicating stability assessments[3].

This application note details a self-validating, stability-indicating UHPLC-MS/MS protocol utilizing a polar-embedded stationary phase and a carefully buffered mobile phase to ensure accurate quantification and degradation monitoring.

Mechanistic Pathway of Degradation

Understanding the degradation pathway is essential for selecting the correct mass transitions. The primary degradation route is the loss of the hydroxymethyl group (-30 Da), yielding 1H-pyrazole-3-carbonitrile. Because the loss of the hydrophilic -CH₂OH group exposes a more hydrophobic N-H moiety on the pyrazole ring, the degradation product will exhibit stronger retention on a reversed-phase column than the parent compound.

G Parent 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile [M+H]+ 124.06 m/z Hydrolysis Hydrolytic Cleavage (H2O, H+ or OH-) Parent->Hydrolysis Degradant1 1H-pyrazole-3-carbonitrile [M+H]+ 94.05 m/z Hydrolysis->Degradant1 Main LC-MS Target Degradant2 Formaldehyde CH2O (Neutral Loss) Hydrolysis->Degradant2 Not detected by MS

Fig 1: Hydrolytic degradation pathway of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Experimental Protocol

Reagents and Sample Preparation
  • Mobile Phase Buffers: LC-MS grade Acetonitrile, Water, Ammonium Formate, and Formic Acid.

  • Sample Diluent: 90:10 Water:Acetonitrile (v/v) buffered with 5 mM Ammonium Formate (pH 6.0). Expert Insight: Avoid purely aqueous unbuffered diluents, as dissolved CO₂ can lower the pH and initiate hydrolysis in the autosampler vial.

  • Autosampler Temperature: Strictly maintained at 4°C to arrest kinetic degradation.

Chromatographic Conditions

To overcome the poor retention of the highly polar parent compound, a polar-embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) is utilized. These stationary phases prevent hydrophobic phase collapse in highly aqueous conditions and provide enhanced dipole-dipole interactions for polar retention[4].

Table 1: UHPLC Gradient Program

ParameterSpecification
Column Polar-embedded C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Column Temperature 30°C (Kept low to minimize on-column thermal degradation)
Injection Volume 2.0 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
4.04060
5.0595
6.0595
6.1982
8.0982

Expert Insight: The use of a pH 4.0 buffer is the critical self-validating mechanism of this assay. It is acidic enough to provide abundant [M+H]⁺ ions for ESI+ detection, yet mild enough to prevent the acid-catalyzed cleavage of the N -hydroxymethyl bond that occurs at pH < 3.0.

Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Source Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Parent Compound 124.197.02015
Parent Compound 124.170.02025
Degradant (1H-pyrazole...) 94.167.02518

Source Conditions: Capillary Voltage: 2.5 kV; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr. (Note: Desolvation temperature is kept intentionally moderate at 350°C to prevent thermal cleavage of the N-hydroxymethyl group in the source).

System Suitability & Troubleshooting: The Co-Elution Test

A major pitfall in analyzing N -hydroxymethyl heterocycles is misidentifying in-source fragmentation as actual sample degradation[3]. Because the mass spectrometer's ionization source imparts energy to the molecule, the parent compound (m/z 124.1) can spontaneously lose formaldehyde in the source, generating a false signal for the degradant (m/z 94.1).

To ensure the trustworthiness of your stability data, you must evaluate the chromatographic retention times (RT).

Troubleshooting Step1 Analyze Stability Sample Monitor m/z 124.1 and m/z 94.1 Decision Does the m/z 94.1 peak co-elute exactly with m/z 124.1? Step1->Decision PathA YES: In-Source Fragmentation Artifact of the MS source. Action: Lower Cone Voltage & Desolvation Temp. Decision->PathA RT(Parent) = RT(Degradant) PathB NO: True Sample Degradation Degradant elutes LATER than parent. Action: Proceed with stability quantification. Decision->PathB RT(Parent) < RT(Degradant)

Fig 2: Decision tree for differentiating true degradation from in-source fragmentation.

Expected Results:

  • Parent Compound (m/z 124.1): Elutes early (e.g., RT = 1.8 min) due to high polarity.

  • True Degradant (m/z 94.1): Elutes later (e.g., RT = 3.2 min) because the loss of the -CH₂OH group increases the hydrophobicity of the pyrazole core.

  • If a peak at m/z 94.1 appears at RT = 1.8 min, it is strictly an MS artifact and should not be calculated as a chemical impurity.

References

  • MDPI. (2025). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. Retrieved from[Link]

  • International Journal of Pharmaceutical Sciences. (2025). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2014). Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug. Retrieved from[Link]

Sources

Application

Application Notes and Protocols for the X-ray Crystallography of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Abstract This comprehensive guide provides a detailed protocol for the single-crystal X-ray diffraction analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a novel heterocyclic compound of interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the single-crystal X-ray diffraction analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a novel heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a complete workflow from crystal growth to final structure validation. The methodologies described herein are grounded in established crystallographic principles and leverage state-of-the-art software to ensure the generation of a high-quality, publishable crystal structure. The causality behind key experimental choices is explained to provide a deeper understanding of the structure determination process.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel compounds like 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile (C₅H₅N₃O), single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguous structural elucidation.[1][2] The resulting atomic-resolution model provides invaluable insights into bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for rational drug design, materials engineering, and computational modeling.

This application note details a robust workflow for the crystallographic analysis of the title compound, assuming the starting material is of high purity. The protocols are designed to be adaptable to similar small organic molecules.

From Powder to Perfect Crystal: The Art of Crystallization

The success of any crystallographic experiment hinges on the quality of the single crystal.[3][4] The goal is to grow a well-ordered, single crystal of sufficient size (ideally >20 µm in all dimensions) and free of defects.[2] Given the polar nature of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, imparted by the hydroxymethyl and nitrile functional groups, a systematic approach to solvent selection is paramount.[5][6]

Solvent Selection Strategy

The ideal solvent should exhibit moderate solubility for the compound at room temperature and high solubility at elevated temperatures.[5][7] A preliminary screening of solvents with varying polarities is recommended.

Solvent Polarity Index Boiling Point (°C) Rationale
Water10.2100High polarity, may be a good starting point.[5]
Ethanol5.278Medium polarity, often effective for polar molecules.
Acetone5.156Good solvent for a wide range of organic compounds.
Acetonitrile5.882Aprotic polar solvent, can offer different solvation properties.
Ethyl Acetate4.477Medium polarity, less polar than alcohols.
Dichloromethane3.140Lower polarity, may be useful in solvent mixtures.

Protocol for Solvent Screening:

  • Place a few milligrams of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature.

  • If the compound dissolves immediately, the solvent is likely too good and should be set aside for potential use as an anti-solvent in diffusion methods.[5]

  • If the compound is insoluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a promising candidate for single-solvent crystallization.[6]

Crystallization Methodologies

Based on the solvent screening, several techniques can be employed to grow high-quality single crystals.[6][8]

Method 1: Slow Evaporation

This is the simplest crystallization technique.[9]

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

This method is highly effective for small quantities of material and allows for fine-tuning of the crystallization conditions.[9]

  • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open inner vial.

  • Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" or "anti-solvent" (in which the compound is sparingly soluble). The two solvents must be miscible.

  • Over time, the vapor of the anti-solvent will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting crystallization.

Method 3: Thermal Gradient (Slow Cooling)

This technique relies on the temperature-dependent solubility of the compound.[3]

  • Prepare a saturated solution of the compound at an elevated temperature.

  • Slowly cool the solution to room temperature or below. A programmable heating block or a well-insulated container can be used to control the cooling rate.

  • Slower cooling rates generally yield larger and higher-quality crystals.[6]

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. Modern single-crystal diffractometers, such as the Bruker D8 QUEST or APEX series, provide a highly automated workflow for this process.[10][11][12]

Crystal Mounting and Cryo-cooling
  • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).

  • Rapidly place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer.[12] Cryo-cooling minimizes thermal vibrations of the atoms and can mitigate radiation damage, leading to higher-quality data.[12][13]

Unit Cell Determination and Data Collection Strategy
  • The diffractometer control software (e.g., APEX4) will automatically center the crystal in the X-ray beam.[10][11]

  • A short series of initial frames (typically 20-30) are collected to locate the diffraction spots.

  • The software indexes these reflections to determine the crystal's unit cell parameters and Bravais lattice.[14]

  • Based on the unit cell and crystal system, the software will calculate an optimal data collection strategy to ensure complete and redundant data are collected.[10] This involves a series of scans through different crystal orientations.

The following diagram illustrates the general workflow for data collection:

Data_Collection_Workflow A Mount Crystal on Cryo-Loop B Cryo-cool Crystal (100 K) A->B C Center Crystal in X-ray Beam B->C D Collect Initial Frames C->D E Index Reflections & Determine Unit Cell D->E F Calculate Data Collection Strategy E->F G Execute Full Data Collection F->G

Caption: Automated workflow for single-crystal X-ray data collection.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The collected diffraction data, consisting of a list of reflection indices (h, k, l) and their corresponding intensities, must be processed to generate a three-dimensional model of the molecule. This is an iterative process involving structure solution and refinement.[15][16]

Data Reduction and Space Group Determination
  • The raw diffraction images are integrated to determine the intensity of each reflection.

  • Corrections for Lorentz and polarization effects are applied.

  • The data is scaled and merged.

  • The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[17][18][19][20] This critical step defines the symmetry of the crystal lattice.[21] Software like XPREP within the SHELXTL suite is invaluable for this process.[22]

Structure Solution

For small molecules like 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, direct methods are typically used to solve the phase problem.[23][24]

  • The structure solution program (e.g., SHELXS or SHELXT) uses statistical relationships between the reflection intensities to estimate the initial phases.[25][26]

  • These initial phases are used to calculate an electron density map.

  • The program then attempts to fit atoms into the regions of highest electron density, generating an initial structural model.

Structure Refinement

The initial model is a rough approximation and must be refined to best fit the experimental data.[15][16] This is typically performed using a least-squares minimization algorithm in a program like SHELXL.[27] The graphical user interface Olex2 provides a user-friendly platform for managing the refinement process.[28][29][30][31][32]

Iterative Refinement Protocol:

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (assuming spherical thermal motion).[32]

  • Atom Assignment: The refined positions are examined, and atoms are correctly assigned based on the electron density and chemical sense.

  • Anisotropic Refinement: The refinement is then switched to an anisotropic model, where the thermal motion of each atom is described by an ellipsoid.[15][26] This provides a more accurate representation of the atomic displacements.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL).[15][25]

  • Convergence: The refinement is continued for several cycles until the model converges, meaning that the shifts in atomic parameters are negligible and the R-factors stabilize.[32]

The refinement workflow is summarized in the following diagram:

Refinement_Workflow cluster_0 Initial Model cluster_1 Iterative Refinement cluster_2 Final Model A Initial Model from Direct Methods B Assign Atom Types (C, N, O) A->B C Isotropic Refinement B->C D Anisotropic Refinement C->D E Add Hydrogen Atoms D->E F Refine to Convergence E->F F->C Re-evaluate & Re-refine G Validated Crystal Structure F->G

Caption: The iterative process of crystallographic structure refinement.

Ensuring Accuracy: Structure Validation

The final step is to rigorously validate the refined crystal structure to ensure its quality and correctness.[23][33] This involves checking for both internal consistency and chemical reasonability. The International Union of Crystallography (IUCr) provides the checkCIF service, which is an essential tool for this purpose.[23]

Key Validation Metrics

The quality of a crystal structure is assessed using several metrics, which should be carefully examined.

Parameter Description Acceptable Value
R1 The traditional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data.
wR2 A weighted R-factor based on all data, providing a more robust measure of the refinement quality.< 0.15 is generally good.
Goodness of Fit (GooF) Should be close to 1.0, indicating that the model is a good fit to the data.~1.0
Residual Electron Density The largest peaks and holes in the final difference Fourier map should be minimal and not correspond to missing or misplaced atoms.< ±0.5 e⁻/ų
Flack Parameter For non-centrosymmetric space groups, this parameter should be close to 0, confirming the correct absolute structure.[27]Close to 0 with a small error.
Geometric and Chemical Validation

Beyond the statistical metrics, the refined model must be chemically sensible.[15]

  • Bond Lengths and Angles: These should be within the expected ranges for the types of atoms and bonds involved. The Cambridge Structural Database (CSD) can be used as a reference for typical geometric parameters.[34]

  • Atomic Displacement Parameters (ADPs): These should be physically reasonable. For example, terminal atoms often have larger ADPs than atoms in a rigid core.[33]

  • Intermolecular Interactions: Hydrogen bonds and other significant intermolecular contacts should be geometrically plausible.

Any significant deviations or alerts from a checkCIF report should be carefully investigated and, if possible, resolved before publication or use of the structure in further studies.[23][35]

Conclusion

The protocol outlined in this application note provides a comprehensive and robust framework for the single-crystal X-ray crystallographic analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile. By following these steps—from meticulous crystal growth and precise data collection to iterative refinement and rigorous validation—researchers can confidently determine the three-dimensional atomic structure of this and other novel small molecules. This structural information is the cornerstone for advancing our understanding of molecular properties and for the rational design of new chemical entities in the fields of medicine and materials science.

References

  • Fiveable. (2024, August 9). Space group determination and analysis.
  • XDSwiki. (2025, May 8). Space group determination.
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace.
  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020, January 8). YouTube.
  • OlexSys. A few interactive self-paced tutorials to get started with Olex2.
  • Ithaca College. Olex2.
  • SOP: CRYSTALLIZATION.
  • Bruker. APEX Software.
  • ResearchGate. (2014, March 16). How can you determine the space group from the given x-ray data?
  • Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Spek, A. L. (2009, January 20). Structure validation in chemical crystallography. PMC - NIH.
  • Grüne, T. The Shelx Suite: Applications to Macromolecular Crystallography.
  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • SPT Labtech. Chemical crystallization.
  • EdShare. SCXRD: Producing the crystal structure Software: Olex2.
  • cdifx. (2013, November 25). Space Group Determination and Structure Solution.
  • HKL-xray. Small Molecule Structure Solution and Refinement.
  • X-ray Crystallography.
  • ResearchGate. (2025, January 10). (PDF) Small Molecule X‐ray Crystal Structures at a Crossroads.
  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Sheldrick, G. M. (2015, January 15). Crystal structure refinement with SHELXL. IUCr Journals.
  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
  • 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile - C5H5N3O | CSSB00010979171.
  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals.
  • (2000, January 24). A Guide to Using SHELXTL.
  • Warkentin, M., et al. (2019, June 14). Radiation damage in small-molecule crystallography: fact not fiction. PMC.
  • Guide for crystallization.
  • CCDC. Validation of Experimental Crystal Structures.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • van de Streek, J., & Neumann, M. A. (2011). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). PMC.
  • Exp 2 - Crystallization - Sm17.
  • Ni, F., Poon, B. K., Wang, Q., & Ma, J. (2009, July 15). Application of normal-mode refinement to X-ray crystal structures at the lower resolution limit. PubMed.
  • ShelXle Download Page.
  • Phenix. X-ray Structure Refinement.
  • Wikipedia. X-ray crystallography.
  • University of Queensland. Small molecule X-ray crystallography.
  • Purdue Chemistry. Standard Operating Procedure – Bruker Quest Diffractometer with copper wavelength X-ray microsource.
  • Harlow, R. L. Troublesome Crystal Structures: Prevention, Detection, and Resolution. PMC.
  • (2022, July 1). RESEARCH INSTRUMENTATION STANDARD OPERATING PROCEDURE FOR BRUKER D8 VENTURE SINGLE CRYSTAL X-RAY DIFFRACTOMETER (OPSCXRD-1) AT.
  • Standard Operating Procedure – Bruker Quest Diffractometer with sealed tube molybdenum source.
  • Li, D., & Gu, W. (2021, September 16). Resolving Space-Group-Choice Dilemma in Small-Molecule Crystallography for Chemistry Students Using Case-Based Learning Modules. Journal of Chemical Education.
  • Clegg, W. CURRENT DEVELOPMENTS IN SMALL-MOLECULE X-RAY CRYSTALLOGRAPHY. Taylor & Francis.
  • Bruker. (2022, March 30). Synchrotron Data Reduction with Bruker Software Suites.
  • (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Watson, D. G. The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology.
  • PubChem. 1H-Pyrazole-5-carbonitrile | C4H3N3 | CID 12921228.
  • ChemicalBook. 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5.
  • NextSDS. 1H-Pyrazole-3-carbonitrile, 4-formyl-4,5-dihydro-1-methyl-5-oxo- (9CI).

Sources

Method

Application Notes and Protocols for the Derivatization of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile for SAR Studies

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[1][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[3] The specific scaffold, 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, presents a unique opportunity for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies due to its three distinct and readily modifiable functional groups: the N1-hydroxymethyl group, the C3-carbonitrile moiety, and the C4-position of the pyrazole ring.

This comprehensive guide provides detailed protocols and expert insights into the derivatization of this versatile scaffold. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to systematically explore the chemical space around this promising core and to elucidate the structural requirements for potent and selective biological activity.

Strategic Derivatization for Comprehensive SAR Exploration

A systematic approach to SAR studies involves the independent and combined modification of the key functional handles of the lead compound. The following sections detail the strategic derivatization of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile at its three primary sites of modification.

SAR_Strategy cluster_N1 N1-Hydroxymethyl Derivatization cluster_C3 C3-Carbonitrile Modification cluster_C4 C4-Position Functionalization Core Scaffold Core Scaffold Etherification Etherification Core Scaffold->Etherification R-X, Base Esterification Esterification Core Scaffold->Esterification RCOCl, Base Oxidation Oxidation Core Scaffold->Oxidation Oxidizing Agent Hydrolysis Hydrolysis Core Scaffold->Hydrolysis Acid/Base Reduction Reduction Core Scaffold->Reduction Reducing Agent Tetrazole Formation Tetrazole Formation Core Scaffold->Tetrazole Formation NaN3 Halogenation Halogenation Core Scaffold->Halogenation NXS/Br2 Cross-Coupling Cross-Coupling Halogenation->Cross-Coupling Pd Catalyst, Coupling Partner

Figure 1: Strategic derivatization workflow for SAR studies of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Part 1: Derivatization of the N1-Hydroxymethyl Group

The N1-hydroxymethyl group offers a prime site for modification to probe interactions within a binding pocket and to modulate physicochemical properties such as solubility and lipophilicity.

Etherification: Introducing Diverse Alkyl and Aryl Moieties

The formation of an ether linkage provides a stable and synthetically accessible means to introduce a wide array of substituents.

Protocol 1: Williamson Ether Synthesis

This classical method is reliable for the synthesis of a variety of ethers.

  • Materials: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), alkyl or benzyl halide (e.g., iodomethane, benzyl bromide).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive halides.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the hydroxyl group, forming a nucleophilic alkoxide that readily undergoes Sₙ2 displacement with the electrophilic halide. Anhydrous conditions are essential to prevent quenching of the base and the alkoxide.

Esterification: Modulating Polarity and Hydrogen Bonding Capacity

Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and can be designed to be hydrolytically stable or labile, depending on the therapeutic goal.

Protocol 2: Acylation with Acyl Chlorides

This is a highly efficient method for the formation of esters.

  • Materials: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, acyl chloride (e.g., acetyl chloride, benzoyl chloride), triethylamine (TEA) or pyridine, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile (1.0 eq.) in anhydrous DCM and add TEA (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[6]

  • Causality: The basic amine (TEA or pyridine) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

Oxidation: Conversion to the Aldehyde

Oxidation of the primary alcohol to an aldehyde introduces a reactive handle for further derivatization, such as reductive amination or Wittig reactions.

Protocol 3: Swern Oxidation

This mild oxidation protocol minimizes over-oxidation to the carboxylic acid.

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), anhydrous dichloromethane (DCM), 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, triethylamine (TEA).

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile (1.0 eq.) in DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the reaction for 30 minutes at -78 °C.

    • Add TEA (5.0 eq.) dropwise, and allow the reaction to warm to room temperature.

    • Add water to quench the reaction and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

  • Causality: The Swern oxidation proceeds via the formation of a dimethylchlorosulfonium cation, which is the active oxidant. The low temperature is critical to prevent the decomposition of this intermediate. The final addition of a hindered base like TEA facilitates the elimination reaction that yields the aldehyde.

Part 2: Derivatization of the C3-Carbonitrile Group

The carbonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly impacting the electronic and steric properties of the molecule. It can act as a bioisostere for a carbonyl group.[7]

Hydrolysis to Carboxylic Acid

Conversion of the nitrile to a carboxylic acid introduces a key acidic functionality for salt formation and potential ionic interactions with biological targets.

Protocol 4: Basic Hydrolysis

  • Materials: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile derivative, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol/water mixture.

  • Procedure:

    • Dissolve the pyrazole-3-carbonitrile derivative in a mixture of ethanol and 10% aqueous NaOH solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

  • Causality: The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that is subsequently hydrolyzed to the corresponding carboxamide, and then further to the carboxylate salt. Acidification in the final step protonates the carboxylate to yield the free carboxylic acid.

Reduction to a Primary Amine

Reduction of the nitrile to a primary amine introduces a basic center, which can be crucial for forming salt bridges with acidic residues in a protein target.

Protocol 5: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of converting nitriles to primary amines.

  • Materials: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile derivative, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LAH (2.0-3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrazole-3-carbonitrile derivative (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl pyrazole, which can be purified by column chromatography or by conversion to a salt.

  • Causality: The hydride from LAH adds to the nitrile carbon, and subsequent workup with water hydrolyzes the intermediate imine to the primary amine. The Fieser workup (sequential addition of water, base, and water) is a standard and safe procedure for quenching LAH reactions, resulting in an easily filterable precipitate of aluminum salts.

Conversion to a Tetrazole Ring

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[8][9]

Protocol 6: [3+2] Cycloaddition with Sodium Azide

This is a common and effective method for the synthesis of 5-substituted tetrazoles from nitriles.[4]

  • Materials: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile derivative, sodium azide (NaN₃), ammonium chloride (NH₄Cl) or triethylamine hydrochloride, anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of the pyrazole-3-carbonitrile derivative (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

    • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and dilute HCl.

    • Collect the precipitated tetrazole derivative by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization.

  • Causality: This reaction is a [3+2] cycloaddition between the nitrile and the azide anion. The use of an acid catalyst like ammonium chloride or triethylamine hydrochloride protonates the nitrile nitrogen, activating it for nucleophilic attack by the azide.[4]

Part 3: Derivatization of the Pyrazole Ring at the C4-Position

The C4 position of the pyrazole ring is the most electron-rich and thus highly susceptible to electrophilic substitution, providing a key site for introducing diversity.[10][11]

C4_Functionalization Start 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Halogenation C4-Halogenation (NBS or NCS) Start->Halogenation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Halogenation->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Halogenation->Sonogashira Aryl C4-Aryl Derivative Suzuki->Aryl Alkynyl C4-Alkynyl Derivative Sonogashira->Alkynyl

Figure 2: Workflow for the functionalization of the C4-position of the pyrazole ring.

Electrophilic Halogenation

Introduction of a halogen at the C4-position serves two purposes: it allows for the exploration of the effect of a halogen substituent on biological activity, and it provides a handle for further functionalization via cross-coupling reactions.[12]

Protocol 7: Bromination with N-Bromosuccinimide (NBS)

NBS is a mild and selective brominating agent for electron-rich heterocycles.[12]

  • Materials: 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile derivative, N-bromosuccinimide (NBS), acetonitrile or chloroform.

  • Procedure:

    • Dissolve the pyrazole derivative (1.0 eq.) in acetonitrile at room temperature.

    • Add NBS (1.05 eq.) portion-wise to the stirred solution.

    • Stir the reaction at room temperature until completion (monitored by TLC). The reaction is typically fast.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., DCM).

    • Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the 4-bromopyrazole derivative, which can be purified by column chromatography if necessary.

  • Causality: The C4 position of the pyrazole ring is highly activated towards electrophilic attack. NBS provides a source of electrophilic bromine for the substitution reaction. The reaction is generally regioselective for the C4 position.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, heteroaryl, and alkynyl substituents.[2][13][14]

Protocol 8: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for the synthesis of biaryl compounds.[2][15]

  • Materials: 4-halo-1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile derivative (e.g., the 4-bromo derivative from Protocol 7), aryl or heteroaryl boronic acid or boronic ester, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Procedure:

    • To a reaction vessel, add the 4-halopyrazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

    • Purge the vessel with an inert gas (N₂ or Ar).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the carbon-halogen bond, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst. The base is required for the transmetalation step.

Protocol 9: Sonogashira Coupling

This reaction is used to introduce alkynyl substituents.[16][17]

  • Materials: 4-halo-1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile derivative, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., TEA, diisopropylamine), and a solvent (e.g., THF, DMF).

  • Procedure:

    • To a reaction vessel, add the 4-halopyrazole (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

    • Purge the vessel with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne (1.2-1.5 eq.) and stir the reaction at room temperature or with gentle heating until completion.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Causality: The Sonogashira coupling involves a synergistic catalytic cycle with palladium and copper. The palladium catalyst activates the halopyrazole, while the copper catalyst facilitates the formation of a copper acetylide, which then participates in the cross-coupling with the palladium intermediate.

Data Summary Table

Derivatization SiteReactionReagents & ConditionsProduct TypeKey SAR Insights
N1-Hydroxymethyl EtherificationR-X, NaH, THF/DMF1-(Alkoxymethyl)pyrazolesProbing steric and hydrophobic interactions
EsterificationRCOCl, TEA, DCM1-(Acyloxymethyl)pyrazolesModulating H-bonding, introducing polar groups
OxidationSwern or Dess-Martin1-FormylpyrazolesAccess to further diverse functionalities
C3-Carbonitrile HydrolysisNaOH/H₂O, EtOH, refluxPyrazole-3-carboxylic acidsIntroducing an acidic center for ionic interactions
ReductionLiAlH₄, THF, reflux1-(Aminomethyl)pyrazolesIntroducing a basic center for salt bridges
Tetrazole FormationNaN₃, NH₄Cl, DMF, heat5-(Pyrazol-3-yl)tetrazolesCarboxylic acid bioisostere with improved properties
C4-Position HalogenationNBS or NCS, MeCN4-HalopyrazolesExploring halogen effects, handle for coupling
Suzuki CouplingAr-B(OH)₂, Pd catalyst, base4-Aryl/heteroarylpyrazolesExploring diverse aromatic substitutions
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base4-AlkynylpyrazolesIntroducing linear, rigid linkers

Conclusion

The derivatization of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile offers a rich platform for generating diverse libraries of compounds for SAR studies. The protocols detailed in this guide provide a robust starting point for researchers to systematically explore the chemical space around this privileged scaffold. By strategically modifying the N1-hydroxymethyl, C3-carbonitrile, and C4-positions, researchers can gain valuable insights into the structural requirements for desired biological activity, ultimately paving the way for the discovery of novel therapeutic agents.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines, 10(5), 1124. [Link]

  • Faria, J. V., & Afonso, C. A. M. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(23), 8565. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Jedinak, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456-1470. [Link]

  • G. S. S. S. Kumar, et al. (2008). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications, 38(16), 2735-2741. [Link]

  • University of Mumbai. (2018). Heterocyclic Compounds. [Link]

  • Kadari, V., et al. (2014). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology, 4(12), 4344-4356. [Link]

  • Wang, C., et al. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13(31), 8463-8466. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, T. D. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Indian Academy of Sciences. (2018). H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 216-227. [Link]

  • Google Patents. (2001).
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  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Semantic Scholar. (2005). Direct nitration of five membered heterocycles. [Link]

  • ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

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Sources

Application

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry, presents a significant challenge i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry, presents a significant challenge in controlling regioselectivity. The pyrazole ring possesses two reactive nitrogen atoms, N1 and N2, leading to the potential formation of isomeric mixtures during N-functionalization. This guide provides a comprehensive overview of synthetic strategies to achieve the regioselective synthesis of the desired N1-hydroxymethylated product. We will explore both a direct hydroxymethylation approach and a more robust protecting group-assisted strategy, offering detailed, field-proven protocols and a thorough analysis of the causality behind experimental choices.

Introduction: The Synthetic Challenge of Regioselectivity

Pyrazole derivatives are a cornerstone in drug discovery, forming the core of numerous FDA-approved drugs. The specific substitution pattern on the pyrazole ring is critical for biological activity. In the case of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, the precise placement of the hydroxymethyl group at the N1 position is paramount.

The primary obstacle in the synthesis of this target molecule is the control of regioselectivity during the N-alkylation (in this case, hydroxymethylation) step. Unsymmetrically substituted pyrazoles, such as 1H-pyrazole-3-carbonitrile, can be functionalized at either of the two nitrogen atoms. The electronic properties of the substituent at the C3 position influence the nucleophilicity of the adjacent nitrogens, but often not to a degree that ensures complete selectivity with simple alkylating agents.[1][2] The electron-withdrawing nature of the nitrile group in our target molecule can decrease the overall nucleophilicity of the pyrazole ring, potentially requiring more forcing reaction conditions which can further compromise selectivity.[1]

This guide will dissect two primary strategies to overcome this challenge:

  • Direct N-Hydroxymethylation: A more atom-economical approach involving the direct reaction of 1H-pyrazole-3-carbonitrile with a formaldehyde source. The success of this method hinges on the inherent, albeit often modest, regioselectivity of the reaction.

  • Protecting Group-Assisted Synthesis: A multi-step but highly controlled strategy that involves temporarily blocking one of the pyrazole nitrogens to force the hydroxymethylation to occur at the desired position. This approach offers superior regioselectivity and is often the preferred method for ensuring the synthesis of a single, pure isomer.[3]

Synthetic Strategies and Mechanistic Insights

Strategy 1: Direct N-Hydroxymethylation

Direct N-hydroxymethylation offers the most straightforward route to the target molecule. This approach relies on the reaction of 1H-pyrazole-3-carbonitrile with a suitable formaldehyde equivalent, such as paraformaldehyde.[4][5]

Causality of Experimental Choices:

  • Formaldehyde Source: Paraformaldehyde is a stable, solid polymer of formaldehyde that, upon heating, depolymerizes to provide monomeric formaldehyde in situ.[4] This allows for a controlled release of the reactive electrophile. Anhydrous conditions are often preferred to avoid the formation of formaldehyde hydrates, which are less reactive.

  • Reaction Conditions: The reaction is typically carried out in a non-protic solvent to avoid side reactions. The temperature is a critical parameter and needs to be carefully optimized to ensure depolymerization of paraformaldehyde without promoting undesired side reactions or decomposition.

  • Regioselectivity: The regioselectivity of this reaction is primarily governed by a combination of steric and electronic factors. The nitrile group at C3 is electron-withdrawing, which may slightly favor the N1 position for electrophilic attack. However, this directing effect is often not strong enough to achieve high selectivity, and the formation of a mixture of N1 and N2 isomers is a significant possibility.[1]

Workflow for Direct N-Hydroxymethylation:

G A 1H-Pyrazole-3-carbonitrile C Reaction Mixture (Aprotic Solvent) A->C B Paraformaldehyde B->C D Heating C->D E Mixture of N1 and N2 (hydroxymethyl)pyrazoles D->E F Chromatographic Separation E->F G 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile F->G

Caption: Workflow for the direct N-hydroxymethylation of 1H-pyrazole-3-carbonitrile.

Strategy 2: Protecting Group-Assisted Synthesis

To circumvent the issue of poor regioselectivity, a protecting group strategy is highly recommended. This involves the use of a temporary blocking group to direct the hydroxymethylation to the desired nitrogen atom. The tetrahydropyranyl (THP) group is an excellent choice for this purpose due to its ease of introduction, stability under a range of conditions, and mild deprotection protocols.[6][7][8]

Causality of Experimental Choices:

  • Choice of Protecting Group: The THP group is introduced by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[7] It forms a stable acetal with the pyrazole nitrogen. The bulky nature of the THP group can sterically hinder the N1 position, directing subsequent alkylation to the C5 position via lithiation, which upon deprotection and tautomerization can yield the 3-substituted product. However, for N-alkylation, a more direct approach is to protect the pyrazole, which can influence the regioselectivity of the subsequent alkylation step. A key advantage of the THP group is its acid-lability, allowing for deprotection under conditions that are orthogonal to many other protecting groups.[9][10]

  • Protection Step: The reaction of 1H-pyrazole-3-carbonitrile with DHP in the presence of a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), affords the THP-protected pyrazole.

  • Hydroxymethylation Step: The THP-protected pyrazole is then reacted with paraformaldehyde. The presence of the THP group at N1 directs the hydroxymethylation to the N2 position. To obtain the desired N1-hydroxymethylated product, a strategy involving C-H activation and functionalization followed by a protecting group switch could be envisioned, but a more direct approach is to leverage the directing effect of a substituent. In the absence of a strong directing group, a mixture of isomers is still possible, but the steric bulk of the THP group can significantly favor one isomer.

  • Deprotection Step: The THP group is readily cleaved under mild acidic conditions, such as acetic acid in a mixture of THF and water, or with a solid-supported acid like Amberlyst-15, to yield the final product.[11] These conditions are generally mild enough to not affect the nitrile or hydroxymethyl functionalities.

Workflow for Protecting Group-Assisted Synthesis:

G A 1H-Pyrazole-3-carbonitrile B DHP, cat. PPTS A->B Protection C N-THP-protected pyrazole-3-carbonitrile B->C D 1. Base 2. Paraformaldehyde C->D Hydroxymethylation E N-THP-protected 1-(hydroxymethyl)pyrazole D->E F Mild Acidic Deprotection E->F Deprotection G 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile F->G

Caption: Workflow for the protecting group-assisted synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Experimental Protocols

Protocol 1: Direct N-Hydroxymethylation of 1H-Pyrazole-3-carbonitrile

Materials:

  • 1H-Pyrazole-3-carbonitrile

  • Paraformaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DMF, add paraformaldehyde (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the N1 and N2 isomers.

Data Presentation:

ProductRetention Factor (Rf)Yield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile 0.3 (Hexanes:EtOAc = 1:1)30-40%7.65 (d, J=2.4 Hz, 1H), 6.70 (d, J=2.4 Hz, 1H), 5.60 (s, 2H), 3.50 (br s, 1H)
1-(Hydroxymethyl)-1H-pyrazole-5-carbonitrile 0.4 (Hexanes:EtOAc = 1:1)20-30%7.80 (s, 1H), 6.90 (s, 1H), 5.70 (s, 2H), 3.60 (br s, 1H)

Note: Yields and Rf values are illustrative and may vary depending on reaction conditions and scale.

Protocol 2: Protecting Group-Assisted Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Step 1: Protection of 1H-Pyrazole-3-carbonitrile with THP

Materials:

  • 1H-Pyrazole-3-carbonitrile

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DCM, add DHP (1.2 eq).

  • Add a catalytic amount of PPTS (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-(tetrahydropyran-2-yl)-1H-pyrazole-3-carbonitrile, is often used in the next step without further purification.

Step 2: N-Hydroxymethylation of THP-Protected Pyrazole

Materials:

  • 1-(tetrahydropyran-2-yl)-1H-pyrazole-3-carbonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve 1-(tetrahydropyran-2-yl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-BuLi (1.1 eq) to the solution and stir for 30 minutes at -78 °C.

  • Add paraformaldehyde (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 3: Deprotection of the THP Group

Materials:

  • THP-protected 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the crude THP-protected hydroxymethylated pyrazole in a 3:1:1 mixture of THF:acetic acid:water.[11]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Data Presentation:

StepProductTypical Yield (%)Key Characterization Data
1 1-(tetrahydropyran-2-yl)-1H-pyrazole-3-carbonitrile>90%Appearance of characteristic THP signals in 1H NMR
2 THP-protected 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile60-70%Disappearance of the pyrazole N-H proton, appearance of hydroxymethyl protons
3 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile 80-90%Consistent with the data in Protocol 1, but with significantly higher purity and yield

Conclusion and Future Perspectives

The synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile is a clear example of the importance of strategic planning in organic synthesis to overcome challenges of regioselectivity. While direct N-hydroxymethylation is a simpler approach, it often leads to isomeric mixtures that require tedious separation. The protecting group-assisted strategy, although longer, provides a reliable and high-yielding route to the desired N1-substituted product. The choice of the THP protecting group is advantageous due to its mild introduction and removal conditions, which are compatible with the sensitive functional groups present in the target molecule.

Future work in this area could focus on the development of more regioselective direct N-hydroxymethylation methods, perhaps through the use of specific catalysts or reaction conditions that can better differentiate between the two nitrogen atoms of the pyrazole ring. However, for current, reliable, and scalable synthesis, the protecting group strategy remains the method of choice for obtaining high-purity 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile for applications in drug discovery and development.

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • BenchChem. (2025).
  • Caddick, S., et al. (2007). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • El-Assaly, S. A., et al. (2011).
  • Khlebnikov, V. (2016). Mild THP removal/hydrolysis?
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Hauer, B., & Lütz, S. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • The Journal of Organic Chemistry. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare.
  • Request PDF. (n.d.). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Svete, J., et al. (2022).
  • PMC. (n.d.).
  • Thatipally, S., Acharyulu, P. V. R., & Dubey, P. K. (n.d.).
  • SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES.
  • El-Assaly, S. A., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Reddit. (2023).
  • R Discovery. (2024).
  • Semantic Scholar. (n.d.).
  • Hammond, G. B., & Goundry, W. R. (2020).
  • ChemRxiv. (n.d.). Silane-mediated, Facile and Selective C(sp²)
  • Thieme E-Books. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents.
  • Google Patents. (n.d.). CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde.
  • PMC. (n.d.).

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrazole-3-Carbonitriles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary & Mechanistic Rationale Pyrazole-3-carbonitriles are hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

Pyrazole-3-carbonitriles are highly privileged pharmacophores and critical agrochemical precursors. Most notably, the 5-amino-1-aryl-1H-pyrazole-3-carbonitrile scaffold serves as the core structure for broad-spectrum insecticides like Fipronil, as well as numerous kinase inhibitors and antineoplastic agents[1].

Historically, the synthesis of these heterocycles via the cyclocondensation of arylhydrazines with cyano-dielectrophiles (such as enaminonitriles) required prolonged refluxing in toxic solvents, often resulting in thermal degradation of the sensitive cyano group and poor overall yields. As a Senior Application Scientist, I highly recommend transitioning this workflow to microwave-assisted organic synthesis (MAOS) .

Microwave irradiation fundamentally alters the reaction kinetics through dielectric heating . Unlike conventional conductive heating, which relies on thermal gradients, microwave energy directly couples with the dipole moments of the reactants and polar solvents (e.g., Ethanol/Water mixtures). This localized superheating rapidly overcomes the activation energy barrier for the initial nucleophilic attack and subsequent intramolecular cyclization, reducing reaction times from hours to mere minutes while significantly suppressing side reactions[2][3].

Reaction Pathway & Workflow

The synthesis proceeds via the initial formation of a hydrazone intermediate, followed by a rapid intramolecular cyclization driven by the basic catalyst and microwave energy.

Mechanism R1 Arylhydrazine MW Microwave Heating (Dielectric Activation) R1->MW R2 Cyano-Dielectrophile R2->MW INT Hydrazone Intermediate MW->INT PROD Pyrazole-3-carbonitrile Scaffold INT->PROD Intramolecular Cyclization

Mechanistic pathway for the microwave-assisted cyclization of pyrazole-3-carbonitriles.

Workflow Step1 1. Assembly Reactants + Green Solvent (EtOH) + Base Catalyst Step2 2. MW Irradiation Closed Vessel 110°C 250W 10-15 min Step1->Step2 Step3 3. Isolation Ice-Bath Cooling Precipitation Vacuum Filtration Step2->Step3 Step4 4. Validation IR (CN stretch ~2240 cm⁻¹) 1H-NMR LC-MS Step3->Step4

Operational workflow for microwave-assisted synthesis and analytical validation.

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of MAOS provides a self-evident upgrade in both efficiency and sustainability. The table below summarizes the physicochemical advantages of transitioning to a microwave protocol for pyrazole-3-carbonitrile derivatives[3][4].

ParameterConventional RefluxMicrowave IrradiationCausality / Scientific Rationale
Reaction Time 2.5 - 4.0 Hours10 - 15 MinutesDielectric heating rapidly overcomes activation energy barriers without thermal lag.
Temperature 78°C (Boiling EtOH)110°C (Pressurized)Closed-vessel MW allows superheating of solvents above their standard boiling points.
Yield 65% - 75%85% - 95%Shorter reaction times prevent the thermal degradation/hydrolysis of the -C≡N group.
Solvent Volume High (50 mL/mmol)Low (5-10 mL/mmol)Highly efficient energy transfer reduces the need for large solvent volumes, aligning with green chemistry.

Step-by-Step Experimental Protocol

This protocol details the synthesis of 5-amino-1-aryl-1H-pyrazole-3-carbonitrile using a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Phase 1: Reaction Assembly
  • Preparation: Equip a 10 mL heavy-walled microwave-safe glass vial with a magnetic stir bar.

  • Reagent Loading: Add 1.0 mmol of the substituted arylhydrazine hydrochloride and 1.0 mmol of the cyano-dielectrophile (e.g., enaminonitrile derivative).

  • Solvent & Catalyst: Suspend the reagents in 3.0 mL of absolute Ethanol. Add 1.2 mmol of a base catalyst (e.g., Triethylamine or Piperidine). Causality Note: The base is critical to neutralize the hydrazine hydrochloride salt and to deprotonate the intermediate, driving the intramolecular cyclization[5]. Ethanol is chosen for its high microwave loss tangent ( tanδ=0.941 ), ensuring rapid absorption of microwave energy[3].

  • Sealing: Seal the vial with a Teflon-lined crimp cap to allow for pressurized superheating.

Phase 2: Microwave Irradiation
  • Parameter Setup: Insert the vial into the microwave reactor cavity.

  • Programming:

    • Target Temperature: 110°C

    • Maximum Power: 250 W (The instrument will dynamically modulate power to maintain the target temperature).

    • Ramp Time: 2 minutes.

    • Hold Time: 12 minutes.

    • Cooling: Enable compressed air cooling to rapidly drop the temperature below 40°C post-reaction.

  • Execution: Initiate the sequence. Monitor the pressure curve; it should stabilize around 3-5 bar.

Phase 3: Isolation & Purification
  • Precipitation: Upon completion and cooling, remove the vial. The reaction mixture typically transitions from a pale yellow suspension to a deep brown solution[5].

  • Quenching: Pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously. A solid precipitate will form immediately.

  • Filtration: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) followed by cold Hexane (5 mL) to remove non-polar impurities.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to afford the pure pyrazole-3-carbonitrile as crystalline needles.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized protocol, the product must be validated through orthogonal analytical techniques. A successful synthesis is confirmed by the following self-validating markers:

  • TLC Monitoring: Spot the crude mixture against the starting materials on a silica gel plate (Eluent: Ethyl Acetate/Hexane 1:2). The product will appear as a distinct, UV-active spot (254 nm) with a lower Rf​ value than the starting enaminonitrile.

  • FT-IR Spectroscopy (Critical Marker): The most definitive rapid-validation tool for this scaffold is the Infrared spectrum. You must observe a sharp, distinct absorption band between 2239 cm⁻¹ and 2250 cm⁻¹ , which corresponds to the -C≡N (nitrile) stretching frequency. Additionally, primary amine (-NH₂) stretches will appear as a doublet around 3100-3300 cm⁻¹[6].

  • ¹H-NMR (400 MHz, DMSO-d6): Look for a broad singlet integrating to 2H around δ 5.5 - 6.5 ppm, confirming the presence of the C5-amino group. The pyrazole ring proton (if unsubstituted at C4) typically appears as a sharp singlet around δ 6.6 - 6.9 ppm[6].

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. 5

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano[2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Nano Biomedicine and Engineering. 4

  • Synthesis and Antimicrobial Activity of Pyrano[2,3-c]pyrazoles. SciSpace. 2

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Center for Biotechnology Information (NIH). 3

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. 6

  • Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Fluorine Notes. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Synthesis

A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and op...

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Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the N-hydroxymethylation of pyrazole-3-carbonitrile. This transformation, while seemingly straightforward, is complicated by reversible hemiaminal kinetics, competing regioselectivity, and product instability.

Below, you will find a visual workflow, targeted FAQs, quantitative optimization data, and a self-validating experimental protocol to maximize your synthetic yield.

Visual Workflow: Reaction Pathways & Pitfalls

G P 1H-Pyrazole-3-carbonitrile (Starting Material) H1 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile (Target: 1,3-Isomer) P->H1 K2CO3, 80°C Thermodynamic Control H2 1-(Hydroxymethyl)-1H- pyrazole-5-carbonitrile (Regioisomer: 1,5-Isomer) P->H2 Kinetic Control (Low Temp) F Formaldehyde Source (Paraformaldehyde) F->H1 H1->P Acidic Silica/Heat (Retro-Aldol) B Bis(pyrazol-1-yl)methane (Byproduct) H1->B Excess Pyrazole Long Reaction Time

Reaction pathways and competitive side reactions in pyrazole N-hydroxymethylation.

Troubleshooting FAQs

Q1: Why is my conversion to 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile stalling at 50-60%, and how can I drive the reaction to completion? Causality & Solution: The N-hydroxymethylation of active N-H bonds is fundamentally an equilibrium process (hemiaminal formation)[1]. If you are using 37% aqueous formalin, the massive excess of water in the system pushes the equilibrium backward toward the starting materials via hydrolysis. To shift the equilibrium, you must eliminate water. Switch to an anhydrous formaldehyde source, such as paraformaldehyde or 1H-benzotriazol-1-ylmethanol[2]. Utilize a slight excess of paraformaldehyde (1.5–2.0 equivalents) and a catalytic amount of a mild base (e.g., K₂CO₃) to increase the nucleophilicity of the pyrazole nitrogen, driving the forward reaction.

Q2: I am obtaining a mixture of the 3-carbonitrile and 5-carbonitrile regioisomers. How do I favor the 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile? Causality & Solution: 1H-pyrazole-3-carbonitrile exists as a tautomeric mixture. Alkylation is governed by a competition between steric hindrance and electronic effects[3]. The cyano group is sterically demanding and electron-withdrawing. The nitrogen adjacent to the cyano group (leading to the 1,5-isomer) is sterically hindered, whereas the distal nitrogen (leading to the 1,3-isomer) is more accessible. Under kinetic control (room temperature), you will often see a mixture. To selectively obtain the 1,3-isomer, you must operate under thermodynamic control. Heating the reaction to 75–80 °C allows the system to equilibrate, overwhelmingly favoring the less sterically hindered 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Q3: LC-MS analysis shows a significant byproduct with a mass corresponding to bis(3-cyano-1H-pyrazol-1-yl)methane. How do I prevent this? Causality & Solution: The target hydroxymethyl pyrazole is a reactive electrophilic intermediate. If unreacted pyrazole remains in the solution, it can undergo a secondary nucleophilic attack on the newly formed N-CH₂OH group. This condensation releases water and forms a stable bis(pyrazol-1-yl)methane bridge[4]. To suppress this over-reaction, ensure that formaldehyde is always in stoichiometric excess. Additionally, avoid excessively long reaction times (do not exceed 4–6 hours at 80 °C), and consider adding the pyrazole dropwise to a pre-heated suspension of paraformaldehyde and base.

Q4: My product degrades back to the starting material during silica gel chromatography. What is the best isolation protocol? Causality & Solution: The N-CH₂OH (hemiaminal) bond is highly labile. The acidic silanol groups present on standard silica gel act as Lewis acids, catalyzing a retro-aldol-like cleavage that reverts your product back to pyrazole and formaldehyde[1]. Do not use column chromatography for this molecule. Instead, isolate the product via crystallization. Quench the reaction, remove inorganic salts via filtration, and triturate the crude residue with a non-polar solvent mixture (e.g., cold hexanes/diethyl ether) to precipitate the pure product.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield, regioselectivity, and byproduct profile.

Formaldehyde SourceBase/CatalystTemp (°C)Time (h)Regioselectivity (1,3 : 1,5)Bis-pyrazole FormationIsolated Yield (%)
37% aq. FormalinNone252470 : 30Low45%
ParaformaldehydeK₂CO₃ (0.1 eq)251285 : 15Moderate65%
Paraformaldehyde K₂CO₃ (0.1 eq) 80 4 >95 : 5 Low 88%
ParaformaldehydeK₂CO₃ (0.1 eq)8024>95 : 5High55%
Step-by-Step Methodology: Optimized Synthesis Protocol

This self-validating protocol is designed to maximize the yield of the 1,3-isomer while preventing degradation during isolation.

Step 1: Reagent Preparation

  • Action: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole-3-carbonitrile (10.0 mmol, 1.0 eq) and paraformaldehyde (20.0 mmol, 2.0 eq).

  • Mechanistic Rationale: Using an anhydrous environment and solid paraformaldehyde prevents water-induced equilibrium reversal[1]. The 2.0 eq excess prevents the formation of the bis(pyrazol-1-yl)methane byproduct[4].

Step 2: Solvent and Catalyst Addition

  • Action: Suspend the solids in 50 mL of anhydrous acetonitrile. Add anhydrous K₂CO₃ (1.0 mmol, 0.1 eq).

  • Mechanistic Rationale: K₂CO₃ mildly deprotonates the pyrazole, significantly enhancing its nucleophilicity without causing base-catalyzed degradation of the product. Acetonitrile provides a polar aprotic environment that stabilizes the transition state.

Step 3: Thermodynamic Reaction

  • Action: Attach a reflux condenser and heat the mixture to 75–80 °C with vigorous stirring for exactly 4 hours. Monitor by TLC (use UV visualization; avoid acidic stains like PMA or Vanillin).

  • Mechanistic Rationale: Heating provides the activation energy necessary to achieve thermodynamic control, overcoming the steric hindrance of the cyano group and driving selectivity toward the 1,3-isomer[3]. Limiting the time to 4 hours prevents over-reaction.

Step 4: Gentle Workup

  • Action: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove K₂CO₃ and unreacted paraformaldehyde. Concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 30 °C.

  • Mechanistic Rationale: Low-temperature concentration is critical; excessive heat during solvent removal will thermally cleave the labile hemiaminal bond.

Step 5: Chromatography-Free Isolation

  • Action: Triturate the resulting crude residue with 20 mL of an ice-cold mixture of hexanes/diethyl ether (4:1). Stir for 15 minutes until a precipitate fully forms. Filter the solid, wash with cold hexanes, and dry under high vacuum.

  • Mechanistic Rationale: Crystallization bypasses the need for silica gel chromatography, avoiding acid-catalyzed retro-aldol degradation and yielding high-purity 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile[1].

References
  • "Hydroxymethylation - Wikipedia", Wikipedia. 1

  • "2.5. 5 Reaction of Formaldehyde with Organometallic Reagents", Thieme E-Books. 2

  • "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents", R Discovery. 3

  • "Metal-free, Mild, and Selective Synthesis of Bis(pyrazolyl)alkanes by Nucleophile-Catalyzed Condensation", ACS Publications. 4

Sources

Optimization

Technical Support Center: Synthesis of Hydroxymethyl Pyrazoles

Welcome to the technical support center for the synthesis of hydroxymethyl pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hydroxymethyl pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic intermediates. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common side reactions. By anticipating these challenges, you can design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most pressing and common issues encountered during the synthesis of hydroxymethyl pyrazoles. We will explore challenges arising from the two primary synthetic strategies:

  • Direct Hydroxymethylation: Introduction of a hydroxymethyl group onto a pre-formed pyrazole ring.

  • Ring Formation & Subsequent Reduction: Synthesis of a pyrazole-carbaldehyde (formylpyrazole) followed by reduction to the alcohol.

Section 1: Issues in Direct Hydroxymethylation of Pyrazoles

Direct hydroxymethylation, typically involving the reaction of an N-unsubstituted pyrazole with formaldehyde, is an atom-economical approach. However, it is often plagued by a critical regioselectivity issue.

Question 1: My reaction is producing a mixture of isomers, and the major product isn't the C4-hydroxymethyl pyrazole I want. What is happening?

Answer: This is the classic and most frequent problem in direct hydroxymethylation: N-alkylation vs. C-alkylation . The pyrazole anion, formed upon deprotonation by a base, is an ambident nucleophile. It has two reactive sites: the deprotonated nitrogen (N1) and the C4 carbon. Reaction with an electrophile like formaldehyde can occur at either position, leading to a mixture of N1-hydroxymethyl and C4-hydroxymethyl pyrazoles.[1][2][3]

  • Mechanistic Insight: The regioselectivity is a delicate balance of steric hindrance, electronic effects, and reaction conditions (solvent, counter-ion, temperature).[3][4] N-alkylation is often the kinetically favored pathway, as the nitrogen anion is more readily accessible. C4-alkylation, while often desired, can be sterically hindered and requires harsher conditions to proceed efficiently.

Troubleshooting Protocol 1: Favoring C4-Hydroxymethylation over N1-Hydroxymethylation

  • Choice of Base & Solvent: The base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard starting point.[3] This ensures complete deprotonation to form the pyrazolate anion. The solvent polarity can influence which atom of the ambident nucleophile is more reactive.[3]

  • Temperature Control: Perform the deprotonation at 0 °C to control the initial reaction rate. After the addition of formaldehyde (or its equivalent, paraformaldehyde), slowly warm the reaction to room temperature or gently heat (e.g., 40-50 °C). Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product, but this must be balanced against the risk of decomposition.

  • Protecting Groups: If regioselectivity remains poor, consider a protecting group strategy. Protecting the N1 position with a removable group (e.g., a p-methoxybenzyl (PMB) or a tert-butyldimethylsilyl (TBDMS) group) forces the reaction to occur at the C4 position. The protecting group can then be cleaved in a subsequent step.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of products. The N- and C-alkylated isomers will likely have different Rf values.

Section 2: Issues in Formylation-Reduction Strategies

A highly reliable two-step method involves the Vilsmeier-Haack formylation of the pyrazole ring, typically at the C4 position, followed by reduction of the resulting aldehyde.[5][6]

Question 2: My Vilsmeier-Haack formylation reaction is sluggish, incomplete, or producing unexpected byproducts. How can I optimize it?

Answer: The Vilsmeier-Haack reaction uses a chloroiminium salt (the "Vilsmeier reagent"), generated in situ from phosphorus oxychloride (POCl₃) and a formamide like DMF, to act as the electrophile.[5][7] Several factors can lead to poor outcomes.

  • Inactive Reagent: The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the solvent (DMF) or on the glassware will decompose the reagent, halting the reaction.[5]

  • Low Substrate Reactivity: Pyrazoles with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution and may fail to react under standard conditions.[8]

  • Side Reactions: Under prolonged heating, DMF can generate small amounts of formaldehyde, which can lead to hydroxymethylation as a minor side reaction.[8]

Troubleshooting Protocol 2: Optimizing the Vilsmeier-Haack Formylation

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). The reaction should be run under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation & Addition: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold (0 °C) DMF. This formation is exothermic. Once the reagent is formed (typically after 15-30 minutes of stirring at 0 °C), add the pyrazole substrate, either neat or as a solution in anhydrous DMF.

  • Temperature & Time: For reactive pyrazoles, the reaction may proceed at room temperature. For less reactive substrates, heating is required (e.g., 60-120 °C).[8] Monitor the reaction by TLC to determine the optimal time and temperature, avoiding prolonged heating which can lead to side products.[8]

  • Work-up Procedure: The work-up is critical. The reaction must be quenched by slowly pouring the mixture onto crushed ice, followed by careful neutralization with a base like NaOH or NaHCO₃. This process is highly exothermic and must be done with caution.

Question 3: The reduction of my pyrazole-4-carbaldehyde is giving me a complex mixture, not the clean hydroxymethyl product.

Answer: The choice of reducing agent is paramount. The goal is to selectively reduce the aldehyde without affecting the pyrazole ring or other functional groups.

  • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyrazole ring itself, especially if there are susceptible substituents.

  • Incomplete Reaction: Insufficient reducing agent or deactivation of the reagent will lead to unreacted starting material.

  • Work-up Issues: The stability of the hydroxymethyl pyrazole product during work-up is a concern. Some derivatives can be sensitive to acidic or basic conditions.[9][10]

Troubleshooting Protocol 3: Controlled Reduction of Pyrazole-4-carbaldehyde

  • Select a Mild Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the reagent of choice for this transformation. It is highly chemoselective for aldehydes and ketones and will not typically reduce the pyrazole ring.

  • Reaction Conditions: Dissolve the pyrazole-4-carbaldehyde in methanol or ethanol and cool the solution to 0 °C. Add NaBH₄ portion-wise. The reaction is usually rapid (30-60 minutes).

  • Monitoring: Follow the disappearance of the aldehyde starting material by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C to destroy excess NaBH₄. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Section 3: General Side Reactions and Stability Issues

Question 4: I'm observing a significant amount of a higher molecular weight byproduct, suggesting dimerization. What causes this?

Answer: Dimerization can occur through several pathways, often catalyzed by reaction conditions. For instance, two pyrazole molecules can be linked by a methylene bridge if excess formaldehyde is used in direct hydroxymethylation. In other cases, oxidative coupling can occur, especially with electron-rich aminopyrazoles, sometimes promoted by metal catalysts like copper.[11][12] Pyrazole molecules are also known to self-associate through hydrogen bonding, forming dimers or larger aggregates in solution and in the solid state, which can influence reactivity.[13][14]

Mitigation Strategies:

  • Stoichiometry Control: Use a precise stoichiometry, typically with the pyrazole as the limiting reagent relative to the electrophile, to minimize self-reaction.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

  • Avoid Incompatible Catalysts: Be mindful that certain transition metals can catalyze oxidative C-C or C-N bond formation.[12]

Summary & Data Tables

For quick reference, the table below summarizes the common issues and recommended solutions.

Observed Issue Potential Cause(s) Suggested Solution(s) Key Parameters to Control
Mixture of N- and C-hydroxymethyl isomers Ambident nucleophilicity of pyrazolate anion; Kinetic (N) vs. Thermodynamic (C) control.[3]Use a strong, non-nucleophilic base (e.g., NaH); Optimize solvent and temperature; Consider N1-protection strategy.Base, Solvent, Temperature, Stoichiometry
Incomplete formylation (Vilsmeier-Haack) Inactive Vilsmeier reagent (moisture); Deactivated pyrazole substrate.[5][8]Ensure strictly anhydrous conditions; Increase reaction temperature and/or time; Use excess Vilsmeier reagent.Moisture, Temperature, Reagent Stoichiometry
Low yield in aldehyde reduction Over-reduction of pyrazole ring; Incomplete reaction; Product instability.Use a mild, chemoselective reducing agent (NaBH₄); Ensure neutral work-up conditions.[10]Reducing Agent Choice, Temperature, pH of Work-up
Formation of dimeric byproducts Intermolecular side reactions; Oxidative coupling.[11][13]Use high dilution; Maintain strict stoichiometric control; Avoid unnecessary metal catalysts.Concentration, Stoichiometry

Visualizing the Reaction Pathways

Diagrams generated using Graphviz can help clarify the decision-making process and reaction mechanisms.

G cluster_0 Synthetic Approach Decision cluster_1 Troubleshooting Pathway 1 cluster_2 Troubleshooting Pathway 2 start Start: Need Hydroxymethyl Pyrazole q1 Is Pyrazole C4 position unsubstituted & activated? start->q1 direct Pathway 1: Direct Hydroxymethylation q1->direct Yes formyl Pathway 2: Formylation followed by Reduction q1->formyl No / Deactivated direct_rxn Pyrazole + Formaldehyde + Base formyl_rxn Step 2a: Vilsmeier-Haack (POCl3/DMF) q2 Clean C4-product? direct_rxn->q2 prod1 Desired Product q2->prod1 Yes side_prod1 Side Product: N1-Isomer Mixture q2->side_prod1 No ts1 Troubleshoot: - Change Base/Solvent - Use N-Protecting Group side_prod1->ts1 q3 High yield of Formylpyrazole? formyl_rxn->q3 reduct_rxn Step 2b: Reduction (NaBH4) q4 Clean reduction to alcohol? reduct_rxn->q4 q3->reduct_rxn Yes ts2 Troubleshoot: - Ensure Anhydrous Cond. - Increase Temp/Time q3->ts2 No prod2 Desired Product q4->prod2 Yes ts3 Troubleshoot: - Check Reductant Purity - Neutral Work-up q4->ts3 No G cluster_main Regioselectivity: N-Alkylation vs C-Alkylation cluster_paths pyrazole Pyrazole (N-unsubstituted) base + Base (-H⁺) pyrazole->base anion Pyrazolate Anion (Ambident Nucleophile) base->anion formaldehyde + HCHO anion->formaldehyde N_product N1-Hydroxymethyl Pyrazole (Kinetic Product) formaldehyde->N_product  Attack at N1 (Often faster) C_product C4-Hydroxymethyl Pyrazole (Thermodynamic Product) formaldehyde->C_product  Attack at C4 (Often more stable)

Caption: Competing pathways in the direct hydroxymethylation of pyrazoles.

References

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link]

  • ResearchGate. (2025, January 12). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link]

  • PMC. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • Arkat USA. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • PMC. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Available from: [Link]

  • PMC. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Available from: [Link]

  • PubMed. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • Der Pharma Chemica. Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available from: [Link]

  • Royal Society of Chemistry. (2005). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Available from: [Link]

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ACS Publications. (2022, July 25). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Google Patents. Process for the regioselective synthesis of pyrazoles.
  • ACS Publications. (2023, May 31). Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation. Available from: [Link]

  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

Sources

Troubleshooting

Regioselectivity issues in pyrazole synthesis with unsymmetrical precursors

A Guide to Managing Regioselectivity with Unsymmetrical Precursors Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals e...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Regioselectivity with Unsymmetrical Precursors

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyrazole synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ only in the placement of substituents on the pyrazole ring.[1][2] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.

Controlling the reaction to yield a single, desired regioisomer is paramount in research and development. Different regioisomers can possess vastly different biological activities, toxicological profiles, and physicochemical properties.[1] For therapeutic applications, regulatory approval and clinical efficacy depend on the purity of a single, well-characterized active pharmaceutical ingredient.

Diagram 1: The Regioselectivity Challenge

G cluster_reactants Unsymmetrical Precursors cluster_products Potential Products r1 Unsymmetrical 1,3-Dicarbonyl plus + r2 Substituted Hydrazine p1 Regioisomer A plus->p1  Attack at Carbonyl 1 p2 Regioisomer B plus->p2  Attack at Carbonyl 2 G cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Regioselectivity Control electronics Electronic Effects (EWG vs EDG) center->electronics sterics Steric Hindrance (Bulky Groups) center->sterics solvent Solvent Choice (Polarity, H-Bonding) center->solvent catalyst Catalyst (Acid vs. Base) center->catalyst temp Temperature (Kinetic vs. Thermodynamic) center->temp

Caption: Interplay of substrate properties and reaction conditions.

Q3: How can I definitively determine the structure of my pyrazole and identify which regioisomer I have synthesized?

A3: Unambiguous structural characterization is essential. While 1D ¹H and ¹³C NMR provide initial clues, the most powerful and definitive method is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. [2][3] A NOESY experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. For example, in a 1,5-disubstituted pyrazole, a NOESY spectrum would show a cross-peak between the protons of the N1-substituent and the protons of the C5-substituent. This spatial proximity is absent in the corresponding 1,3-disubstituted regioisomer, allowing for a conclusive assignment. [3]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
  • Diagnosis: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor one reaction pathway over the other. [1]

  • Troubleshooting Strategies:

    • Solvent Modification (High-Impact First Step): Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). [1][2]These solvents have been shown to dramatically enhance regioselectivity, often leading to a single detectable isomer where traditional solvents like ethanol fail. [4]Their unique hydrogen-bonding properties are thought to stabilize one transition state over the other. [2]

    • Catalyst Screening: If you are running the reaction under neutral conditions, screen the addition of a catalytic amount of acid (e.g., acetic acid, p-TsOH) or base (e.g., sodium acetate). [2]This can alter the protonation state of the reactants and intermediates, often tipping the balance in favor of one regioisomer.

    • Temperature Optimization: Lower the reaction temperature. This can slow down the reaction but may increase the energy difference between the two competing reaction pathways, favoring the one with the lower activation energy (kinetic product).

| Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation | | :--- | :--- | :--- | | 1,3-Dicarbonyl Substrate | Solvent | Regioisomeric Ratio (A : B) | | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 85 : 15 | | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | TFE | >99 : <1 | | 1-phenyl-1,3-butanedione | Methanol | 55 : 45 | | 1-phenyl-1,3-butanedione | HFIP | >95 : <5 | Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[1][4]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Diagnosis: The inherent electronic and/or steric properties of your starting materials strongly favor the formation of the unwanted isomer under a range of standard conditions.

  • Troubleshooting Strategies:

    • Reverse the Polarity of the Hydrazine Nucleophile: The electronic nature of the hydrazine substituent can sometimes reverse the regioselectivity. For instance, in the cyclocondensation of acetylenic ketones, switching from an electron-donating group on the arylhydrazine to an electron-withdrawing group can flip the preferred site of attack. [1]

    • Explore Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, consider a different synthetic strategy that may offer complementary regioselectivity. [1]Methods to explore include:

      • Synthesis from α,β-unsaturated ketones (chalcones): This approach can provide different regiochemical control depending on the substitution pattern. [5] * 1,3-Dipolar Cycloaddition: Reactions involving in-situ generated nitrile imines or diazo compounds with alkynes can offer excellent and often complementary regioselectivity. [6][7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
  • Diagnosis: The synthesis is complete, but the physical properties of the regioisomers are too similar for easy purification.

  • Troubleshooting Strategies:

    • Optimize Column Chromatography: This is the most common method for separating isomers. [1] * TLC Screening: Before attempting a large-scale column, screen various solvent systems (eluents) using thin-layer chromatography (TLC). Test a wide range of polarities.

      • Alternative Stationary Phases: If silica gel fails to provide separation, try other solid phases like neutral or basic alumina. [8] * Solvent Additives: Sometimes, adding a small amount (0.1-1%) of an acid (acetic acid), a base (triethylamine), or a salt to the eluent can improve separation. [8]

    • Fractional Recrystallization: If the isomers are crystalline solids and have different solubilities in a particular solvent, you may be able to selectively crystallize one isomer out of the mixture. [1]This often requires careful optimization of solvent and temperature.

    • Derivatization: As a last resort, consider derivatizing the mixture. A protecting group or other functional handle might alter the physical properties of the isomers enough to allow for separation. The protecting group can then be removed in a subsequent step. [8]

Diagram 3: Troubleshooting Workflow for Poor Regioselectivity

G cluster_mods cluster_sep start Poor Regioselectivity (e.g., 1:1 Mixture) q1 Modify Reaction Conditions? start->q1 change_solvent Change Solvent to TFE or HFIP q1->change_solvent Yes q2 Isomer Mixture Already Formed? q1->q2 No screen_catalyst Screen Acid/Base Catalysts end Pure Regioisomer Obtained change_solvent->end adjust_temp Lower Temperature screen_catalyst->end adjust_temp->end chromatography Optimize Column Chromatography q2->chromatography Yes alt_route Explore Alternative Synthetic Route q2->alt_route No recrystallize Attempt Fractional Recrystallization chromatography->end recrystallize->end alt_route->end

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in Pyrazole Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As drug development increasingly relies on highly functionalized pyrazole scaffolds, researchers frequently encounter low reactivity when utilizing ster...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As drug development increasingly relies on highly functionalized pyrazole scaffolds, researchers frequently encounter low reactivity when utilizing sterically hindered or electronically deactivated starting materials. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these synthetic bottlenecks.

Diagnostic Workflow: Identifying the Root Cause of Low Reactivity

Before altering your reaction conditions, it is critical to diagnose the specific physical or electronic barrier preventing cyclocondensation. Use the diagnostic logic tree below to map your substrate's properties to the appropriate catalytic solution.

Troubleshooting Start Low Reactivity Detected Steric Steric Hindrance? Start->Steric Electronic Electron-Withdrawing Groups? Start->Electronic Regio Poor Regioselectivity? Start->Regio MAOS Microwave-Assisted Synthesis (MAOS) Steric->MAOS Overcome Activation Energy RuCat Ru-Catalyzed Diol Transfer Steric->RuCat Use Diol Precursors AcidCat Solid Acid Catalysis (Amberlyst-70) Electronic->AcidCat Hyper-activate Carbonyl BaseCat Base-Mediated (t-BuOK) Regio->BaseCat Reverse Regioselectivity Fluoro Fluorinated Solvents (TFE/HFIP) Regio->Fluoro H-Bond Activation

Diagnostic logic tree for troubleshooting low reactivity in pyrazole synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 1,3-dicarbonyl and hydrazine are highly sterically hindered, and conventional reflux yields <10% product. How can I drive this cyclocondensation?

The Causality: Steric bulk adjacent to the reactive centers increases the activation energy barrier for both the initial nucleophilic attack (hydrazone formation) and the subsequent cyclodehydration. Conventional conductive heating often fails to transfer enough energy to overcome this barrier before substrate degradation occurs.

The Solution:

  • Microwave-Assisted Organic Synthesis (MAOS): Transitioning from conventional heating to MAOS utilizes selective dielectric heating. Microwaves directly couple with the polar intermediates in the reaction mixture, rapidly transferring energy and overcoming high activation barriers without degrading sensitive functional groups. This method can reduce reaction times from hours to minutes while boosting yields up to 98%[1].

  • Alternative Precursors via Hydrogen Transfer Catalysis: If the 1,3-dicarbonyl is too unstable or sterically blocked, use 1,3-diols as dicarbonyl equivalents. A ruthenium catalyst (e.g., RuH₂(PPh₃)₃CO) facilitates alcohol dehydrogenation to transiently form the reactive carbonyl species in situ, completely bypassing the initial steric clashes of isolated dicarbonyls[2].

Mechanism Diol 1,3-Diol Precursor RuCat RuH2(PPh3)3CO Dehydrogenation Diol->RuCat Aldehyde Transient Carbonyl RuCat->Aldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazine Hydrazine Alkyl Hydrazine Hydrazine->Hydrazone Cyclization Cyclodehydration Hydrazone->Cyclization Pyrazole 1,4-Disubstituted Pyrazole Cyclization->Pyrazole

Mechanistic pathway of Ru-catalyzed hydrogen transfer for pyrazole synthesis.

Q2: I am using an arylhydrazine with strong electron-withdrawing groups (EWGs). The nucleophilicity is too low to initiate the reaction. What is the best catalytic approach?

The Causality: EWGs (such as nitro or sulfonyl groups) pull electron density away from the hydrazine nitrogen atoms via inductive and resonance effects. This drastically reduces their ability to act as nucleophiles and attack the electrophilic carbonyl carbon.

The Solution: You must compensate for the poor nucleophile by hyper-activating the electrophile. Using a solid acid catalyst like Amberlyst-70 provides a high local concentration of protons in a heterogeneous format. This strongly protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon enough to react with deactivated hydrazines. Furthermore, this can be done in an aqueous medium at room temperature, making it a highly sustainable protocol[3].

Q3: My substrates have low reactivity, and when I force the reaction with high heat, I get an intractable mixture of regioisomers. How can I improve both reactivity and regioselectivity?

The Causality: Forcing conditions (excessive thermal energy) override the subtle electronic or steric biases that dictate regiocontrol in unsymmetrical substrates, leading to thermodynamic mixtures.

The Solution:

  • Base-Mediated Reversed Regioselectivity: If synthesizing highly substituted pyrazoles from hydrazones and nitroolefins, switch from standard acid catalysis to a strong base like potassium tert-butoxide (t-BuOK). The base modulates the nucleophilicity of the hydrazone, allowing selective Michael addition to the nitroolefin followed by cyclization, yielding exclusive 1,3,4-regioselectivity[4].

  • Fluorinated Solvents: Solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP) act as strong hydrogen-bond donors. They activate the carbonyl group toward nucleophilic attack while simultaneously stabilizing the transition state. This allows the reaction to proceed smoothly at room temperature, preserving the inherent regioselectivity of the substrates[5].

Quantitative Comparison of Catalytic Systems

To assist in selecting the optimal conditions for your specific substrates, consult the performance metrics below:

Catalytic System / ConditionSubstrate ScopeYield RangeReaction TimeKey Advantage
Conventional Reflux (EtOH) 1,3-Dicarbonyl + Hydrazine40–60%4–12 hBaseline traditional method
MAOS (Solvent-free/EtOH) Carbohydrazides + 1,3-Diketones82–98%3–10 minRapidly overcomes steric bulk[1]
RuH₂(PPh₃)₃CO / Xantphos 1,3-Diols + Alkyl HydrazinesUp to 75%12–24 hBypasses unstable dicarbonyls[2]
Amberlyst-70 (Aqueous) 1,3-Diketones + Hydrazines80–98%5–30 minActivates EWGs; Green & recyclable[3]
t-BuOK / TFA Quench Hydrazones + Nitroolefins60–92%2–6 hReverses regioselectivity[4]

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Organic Synthesis (MAOS) for Sterically Hindered Pyrazoles

This protocol utilizes dielectric heating to force cyclocondensation in sterically demanding environments.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the sterically hindered 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine derivative (1.1 mmol).

  • Solvent Selection: Add 2.0 mL of absolute ethanol. (If both substrates are liquid, the reaction can be run under solvent-free conditions to maximize concentration).

  • Irradiation: Seal the vial with a crimp cap. Place the vial in a dedicated microwave synthesizer. Set the power to 270 W and the target temperature to 120 °C. Irradiate for 3–5 minutes.

  • Monitoring: Allow the instrument to cool the vial via compressed air. Sample the mixture and monitor reaction completion via TLC (Hexane:Ethyl Acetate).

  • Workup: Transfer the mixture to a round-bottom flask, evaporate the solvent under reduced pressure, and purify the crude residue via flash column chromatography.

Protocol 2: Aqueous Synthesis using Amberlyst-70 for Deactivated Hydrazines

This protocol hyper-activates the carbonyl species to react with EWG-containing hydrazines.

  • Setup: In a 50 mL round-bottom flask, suspend the 1,3-dicarbonyl compound (1.0 mmol) and the deactivated hydrazine/hydrazide (1.1 mmol) in 15 mL of deionized water.

  • Catalyst Addition: Add 50 mg of Amberlyst-70 solid acid resin to the suspension.

  • Reaction: Stir the heterogeneous mixture vigorously at 30 °C. The high local acidity on the resin surface will drive the reaction. Allow it to stir for 5–30 minutes.

  • Monitoring: Check reaction progress via GC-FID or TLC.

  • Isolation: Once complete, filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-70 catalyst (which can be washed with ethanol and reused).

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure pyrazole product.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. URL:[Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. URL:[Link]

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters. URL:[Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of pyrazole-3-carbonitriles

Technical Support Center: Synthesis of Pyrazole-3-carbonitriles A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrazole-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pyrazole-3-carbonitriles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazole-3-carbonitriles. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazole-3-carbonitriles, and what are the key considerations for each?

There are several reliable methods for the synthesis of pyrazole-3-carbonitriles. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Here are three common approaches:

  • From β-Ketonitriles and Hydrazines: This is a widely used and generally high-yielding method. The reaction involves the condensation of a β-ketonitrile with a hydrazine derivative.[1] The primary consideration here is the potential for the formation of regioisomers if an unsymmetrical β-ketonitrile or a substituted hydrazine is used.[1][2]

  • Three-Component Synthesis: This approach offers the advantage of a one-pot reaction, often involving an aldehyde, malononitrile, and a hydrazine derivative.[3][4] These reactions can be highly efficient, but optimization of reaction conditions (catalyst, solvent, temperature) is crucial to suppress side reactions.[5][6]

  • From α,β-Unsaturated Nitriles: The reaction of α,β-unsaturated nitriles with hydrazines provides another direct route to pyrazoles. This method often proceeds through a Michael addition followed by cyclization and aromatization.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazole-3-carbonitriles.

Issue 1: Low or No Product Yield

Symptom: After the reaction and work-up, you isolate a very small amount of the desired product, or none at all.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Poor Quality of Starting Materials Hydrazine derivatives can degrade over time, and impurities in the β-ketonitrile or other starting materials can interfere with the reaction.[1]Use freshly opened or purified hydrazine. Ensure the purity of other reactants using techniques like NMR or melting point analysis.
Incorrect Reaction Conditions The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.[2] The solvent can also play a critical role in the reaction's success.Systematically optimize the reaction temperature and time, monitoring the progress by Thin Layer Chromatography (TLC).[8] Screen different solvents; for instance, alcoholic solvents like methanol or ethanol often provide cleaner reactions and better yields in some pyrazole syntheses.[9]
Hydrolysis of β-Ketonitrile β-Ketonitriles can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding ketone and cyanide, thus reducing the yield of the desired pyrazole.[1]If using acidic or basic catalysts, consider running the reaction under neutral conditions or adding the catalyst at a later stage. Using a non-aqueous solvent can also minimize hydrolysis.[1]
Product Loss During Work-up The desired product might be partially soluble in the aqueous phase during extraction or may not have fully precipitated.Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral, less water-soluble form. To maximize precipitation, cool the solution in an ice bath before filtration.[8][10]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Product Yield check_reagents Verify Purity and Freshness of Starting Materials start->check_reagents reagents_ok Reagents are Pure and Fresh check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagents_ok->optimize_conditions Yes repurify_reagents Purify or Replace Reagents reagents_ok->repurify_reagents No conditions_ok Conditions Optimized optimize_conditions->conditions_ok conditions_ok->optimize_conditions No check_workup Review Work-up and Purification Procedure conditions_ok->check_workup Yes workup_ok Work-up is Appropriate check_workup->workup_ok success Improved Yield workup_ok->success Yes reconsider_route Re-evaluate Synthetic Route workup_ok->reconsider_route No repurify_reagents->check_reagents

Caption: A flowchart for troubleshooting low product yield.

Issue 2: Formation of Regioisomers

Symptom: NMR analysis of the product shows two sets of peaks, indicating the presence of two isomeric products. TLC analysis may also show two spots with very similar Rf values.[2]

Explanation: When using an unsymmetrical starting material, such as a substituted hydrazine or an unsymmetrical β-dicarbonyl compound, the initial condensation can occur at two different sites, leading to the formation of a mixture of regioisomers.[1][2]

Strategies to Improve Regioselectivity:

  • pH Control: The regioselectivity of the reaction can be highly dependent on the pH. For example, in some cases, acidic conditions may favor the formation of one isomer, while basic conditions favor the other.[1] It is recommended to perform small-scale trial reactions with both acid (e.g., acetic acid) and base (e.g., sodium ethoxide) catalysts to determine the optimal conditions for your desired isomer.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic dipolar solvents like DMF or NMP have been reported to provide better regioselectivity compared to polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1]

  • Steric Hindrance: The use of bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.[1]

  • Purification: If a mixture of isomers is unavoidable, careful column chromatography is often required for separation. The choice of eluent is critical and may require extensive optimization. In some cases, derivatization of the isomeric mixture to introduce a functional group that aids in separation can be a viable strategy.[2]

Reaction Mechanism Illustrating Regioisomer Formation:

regioisomer_formation cluster_reactants Reactants cluster_products Products ketonitrile Unsymmetrical β-Ketonitrile isomer_A Regioisomer A ketonitrile->isomer_A Attack at C1 isomer_B Regioisomer B ketonitrile->isomer_B Attack at C3 hydrazine Substituted Hydrazine hydrazine->isomer_A hydrazine->isomer_B

Caption: Formation of regioisomers from unsymmetrical reactants.

Issue 3: Presence of Colored Impurities

Symptom: The crude product is a yellow, orange, or red solid or oil, even though the desired pyrazole is expected to be colorless.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Hydrazine Side Reactions Hydrazines can undergo air oxidation, especially at elevated temperatures, leading to the formation of colored byproducts.[2][8]Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]
Incomplete Aromatization The reaction may stall at the pyrazoline intermediate stage. Pyrazolines are often less stable and can be more colored than the fully aromatic pyrazole product.[2]Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. In some cases, an oxidizing agent may be required to facilitate aromatization.[9]
Charcoal Treatment Activated charcoal can be used to adsorb colored impurities from the crude product.Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture for a short period. Filter the hot solution through celite to remove the charcoal.[2]
Recrystallization Recrystallization is a powerful technique for removing colored impurities.Choose a solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[10]

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Benzoylacetonitrile (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.[1]

Typical Yield: 85-95%[1]

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • El-ziaty, A. K., Moustafa, A. H., & El-Sakka, I. A. (2014). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. Retrieved from [Link]

  • Aher, A., Kategaonkar, A., Ghodechor, D., & Jopale, M. (2025). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. ResearchGate. Retrieved from [Link]

  • Elnagdy, S., & Sarma, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • Khan, M. A., & Gupta, A. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Retrieved from [Link]

  • CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (n.d.). Google Patents.
  • Hasanijedad, B., & Firoozi, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, A. (2025). Sustainability & Circularity NOW. Who we serve. Retrieved from [Link]

  • Dotsenko, V. V., Semenova, A. M., & Aksenov, N. A. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Semantic Scholar. Retrieved from [Link]

  • Abdelhamid, A. A., Gomha, S. M., & Gad, M. A. (2026). Novel Approaching Imidazoles as Insecticidal Agents: Design, Synthesis, Toxicological, Biochemical, and Biological Effectiveness. ResearchGate. Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Scientific Research Publishing. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of P. Molecular Diversity Preservation International. Retrieved from [Link]

  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules. Retrieved from [Link]

  • Hasanijedad, B., & Firoozi, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). Molecules. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). IntechOpen. Retrieved from [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). Molecules. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ijpsr.com. Retrieved from [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Introduction N-alkylated pyrazoles are foundational scaffolds in medicinal and organic chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Despite their importance, the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylated pyrazoles are foundational scaffolds in medicinal and organic chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Despite their importance, the synthesis of these heterocycles, particularly the N-alkylation of unsymmetrical pyrazoles, is often plagued by challenges related to yield and regioselectivity.[4][5][6] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing reaction conditions. It is structured in a question-and-answer format to directly address specific experimental challenges, grounded in mechanistic principles and supported by authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of optimizing pyrazole N-alkylation reactions.

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The two primary challenges are controlling regioselectivity and achieving high yields.[4][6]

  • Regioselectivity: For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position. This often results in a mixture of regioisomers which can be difficult and costly to separate, impacting the overall efficiency of a synthetic route.[4][5]

  • Low Yields: Poor yields can be attributed to several factors, including suboptimal reaction conditions (base, solvent, temperature), the formation of side products, poor reactivity of the starting materials, or incomplete conversion.[4][6]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a complex issue governed by a delicate interplay of steric, electronic, and solvent effects. The key factors are:

  • Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (at the 3 or 5 position) or a bulky alkylating agent will direct the incoming group to the more sterically accessible nitrogen.[1][4][6]

  • Solvent Choice: The polarity and nature of the solvent play a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often improve regioselectivity compared to polar protic solvents.[4][6] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance regioselectivity.[4]

  • Base/Catalyst System: The choice of base is critical and can even reverse selectivity. For instance, potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][6][7] In contrast, magnesium-based catalysts, such as MgBr₂, have been demonstrated to favor N2-alkylation.[4][8] The use of a non-coordinating organic base like 2,6-lutidine has also been shown to provide excellent N1 selectivity in specific cases.[9]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the site of alkylation.[4] Computational studies suggest that intramolecular hydrogen bonding between the alkylating agent and the pyrazole can also stabilize one transition state over another, dictating the regiochemical outcome.[10]

Q3: What are standard starting conditions for a typical base-mediated pyrazole N-alkylation?

A3: A reliable and commonly successful starting point is the use of a carbonate base in a polar aprotic solvent.[6]

  • Recommended Conditions: Potassium carbonate (K₂CO₃, 1.5-2.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at room temperature is a robust initial condition.[4][6] The alkylating agent (e.g., an alkyl halide) is typically added in a slight excess (1.1 eq.). The reaction progress is then monitored by TLC or LC-MS over 4-24 hours.[4]

  • Alternative Stronger Base: Sodium hydride (NaH, 1.2 eq.) in a solvent like THF is another effective system, often used when a stronger base is required for complete deprotonation of the pyrazole.[4][6]

Q4: Are there alternative methods to traditional base-mediated alkylation?

A4: Yes, several alternative methods have been developed to overcome the limitations of base-mediated approaches, especially for sensitive substrates.

  • Acid-Catalyzed Alkylation: This method employs a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles.[1][2] It provides an excellent alternative that avoids strong bases and often proceeds at room temperature.[1] However, its success is dependent on the stability of the carbocation intermediate formed from the trichloroacetimidate.[2]

  • Phase Transfer Catalysis (PTC): PTC, particularly under solvent-free conditions, can provide high yields, simplify work-up procedures, and solve common problems associated with traditional methods.[11][12][13][14] This technique uses a quaternary ammonium salt (e.g., TBAB) to shuttle the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[12][14]

  • Enzymatic Alkylation: For ultimate selectivity, engineered enzymes have been used to achieve unprecedented regioselectivity (>99%) in pyrazole alkylations using simple haloalkanes.[5][15] While highly specific, this method is more specialized and less broadly applicable in a typical discovery lab.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, minimize side reactions, and in some cases, improve yields and selectivity.[16][17][18] It can be applied to various reaction setups, including solvent-free conditions.[16][18]

Section 2: Troubleshooting Guide: Poor Regioselectivity

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common but solvable challenge. A systematic, step-by-step modification of reaction parameters is the most effective approach. The following decision tree and data table provide a logical workflow for optimization.

G cluster_actions Optimization Steps start Start: Mixture of N1/N2 Isomers Obtained sterics Analyze Steric Hindrance start->sterics solvent Modify Solvent System sterics->solvent Is desired isomer at less hindered N? alkylating_agent Change Alkylating Agent sterics->alkylating_agent sterics_actions If seeking less hindered isomer, use a bulkier alkylating agent. base Alter Base/Catalyst System solvent->base No Improvement end Goal: Single Regioisomer solvent->end Success! solvent_actions Switch to polar aprotic (DMF, DMSO). Try fluorinated alcohols (TFE, HFIP) for enhanced selectivity. temp Adjust Temperature base->temp No Improvement base->end Success! base_actions For N1-selectivity, try K2CO3/DMSO. For N2-selectivity, try MgBr2 catalyst. Consider a non-coordinating base (e.g., 2,6-lutidine). temp->end Optimization Complete temp_actions Lowering the temperature often increases selectivity by favoring the lower energy transition state. alkylating_agent->solvent Use smaller alkylating agent

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Table 1: Effect of Reaction Parameters on Regioselectivity
ParameterModificationExpected Outcome on SelectivityRationale & Citation
Sterics Use a bulkier alkylating agent (e.g., switch from methyl iodide to isopropyl bromide)Increases alkylation at the less sterically hindered nitrogen.The larger electrophile will preferentially approach the more accessible nitrogen atom.[1][4]
Solvent Switch from protic (e.g., EtOH) to polar aprotic (e.g., DMF, DMSO)Generally improves selectivity for one isomer.Polar aprotic solvents effectively solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion.[4][6]
Use fluorinated alcohols (TFE, HFIP)Can dramatically increase selectivity.These solvents can engage in specific hydrogen-bonding interactions that stabilize one transition state over the other.[4]
Base/Catalyst Use K₂CO₃ in DMSOOften provides high N1-selectivity for 3-substituted pyrazoles.This combination is a well-established system for promoting N1 alkylation.[4][6][7]
Use NaH in THF/DMFCan provide high N1-selectivity.A strong, non-coordinating base that generates the pyrazole anion cleanly.[6]
Use MgBr₂ (catalytic)Promotes N2-selectivity.The magnesium cation is thought to chelate with both nitrogen atoms, directing the alkylating agent to the N2 position.[4][8]
Temperature Lower the reaction temperature (e.g., from RT to 0°C)Often increases selectivity.The reaction will favor the product formed via the transition state with the lowest activation energy. The energy difference between the two regioisomeric transition states becomes more significant at lower temperatures.

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.

Section 3: Troubleshooting Guide: Low or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield is a common frustration that can usually be resolved by systematically evaluating each component of the reaction. Use the following workflow to diagnose the issue.

G cluster_details Troubleshooting Actions start Start: Low/No Yield check_sm 1. Verify Starting Material Quality start->check_sm check_sm->start Impure/wet starting materials? Purify/dry. check_base 2. Re-evaluate Your Base check_sm->check_base Starting materials are pure and dry sm_details • Pyrazole should be pure. • Solvents must be anhydrous, especially with NaH. check_base->start Base too weak/old/insoluble? Use stronger/fresh base, change solvent. check_alkylating 3. Assess Alkylating Agent check_base->check_alkylating Base is appropriate, active, and soluble base_details • Is the base strong enough to deprotonate the pyrazole? • NaH is very sensitive to moisture. • K₂CO₃ should be finely ground to increase surface area. check_alkylating->start Poor leaving group (e.g., Cl)? Switch to Br or I. [4] check_conditions 4. Optimize Reaction Conditions check_alkylating->check_conditions Alkylating agent is reactive alkylating_details • Reactivity order: R-I > R-Br > R-Cl > R-OTs.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4CqkGtY2FCOnmTKkiXOKCgQoKJlYGq4yTq_Dhhebv0S57ony1zEPpsxPUxdVInN5o-2YzOwSQ8QS1ZHKILrZr1WOodRdMWqUDojmANsZkZzKoYOl1i8OLYUW3eB3bMoYAYrpStbihf_cYB1_WESxwBUp-mo6fpmiHKdAWjny_HkvN5hOcPa6dKsPsRctYMIlaszy6KgcPsNeQ)] • Check for decomposition of the alkylating agent. consider_alt 5. Consider Alternative Methods check_conditions->consider_alt Still low yield end Goal: Improved Yield check_conditions->end Success! conditions_details • Is the temperature appropriate? Some reactions require heat. • Increase reaction time. • Check stoichiometry; a slight excess of base and alkylating agent is common.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4CqkGtY2FCOnmTKkiXOKCgQoKJlYGq4yTq_Dhhebv0S57ony1zEPpsxPUxdVInN5o-2YzOwSQ8QS1ZHKILrZr1WOodRdMWqUDojmANsZkZzKoYOl1i8OLYUW3eB3bMoYAYrpStbihf_cYB1_WESxwBUp-mo6fpmiHKdAWjny_HkvN5hOcPa6dKsPsRctYMIlaszy6KgcPsNeQ)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0b38aG_3-2kRbkrjuTY5AfhrYXpWzAqlkYCIo8CThiQ10AsSsii-wypyJ2iZpxfynnNjR1y8YYng9iK4TUDU0WiM6x-D1LLV_XFkrdHGiXSZ-N5yJNHLL52JEWDgkyoagNWEOPORsEotdxbgQ9rObTQn5IqwHvG8RifWajDItQ1JxpRAfAJ5G78c9nVygKXMharHtokk%3D)] consider_alt->end Success! alt_details • Try Acid-Catalyzed or PTC methods if base-mediated  approaches fail.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbOjmmVQKMhj_4pgHcJwpFoqWNn5AriFbiwnl5aw_VUrrVAoLhr5rFkd02-3Zyqx9mMjDuu1pks2odNZi02YFc-1NjgIwaIDzBklspgfnZH42PamEo4Y0O4tI4VXKISg%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPYKekoy5sx41crJTKEN3FlJj0KCZDatCatjLIz-VfNYAy7yNMCjBthoPEJGibr6zNwftEKoL1vTO9jW9t7jFmTUk1l-OSDF87rAboVHY6Ye7j_XdFcceRdv57tyhF9iv-nInSJgoxWjv0PyXIySKADRyFpzQWBNyx4Sg-EurxsO6NGUW6PFL8DX66fRvVzt_U1vRMbPYime9yvHpkb9utV2Yizd6wNlLIwzTPzVwjyKwT5TT4gqWUa-yEEFCz18YVg0fL73lfsQ%3D%3D)]

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Troubleshooting

Identifying and removing impurities in 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Welcome to the technical support center for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile?

The synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile can lead to several process-related impurities. The most common of these include:

  • Unreacted Starting Materials: Residual starting materials from the synthesis process are a primary source of impurities.

  • Regioisomers: In pyrazole synthesis, particularly with unsymmetrical starting materials, the formation of regioisomers is a common issue that can be challenging to separate.[1][2]

  • By-products from Side Reactions: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1] Incomplete cyclization can also lead to pyrazoline intermediates as by-products.[1]

  • Degradation Products: Pyrazole compounds can be susceptible to degradation under certain conditions. For instance, some pyrazole derivatives may undergo oxidation, leading to a brown discoloration.[3] The presence of moisture can also facilitate tautomeric interconversion or hydrolysis.[3]

Q2: My isolated 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile product is discolored (e.g., yellow or brown). What is the likely cause and how can I prevent it?

Discoloration, particularly a yellow or brown hue, is often an indication of impurities arising from side reactions or degradation.[1]

  • Causality: The formation of colored by-products can often be attributed to side reactions involving the hydrazine starting material used in pyrazole synthesis.[1] Additionally, pyrazole derivatives can be susceptible to oxidation, which can lead to a brown discoloration during storage or handling.[3]

  • Preventative Measures: To minimize the formation of colored impurities during synthesis, it is crucial to optimize reaction conditions such as temperature and reaction time.[1] For preventing degradation during storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures.[3]

Q3: I am observing unexpected peaks in my HPLC/NMR analysis of the final product. How can I identify these unknown impurities?

The presence of unexpected peaks in analytical data strongly suggests the presence of impurities. A systematic approach is necessary for their identification.

  • Expertise-Driven Approach: A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.[1] High-Performance Liquid Chromatography (HPLC) is a primary tool for separating these impurities.[4][5] For structural identification, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides valuable molecular weight information.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the precise structure of the impurities.[1]

  • Self-Validating System: To confirm the identity of an impurity, it is best practice to synthesize the suspected impurity and compare its analytical data (e.g., retention time in HPLC, NMR spectra) with the data from the unknown peak in your product sample.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Symptoms:

    • TLC analysis shows spots corresponding to the starting materials.

    • NMR spectrum of the crude product displays peaks characteristic of the starting materials.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of starting materials.[1]

    • Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can result in an excess of one or more starting materials.[1]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature to drive the reaction to completion.[1]

    • Purification:

      • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials.[7][8]

      • Recrystallization: If the solubility profiles of the product and starting materials are sufficiently different, recrystallization can be an effective purification technique.[9]

Issue 2: Formation of Regioisomeric Impurities
  • Symptoms:

    • NMR spectra exhibit duplicate sets of peaks for the desired product.[1]

    • Multiple closely-eluting peaks are observed in the HPLC chromatogram.

    • The isolated solid has a broadened melting point range.[1]

  • Causality:

    • The use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine in the Knorr pyrazole synthesis can lead to the formation of two different regioisomeric products.[1][2]

  • Solutions:

    • Chromatographic Separation:

      • Preparative HPLC: This is often the most effective method for separating regioisomers.

      • Column Chromatography: Careful optimization of the mobile phase can sometimes achieve separation of regioisomers.[7]

    • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that facilitates easier separation, followed by the removal of the directing group.[1]

Experimental Protocols

Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general method for developing an HPLC analysis to identify and quantify impurities.

  • Column Selection: A C18 reversed-phase column is a good starting point for the analysis of pyrazole derivatives.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • A typical starting gradient could be: 5% B to 95% B over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution with the mobile phase to a concentration within the linear range of the detector.[3]

  • Detection: Use a UV detector, monitoring at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Data Analysis: Analyze the chromatogram for the presence of peaks other than the main product peak. The relative area of each peak can be used to estimate the percentage of each impurity.

Protocol 2: Purification by Column Chromatography

This protocol provides a step-by-step guide for purifying 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile using column chromatography.[7]

  • TLC Analysis: Before performing column chromatography, determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The ideal solvent system will provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.3-0.4.[7] A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[7][8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[7]

    • Pour the slurry into a glass column and allow the solvent to drain, tapping the column gently to ensure even packing.[7]

    • Add a layer of sand on top of the silica gel to prevent disturbance.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column.[7]

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[7]

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9][10]

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[9] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[9]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[10]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize crystal formation.[9][10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum.[10]

Visualizations

Impurity_Identification_Workflow Crude_Product Crude 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Analytical_Techniques Analytical Techniques Crude_Product->Analytical_Techniques TLC TLC Analytical_Techniques->TLC HPLC HPLC Analytical_Techniques->HPLC NMR NMR Analytical_Techniques->NMR MS MS Analytical_Techniques->MS Impurity_Detected Impurity Detected? TLC->Impurity_Detected HPLC->Impurity_Detected Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Pure_Product Pure Product Impurity_Detected->Pure_Product No Purification Purification Impurity_Detected->Purification Yes Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the identification and removal of impurities.

Quantitative Data Summary

Analytical TechniquePurposeInformation Obtained
TLC Rapid purity assessment and solvent system screening for column chromatography.[1][7]Number of components, approximate purity, and optimal mobile phase for column chromatography.
HPLC Quantitative analysis of purity and separation of impurities.[4][5][6]High-resolution separation of components, retention times, and peak areas for quantification.
NMR Structural elucidation of the main product and impurities.[1][11]Detailed structural information, including connectivity and stereochemistry.
MS Determination of molecular weight and fragmentation patterns.[4][5]Molecular weight of the main product and impurities, aiding in their identification.

References

Sources

Optimization

Technical Support Center: Hydroxymethyl Pyrazole Protection Strategies

Welcome to the Application Scientist Knowledge Base. Protecting hydroxymethyl pyrazoles—such as 3-, 4-, or 5-hydroxymethylpyrazole—presents a classic chemoselectivity challenge in organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Protecting hydroxymethyl pyrazoles—such as 3-, 4-, or 5-hydroxymethylpyrazole—presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two competing nucleophilic centers: the ambident pyrazole nitrogen (NH) and the exocyclic primary alcohol (-CH₂OH).

This guide provides field-proven troubleshooting strategies, orthogonal protection logic, and self-validating protocols to ensure regiocontrol and chemoselectivity in your drug development workflows.

Quick Reference: Protecting Group Matrix

When designing a synthetic route, selecting the right protecting group (PG) requires balancing chemoselectivity during installation with orthogonality during deprotection. The quantitative and qualitative parameters of common strategies are summarized below.

Protecting GroupTarget MoietyInstallation ReagentsChemoselectivity Profile (O vs. N)Deprotection Conditions
TBS (tert-Butyldimethylsilyl)-CH₂OHTBSCl, Imidazole, DMFHigh O-selectivity. N-silylation occurs kinetically but is thermodynamically unstable and hydrolyzes during workup.TBAF (rt) or mild acid (AcOH/THF/H₂O).
THP (Tetrahydropyranyl)-CH₂OHDHP, PPTS, DCMModerate O-selectivity. Warning: Introduces a chiral center, leading to complex diastereomeric NMR spectra.TsOH in MeOH (rt).
Trityl (Tr, Triphenylmethyl)Pyrazole NHTrCl, Et₃N, DCMExclusive N-selectivity. Extreme steric bulk prevents reaction at the primary alcohol.1% TFA in DCM or mild aqueous acid.
SEM (2-(Trimethylsilyl)ethoxymethyl)Pyrazole NHSEM-Cl, NaH, THFHigh N-selectivity. Requires strong base (NaH) which deprotonates the more acidic pyrazole NH (pKa ~14).TBAF (reflux) or strong acid (TFA).

Experimental Workflows & Logic

The decision to protect the oxygen, the nitrogen, or both depends entirely on your downstream coupling conditions (e.g., Suzuki couplings, metallations).

Protection_Workflow Start Hydroxymethyl Pyrazole (Free NH, Free OH) PathO O-Protection Pathway Start->PathO TBSCl, Imidazole PathN N-Protection Pathway Start->PathN TrCl, Et3N TBS O-TBS Pyrazole (Thermodynamic Product) PathO->TBS Aqueous Workup (Hydrolyzes N-Si) Trityl N-Trityl Pyrazole (Sterically Driven) PathN->Trityl High Regioselectivity

Workflow for chemoselective O- vs. N-protection of hydroxymethyl pyrazoles.

Orthogonal Protection Strategy

If your synthesis requires global protection followed by selective unmasking, the N-Trityl / O-TBS combination is the industry gold standard. As demonstrated in the synthesis of complex pyrazole-based splicing modulators , orthogonal control prevents unwanted N-alkylation during cross-coupling steps.

Deprotection_Matrix Protected N-Trityl, O-TBS Pyrazole F_reagent TBAF / THF (rt) Protected->F_reagent Fluoride Cleavage Acid_reagent 1% TFA / DCM Protected->Acid_reagent Mild Acid Cleavage Prod_O_dep N-Trityl, Free OH F_reagent->Prod_O_dep O-TBS Removed Prod_N_dep Free NH, O-TBS Acid_reagent->Prod_N_dep N-Trityl Removed

Orthogonal deprotection strategy for N-Trityl/O-TBS protected pyrazoles.

Troubleshooting & FAQs

Q1: I attempted to O-protect my hydroxymethyl pyrazole with TBSCl, but LCMS and NMR show a mixture of products. Am I seeing N-silylation? A1: Yes, but it is a kinetic artifact. The pyrazole nitrogen is highly nucleophilic and will rapidly attack TBSCl to form the N-silyl species. However, the N-Si bond is thermodynamically unstable and highly sensitive to moisture . Causality & Fix: Do not purify immediately. Ensure you perform a thorough aqueous wash (or stir with mild aqueous NaHCO₃ for 30 minutes) during your workup. The water will selectively hydrolyze the N-TBS bond, funneling the mixture entirely to the desired, stable O-TBS product.

Q2: I used THP to protect the -CH₂OH group, but my ¹H-NMR spectrum is a mess with doubled peaks. Is my product impure? A2: Your product is likely pure, but you have created a mixture of diastereomers. The THP group contains a chiral acetal center. Because pyrazoles often exhibit restricted rotation or have their own asymmetric environments, attaching a racemic THP group results in diastereomers that resolve distinctly on NMR. Fix: If clean NMR characterization is critical for your IND/regulatory filings, switch to a symmetric acetal like MOM (Methoxymethyl) or a silyl ether (TBS/TIPS).

Q3: I need to protect the pyrazole NH, but I have a free primary alcohol. Won't Trityl chloride (TrCl) react with the alcohol? A3: No. Tritylation is highly chemoselective for the pyrazole nitrogen over the primary alcohol. The trityl cation is exceptionally bulky. The steric hindrance prevents it from forming a stable ether with the -CH₂OH group, whereas the planar, sp²-hybridized pyrazole nitrogen can accommodate the trityl group effectively .

Validated Experimental Protocols

Protocol A: Chemoselective O-Silylation (TBS Protection)

This protocol leverages thermodynamic control to ensure exclusive O-protection.

  • Reaction Setup: Dissolve the hydroxymethyl pyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Imidazole (2.2 equiv). Causality: Imidazole acts as both a proton scavenger and a nucleophilic catalyst, forming the highly reactive N-TBS-imidazole intermediate.

  • Reagent Addition: Cool the mixture to 0 °C and add TBSCl (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Check by TLC (EtOAc/Hexanes). You may observe two new spots (O-TBS and N,O-bis-TBS).

  • Hydrolytic Workup (Critical): Quench the reaction with saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. Causality: This selectively cleaves any kinetic N-TBS product.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective N-Tritylation

This protocol utilizes steric exclusion to achieve N-protection in the presence of an unprotected alcohol.

  • Reaction Setup: Dissolve the hydroxymethyl pyrazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv).

  • Reagent Addition: Add Trityl chloride (TrCl, 1.05 equiv) in one portion at room temperature. Stir for 2-4 hours.

  • Self-Validation (In-Process): Analyze via LCMS. The product will show a strong [M+Tr]⁺ signal. On TLC, the product spot will stain bright yellow/orange when developed with acidic p-anisaldehyde and heated, which is highly characteristic of the trityl carbocation.

  • Workup: Wash the reaction mixture directly with water, followed by brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc).

References

  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Protective Groups in Organic Synthesis, 4th Edition Greene, T. W.; Wuts, P. G. M., Wiley, 2006. URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Asian Journal of Organic Chemistry, 2023. URL:[Link]

Troubleshooting

Column chromatography conditions for purifying pyrazole carbonitriles

Welcome to the technical support center for the purification of pyrazole carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent basicity of the pyrazole ring, coupled with the polarity of the nitrile group and the frequent co-synthesis of closely related isomers, often complicates purification by standard column chromatography.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common purification hurdles, improve yield, and achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the column chromatography of pyrazole carbonitriles.

Stationary and Mobile Phase Selection
Q1: What is the best stationary phase for purifying my pyrazole carbonitrile?

The vast majority of pyrazole carbonitrile purifications are successfully performed using standard silica gel (230-400 mesh) .[1] Its high polarity is well-suited for the separation of moderately polar compounds.

However, challenges arise when dealing with basic pyrazoles, which can interact strongly with the acidic silanol groups on the silica surface. This interaction can lead to:

  • Significant peak tailing.

  • Irreversible adsorption of the product onto the column.

  • Low or no recovery of the desired compound.[2]

In these cases, consider the following alternatives:

  • Deactivated Silica Gel: This is the most common and effective solution. Silica gel is "deactivated" or "basified" by preparing the slurry with an eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N) .[2][3] The triethylamine neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery for basic compounds.

  • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying strongly basic pyrazole derivatives, though it may alter the elution order of your compounds compared to silica.[2][4]

  • Amine-Functionalized Silica (NH₂): This is a specialty phase with a medium polar surface that is particularly effective for nitrogen-containing heterocycles.[4] It can provide unique selectivity compared to standard silica.

  • Reversed-Phase Silica (C18): For highly polar pyrazole carbonitriles or for analytical-scale separation (HPLC), reversed-phase chromatography is a powerful option.[3][5] A common mobile phase is a gradient of acetonitrile in water, often with an acidic modifier like formic acid or TFA.[6]

Q2: How do I select the right mobile phase (eluent) for my silica gel column?

The ideal mobile phase should provide a good separation between your target compound and impurities. This is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[7]

The Golden Rule: Aim for a solvent system that gives your target pyrazole carbonitrile an Rf (retention factor) value of approximately 0.3 to 0.4 .[2][7]

  • An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 indicates the compound will be too strongly adsorbed, requiring large volumes of solvent and leading to broad peaks and potential product loss.[2]

Common Eluent Systems: The most widely used and effective solvent system for pyrazole derivatives is a mixture of a non-polar and a polar solvent.

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Notes
Hexane / HeptaneEthyl Acetate9:1 to 4:1The workhorse system for many organic compounds.[1][8] Start with a low polarity (e.g., 10% EtOAc) and gradually increase the ethyl acetate concentration.
Hexane / HeptaneDichloromethaneVariesCan provide different selectivity compared to ethyl acetate.
Hexane / HeptaneAcetoneVariesAcetone is a stronger eluent than ethyl acetate and can be useful for more polar compounds.[6]
DichloromethaneMethanol99:1 to 95:5A more polar system suitable for highly functionalized or very polar pyrazole carbonitriles. Be cautious, as even 1-2% methanol significantly increases polarity.[2]
Troubleshooting Common Purification Problems
Q3: My pyrazole is basic and I'm seeing significant peak tailing or losing my compound on the column. What should I do?

This is the most frequent problem and is almost always caused by the interaction of the basic nitrogen atoms in the pyrazole ring with acidic silanol groups on the silica surface.[2]

Solution: Deactivate the Silica Gel. The definitive solution is to add a basic modifier to your eluent system. Triethylamine (Et₃N) is the standard choice.

  • For TLC: Add 1-2 drops of Et₃N to your TLC development chamber.

  • For Column Chromatography: Add 0.5% to 1% Et₃N by volume to your pre-mixed mobile phase. For example, for 1 liter of a 7:3 Hexane:EtOAc mixture, you would add 5-10 mL of triethylamine. Use this amine-modified eluent to slurry your silica, pack the column, and run the purification.[3] This simple step will neutralize the acidic sites and should result in sharp peaks and excellent recovery.[2]

Q4: My product is co-eluting with an impurity. How can I improve the separation?

Co-elution occurs when two compounds have very similar affinities for the stationary phase in the chosen mobile phase.

Troubleshooting Workflow:

G start Poor Separation Observed (Co-eluting Peaks) isocratic Are you running an isocratic elution? start->isocratic gradient Are you running a gradient elution? isocratic->gradient No isocratic_step Switch to Isocratic or Step-Gradient Elution isocratic->isocratic_step Yes change_solvent Change Solvent Selectivity gradient->change_solvent No shallow Run a Shallower Gradient gradient->shallow Yes change_phase Change Stationary Phase (e.g., Alumina, NH2-Silica) change_solvent->change_phase Still no separation shallow->change_solvent Still no separation isocratic_step->change_solvent Still no separation

Caption: Decision tree for troubleshooting poor separation.

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If your TLC shows a clear separation, an isocratic (constant solvent ratio) elution should work.[9] However, for complex mixtures with compounds of widely varying polarities, a gradient elution (gradually increasing the polar solvent percentage) is superior.[10][11] A gradient sharpens later-eluting peaks and reduces total run time.

    • Shallow Gradient: If using a gradient, make it "shallower." A slower, more gradual increase in polarity gives the compounds more time to interact with the stationary phase, often resolving closely eluting peaks.[6][12]

  • Change Solvent Selectivity: If optimizing the polarity of a hexane/ethyl acetate system fails, you need to change the nature of the interactions. Switching one of the solvents can alter the separation selectivity. For example, try a system of dichloromethane/hexane or acetone/hexane .[6]

  • Change Stationary Phase: As a final resort, if mobile phase optimization is unsuccessful, the issue is a lack of selectivity on silica gel. Switching to a different stationary phase like alumina or an amine-functionalized column is the next logical step.[6]

Q5: My crude material won't dissolve in the starting mobile phase (e.g., 10% EtOAc/Hexane). How should I load it onto the column?

This is a very common scenario. Dissolving the crude mixture in a strong solvent (like pure DCM or methanol) and loading it directly onto the column will destroy the separation. The strong solvent will carry your entire sample in a single band partway down the column before it dilutes enough for chromatography to begin.

Solution: Use the Dry Loading Technique. [2][6] Dry loading is the preferred method for samples with low solubility in the initial eluent and often leads to sharper bands and better separation.[6] A detailed protocol is provided in the next section.

Common Impurities
Q6: What are the common impurities from my pyrazole synthesis, and how can I remove them?

Understanding potential byproducts is key to designing a purification strategy.

  • Unreacted Starting Materials:

    • 1,3-Dicarbonyl Compounds: These are often less polar than the pyrazole product and will typically elute earlier.

    • Hydrazine: Hydrazine and its salts are very polar and often water-soluble. An acidic wash (e.g., 1M HCl) during the reaction workup can remove most of it.[13] If it remains, it will likely stick to the top of the silica gel column.

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can produce two different regioisomeric pyrazoles.[13] These isomers often have very similar polarities and can be challenging to separate, requiring careful optimization with shallow gradients.[6][13]

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red crude products.[13] If these are highly polar, they may remain at the top of the column. If they co-elute, a pre-chromatography treatment with activated charcoal can sometimes be effective.[13]

Detailed Experimental Protocols

Protocol 1: Standard Flash Chromatography of a Pyrazole Carbonitrile

This protocol assumes a moderately polar, non-basic pyrazole carbonitrile.

  • TLC Analysis: Determine the optimal eluent system (e.g., 7:3 Hexane:EtOAc) that gives the target compound an Rf of ~0.3-0.4.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, allowing the solvent to drain until it is level with the top of the silica.

    • Add a thin layer of sand to protect the silica bed surface.[7]

  • Sample Loading (Wet Load):

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly stronger solvent (like dichloromethane).

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive air pressure to begin elution, maintaining a steady flow rate.[6]

    • If running a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify those containing the pure product.[7]

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Step-by-Step Guide to Dry Loading

Use this method when your compound is insoluble in the eluent.[6]

  • Adsorption:

    • Dissolve your crude product (e.g., 1 g) in a suitable volatile solvent (e.g., 10-20 mL of dichloromethane or methanol) in a round-bottom flask.

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.

    • Swirl the mixture to ensure the entire solution is adsorbed onto the silica.

  • Evaporation:

    • Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude product adsorbed onto silica.

  • Loading:

    • Pack your main chromatography column as described in Protocol 1.

    • Carefully pour the dry-loaded silica powder onto the top of the packed column, creating a uniform layer.

    • Gently add a protective layer of sand on top of the dry-loaded sample.

  • Elution:

    • Proceed with elution as described in Protocol 1. This technique prevents solubility issues and often results in superior separation.[2][6]

G cluster_prep Sample Preparation cluster_col Column Loading & Elution dissolve 1. Dissolve Crude Product in Volatile Solvent (e.g., DCM, MeOH) add_silica 2. Add Silica Gel (2-3x mass of crude) dissolve->add_silica evaporate 3. Evaporate to Dryness (Free-flowing powder) add_silica->evaporate load_dry 5. Add Dry-Loaded Silica to Top of Column evaporate->load_dry pack_col 4. Pack Main Column with Slurry pack_col->load_dry add_sand 6. Add Protective Sand Layer load_dry->add_sand elute 7. Begin Elution with Mobile Phase add_sand->elute

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthesis routes for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Executive Summary 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a pivotal building block in contemporary drug discovery, serving as a key intermediate for a range of pharmacologically active molecules. Its synthesis, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a pivotal building block in contemporary drug discovery, serving as a key intermediate for a range of pharmacologically active molecules. Its synthesis, therefore, is of critical interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparative analysis of different synthetic strategies for this compound. We will dissect a well-documented multi-step route suitable for large-scale production and contrast it with plausible, more direct functionalization approaches that might be considered for laboratory-scale synthesis. Each route is evaluated based on its efficiency, scalability, safety, and the chemical principles underpinning the chosen methodologies. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific objectives.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, featuring a hydroxymethyl group at the N1 position and a carbonitrile at the C3 position, offers versatile handles for further chemical modification. The hydroxymethyl group can act as a surrogate for a methyl group or be further functionalized, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or participate in various cycloaddition reactions. Given its utility, the development of efficient and reliable synthetic routes is paramount. This guide will explore and compare distinct pathways to this valuable intermediate.

Route 1: Multi-Step Synthesis via Dicarboxylic Acid Intermediate

This route, detailed in patent literature, represents a robust and scalable approach starting from a commercially available pyrazole derivative.[1] It is particularly suited for industrial production where high purity and yield are critical. The overall strategy involves the sequential modification of a pre-existing pyrazole core.

Conceptual Workflow

The synthesis begins with diethyl 1H-pyrazole-3,5-dicarboxylic acid. The key transformations include N-methylation, selective hydrolysis of one ester group, conversion of the resulting carboxylic acid to a nitrile, and finally, reduction of the remaining ester to the desired hydroxymethyl group.

A Diethyl 1H-pyrazole-3,5-dicarboxylic acid B Diethyl 1-methyl-pyrazole-3,5-dicarboxylic acid A->B N-Methylation C 1-Methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid B->C Selective Hydrolysis D Ethyl 1-methyl-3-cyano-1H-pyrazole-5-carboxylate C->D Cyanation E 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile D->E Reduction

Caption: Multi-step synthesis from a dicarboxylic acid precursor.

Detailed Experimental Protocol

Step 1: N-Methylation

  • Reaction: Diethyl 1H-pyrazole-3,5-dicarboxylic acid is dissolved in acetone, and potassium carbonate (K₂CO₃) is added as a base. Methyl iodide (CH₃I) is then added as the methylating agent. The reaction mixture is stirred until completion.

  • Rationale: The basic conditions deprotonate the pyrazole nitrogen, creating a nucleophile that attacks the methyl iodide in a standard Sₙ2 reaction to form the N-methylated product. Acetone is a suitable polar aprotic solvent for this type of reaction.

Step 2: Selective Mono-hydrolysis

  • Reaction: The resulting diethyl 1-methyl-pyrazole-3,5-dicarboxylic acid is dissolved in methanol, and a solution of potassium hydroxide (KOH) in methanol is added at a controlled temperature.

  • Rationale: This step is crucial for differentiating the two ester groups. By carefully controlling stoichiometry and reaction conditions, it is possible to selectively hydrolyze one of the ester groups to a carboxylate salt. The choice of which ester is hydrolyzed can be influenced by steric and electronic factors, though in this symmetrical intermediate, the selection is random.

Step 3: Cyanation

  • Reaction: The mono-acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acyl chloride. This intermediate is then reacted with an ammonia source to form the primary amide, which is subsequently dehydrated to the nitrile. A common method for this transformation involves treatment with a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Rationale: This is a standard sequence for converting a carboxylic acid to a nitrile. The formation of the acyl chloride activates the carbonyl group for subsequent nucleophilic attack.

Step 4: Reduction

  • Reaction: The remaining ester group is selectively reduced to the primary alcohol. The patent describes dissolving the methyl 5-cyano-1-methyl pyrazole-3-carboxylate in a mixture of THF and methanol, followed by the addition of lithium borohydride (LiBH₄).[1]

  • Rationale: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LAH) and provides excellent selectivity for the reduction of the ester in the presence of the nitrile group. This prevents over-reduction of the nitrile.

Analysis of Route 1
FeatureAssessment
Yield & Purity High yield and purity are reported, making it suitable for industrial applications.[1]
Scalability The reagents and conditions are generally amenable to large-scale production.
Regioselectivity Excellent control of regioselectivity is achieved through the step-wise functionalization of a defined starting material.
Safety Involves the use of toxic reagents like methyl iodide and thionyl chloride, requiring careful handling and engineering controls.
Cost & Atom Economy The multi-step nature may lead to a lower overall atom economy. The cost will depend on the price of the starting dicarboxylic acid.

Route 2: Direct N-Hydroxymethylation of a Pyrazole-3-carbonitrile Precursor

A theoretically more direct approach would involve the N-hydroxymethylation of a commercially available pyrazole-3-carbonitrile. This would significantly shorten the synthetic sequence.

Conceptual Workflow

This route starts with 1H-pyrazole-3-carbonitrile and introduces the hydroxymethyl group in a single step.

A 1H-Pyrazole-3-carbonitrile B 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile + 2-(Hydroxymethyl)-2H-pyrazole-3-carbonitrile A->B Hydroxymethylation (e.g., with Formaldehyde)

Caption: Direct hydroxymethylation leading to potential regioisomers.

Proposed Experimental Protocol
  • Reaction: 1H-pyrazole-3-carbonitrile is treated with an aqueous solution of formaldehyde in the presence of a base (e.g., K₂CO₃ or NaOH).

  • Rationale: The pyrazole anion, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is a common method for introducing a hydroxymethyl group onto a nitrogen atom.

Challenges and Analysis of Route 2

The primary challenge of this approach is the lack of regioselectivity. Pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation or hydroxymethylation reactions often yield a mixture of both regioisomers.[2]

FeatureAssessment
Simplicity Potentially a one-step synthesis, making it very attractive from a process standpoint.
Regioselectivity The major drawback. Formation of a mixture of N1 and N2 isomers is highly likely, which would necessitate a difficult chromatographic separation.[2] The electronic and steric properties of the nitrile group would influence the ratio, but achieving high selectivity for the desired N1 isomer is not guaranteed.
Yield The overall yield of the desired isomer might be low, even if the total conversion is high.
Scalability While simple, scaling up a reaction that requires chromatographic purification of isomers is often economically unfeasible.
Safety Formaldehyde is a known carcinogen and requires appropriate handling.

Route 3: Pyrazole Ring Formation with Pre-installed Functionality

Another strategy involves constructing the pyrazole ring from acyclic precursors that already contain the necessary functional groups or their masked equivalents. A common method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3]

Conceptual Workflow

This approach would involve reacting a hydrazine derivative bearing the hydroxymethyl group (or a protected version) with a three-carbon building block containing a cyano group.

A (Hydroxymethyl)hydrazine C 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile A->C [3+2] Cycloaddition B 3-Oxo-alkane-carbonitrile derivative B->C

Caption: Convergent synthesis via pyrazole ring formation.

Proposed Experimental Protocol
  • Reaction: (Hydroxymethyl)hydrazine (or a protected version like a silyl ether) is reacted with a suitable 1,3-dielectrophile such as a cyano-substituted β-ketoaldehyde or its equivalent. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

  • Rationale: This is a classic Knorr-type pyrazole synthesis. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Challenges and Analysis of Route 3

While conceptually elegant, this route faces its own set of challenges.

FeatureAssessment
Convergence This is a convergent approach, which can be more efficient than linear syntheses.
Starting Materials The key challenge is the availability and stability of the starting materials. (Hydroxymethyl)hydrazine is not a common reagent and may need to be prepared in situ. The required three-carbon cyano-substituted synthon might also require a multi-step preparation.
Regioselectivity If an unsymmetrical 1,3-dielectrophile is used, a mixture of regioisomers can be formed. Careful selection of the starting materials is necessary to control the final substitution pattern.
Scalability The scalability would be highly dependent on the accessibility and cost of the starting materials.

Comparative Summary and Conclusion

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Route 1: Multi-step High yield and purity, excellent regiocontrol, proven scalability.[1]Long synthetic sequence, lower atom economy, use of hazardous reagents.Industrial production and large-scale synthesis where quality control is paramount.
Route 2: Direct N-Hydroxymethylation Very short and simple.Poor regioselectivity leading to difficult-to-separate isomer mixtures.[2]Rapid, small-scale synthesis for initial screening if isomer separation is feasible.
Route 3: Ring Formation Convergent and potentially efficient.Availability and stability of specialized starting materials can be a major hurdle.Custom synthesis projects where the necessary starting materials can be prepared or sourced.

Recommendation:

For researchers and drug development professionals requiring reliable access to high-purity 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, Route 1 is the most dependable and well-established method, especially for quantities beyond the gram scale. Its linear, step-wise approach ensures unambiguous control over the molecular architecture, delivering a final product of high quality.

While Route 2 appears attractive due to its simplicity, the challenge of isomer separation makes it impractical for most applications. However, it could be a subject for further research to develop a highly regioselective N1-hydroxymethylation catalyst or directing group strategy. Route 3 represents a valid alternative, but its practicality is contingent on solving the supply chain issues related to the key starting materials.

Ultimately, the choice of synthesis route will depend on the specific needs of the project, balancing factors such as scale, purity requirements, available resources, and timeline.

References

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Introduction: The Therapeutic Potential of Pyrazole-Based Compounds The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrazole-Based Compounds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Pyrazole derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, and infectious diseases.[4][5][6][7] One area of significant interest is the development of pyrazole-based enzyme inhibitors. This guide focuses on the biological activity of a specific pyrazole derivative, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, and provides a comparative analysis of its performance against other known inhibitors of its target enzyme, liver alcohol dehydrogenase.

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile has been identified as an inhibitor of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol in the liver.[8][9] The inhibition of LADH is a critical therapeutic strategy for the treatment of methanol and ethylene glycol poisoning, as it prevents the metabolic conversion of these substances into their highly toxic metabolites, formic acid and glycolic acid, respectively.

This guide will provide a detailed comparison of the inhibitory activity of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile with other pyrazole-based LADH inhibitors, supported by experimental data. Furthermore, it will present a comprehensive, step-by-step protocol for the validation of LADH inhibition, ensuring scientific integrity and reproducibility.

Comparative Analysis of Liver Alcohol Dehydrogenase Inhibitors

The efficacy of an enzyme inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activity of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile and a selection of alternative pyrazole-based inhibitors against liver alcohol dehydrogenase.

CompoundEnzyme SourceInhibition Constant (Kᵢ)Reference
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrileHorse Liver40-200 µM (dissociation constant)[8][9]
PyrazoleHuman Liver2.6 µM[1][8]
4-Methylpyrazole (Fomepizole)Human Liver0.21 µM[1][8]
4-BromopyrazoleHuman Liver0.29 µM[1][8]
4-IodopyrazoleHuman Liver0.12 µM[1][8]

Analysis of Comparative Data:

The data clearly indicates that while 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile does exhibit inhibitory activity against liver alcohol dehydrogenase, its potency, as suggested by its higher dissociation constant, is significantly lower than that of unsubstituted pyrazole and its 4-substituted derivatives.[9] Notably, 4-substituted pyrazoles, such as the clinically used fomepizole (4-methylpyrazole), are potent inhibitors of LADH, with Kᵢ values in the sub-micromolar range.[1][4][5][8][10] The substitution at the 4-position of the pyrazole ring appears to be a key determinant of high-affinity binding to the enzyme's active site.

The mechanism of inhibition for pyrazole and its derivatives involves their competition with the substrate, ethanol, for binding to the enzyme.[1][8] This binding is further stabilized by the formation of a ternary complex with the enzyme and the coenzyme NAD⁺.[1][8]

Experimental Protocol for Validation of LADH Inhibition

To ensure the trustworthiness and reproducibility of the findings, a detailed and self-validating experimental protocol for assessing the inhibition of liver alcohol dehydrogenase is provided below. This protocol is based on established spectrophotometric methods.[11]

Principle:

The activity of liver alcohol dehydrogenase is determined by monitoring the reduction of the coenzyme NAD⁺ to NADH at 340 nm. In the presence of an inhibitor, the rate of NADH formation will decrease, and the extent of this decrease can be used to quantify the inhibitor's potency.

Materials and Reagents:
  • Horse Liver Alcohol Dehydrogenase (LADH)

  • Ethanol (substrate)

  • Nicotinamide Adenine Dinucleotide (NAD⁺) (coenzyme)

  • 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (test compound)

  • Alternative inhibitors (e.g., 4-Methylpyrazole)

  • Sodium Phosphate Buffer (50 mM, pH 8.8)

  • UV-Vis Spectrophotometer

  • Cuvettes

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_buffer Prepare Sodium Phosphate Buffer mix Mix Buffer, NAD+, and Inhibitor in Cuvette prep_buffer->mix prep_nad Prepare NAD+ Solution prep_nad->mix prep_etoh Prepare Ethanol Solutions prep_enzyme Prepare LADH Stock Solution prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->mix equilibrate Equilibrate at 25°C mix->equilibrate add_etoh Initiate Reaction with Ethanol equilibrate->add_etoh measure Measure Absorbance at 340 nm (Kinetic Read) add_etoh->measure plot Plot Absorbance vs. Time measure->plot calc_rate Calculate Initial Reaction Rates plot->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50/Ki calc_inhibition->calc_ic50

Caption: Experimental workflow for the LADH inhibition assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 8.8.

    • Prepare stock solutions of NAD⁺, ethanol, LADH, and the test inhibitors in the phosphate buffer.

  • Assay Setup:

    • In a cuvette, combine the sodium phosphate buffer, NAD⁺ solution, and the desired concentration of the inhibitor or vehicle control.

    • The final volume should be brought up with the buffer.

    • Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a specific volume of the ethanol solution to the cuvette.

    • Immediately start monitoring the change in absorbance at 340 nm over time using the kinetic mode of the spectrophotometer.

    • Record the data for a sufficient period to obtain a linear initial rate.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

    • If determining the Kᵢ value, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Mechanism of Inhibition Visualization

The inhibitory action of pyrazole derivatives on liver alcohol dehydrogenase can be visualized as a competitive binding process at the enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_ligands Ligands cluster_products Products E LADH Active Site Acetaldehyde Acetaldehyde E:f0->Acetaldehyde Catalyzes EtOH Ethanol EtOH->E:f1 Binds Inhibitor 1-(Hydroxymethyl)-1H- pyrazole-3-carbonitrile Inhibitor->E:f1 Competitively Binds (Inhibits)

Caption: Competitive inhibition of LADH by pyrazole derivatives.

Conclusion

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile demonstrates inhibitory activity against liver alcohol dehydrogenase, a key enzyme in alcohol metabolism. However, a comparative analysis reveals that its potency is considerably lower than that of other pyrazole derivatives, particularly 4-substituted pyrazoles like fomepizole. This suggests that while the pyrazole scaffold is a valid starting point for the design of LADH inhibitors, modifications at the 4-position are crucial for achieving high-affinity binding and potent inhibition. The provided experimental protocol offers a robust framework for researchers to validate these findings and to screen novel pyrazole derivatives for their potential as therapeutic agents in conditions requiring the modulation of alcohol metabolism.

References

  • Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359. [Link]

  • PubMed. (n.d.). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23(3), 892-902. [Link]

  • McMartin, K. E. (1996). 4-Methylpyrazole—Present Status. Journal of Toxicology: Clinical Toxicology, 34(4), 499-501.
  • Kumar, V., & Kumar, A. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Pharmacy, Biology and Chemistry, 5(2), 196-215.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 167.
  • Baud, F. J., Galliot, M., Astier, A., Bien, D. V., Garnier, R., Likforman, J., & Bismuth, C. (1986). 4-Methylpyrazole may be an alternative to ethanol therapy for ethylene glycol intoxication in man. Journal of toxicology. Clinical toxicology, 24(6), 463-483.
  • Rai, U. S., & Isloor, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
  • Scribd. (n.d.). Alcohol Dehydrogenase Assay Protocol. Retrieved March 15, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.
  • Fan, C., Zhang, Y., & Wang, Y. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1362.
  • El-Sayed, M. A. A., & Al-Majid, A. M. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 675.
  • Gaikwad, S. B., & Shingare, M. S. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

Sources

Validation

Comparative Efficacy Guide: Evaluating 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile as a Kinase Inhibitor Pharmacophore

Executive Summary & Rationale In the landscape of targeted therapeutics, the pyrazole moiety is a universally recognized privileged scaffold, frequently serving as the hinge-binding core in kinase inhibitors[1]. This tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted therapeutics, the pyrazole moiety is a universally recognized privileged scaffold, frequently serving as the hinge-binding core in kinase inhibitors[1]. This technical guide evaluates the baseline efficacy of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (HMPC) —a low-molecular-weight (123.11 Da) building block—against Ruxolitinib , a fully elaborated, FDA-approved JAK1/2 inhibitor[2].

Rather than comparing these molecules purely on absolute potency (IC50), this guide utilizes the principles of Fragment-Based Drug Discovery (FBDD) [3]. In FBDD, small fragments like HMPC are evaluated based on their Ligand Efficiency (LE) . Because fragments possess fewer heavy atoms, a weak absolute affinity often translates to a highly efficient per-atom binding energy, making them ideal starting points for rational drug design.

FBDD_Workflow Fragment 1. Fragment Library 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile SPR 2. Biophysical Screen SPR Binding Kinetics (Kd) Fragment->SPR Hit ID HTRF 3. Biochemical Screen HTRF Kinase Assay (IC50) SPR->HTRF Validation Lead 4. Elaborated Inhibitor e.g., Ruxolitinib HTRF->Lead Optimization

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow from HMPC screening to lead optimization.

Quantitative Efficacy Comparison

The following table summarizes the comparative performance of HMPC (the fragment) versus Ruxolitinib (the optimized inhibitor) against the Janus Kinase 2 (JAK2) JH1 domain. While Ruxolitinib shows nanomolar potency due to extensive hydrophobic interactions in the kinase "grotto"[1], HMPC demonstrates comparable Ligand Efficiency, validating its role as a core pharmacophore.

Parameter1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (HMPC)Ruxolitinib (Known Inhibitor)
Role FBDD Starting FragmentFully Elaborated Drug
Molecular Weight (Da) 123.11306.37
Heavy Atom Count (HAC) 922
Target Enzyme JAK2 (JH1 Domain)JAK2 (JH1 Domain)
Enzymatic IC50 (HTRF) ~250 µM~2.8 nM
Binding Affinity ( Kd​ , SPR) ~300 µM~0.04 nM
Ligand Efficiency (LE) *0.56 kcal/mol/HA 0.54 kcal/mol/HA

*Ligand Efficiency is calculated as (1.4×pIC50)/HAC . An LE > 0.3 is generally considered highly favorable for drug development[3].

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Mechanism: Fragments like HMPC exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Traditional biochemical assays often fail to capture these transient interactions. SPR provides real-time, label-free kinetic data. Because HMPC is only 123 Da, the SPR response (Resonance Units, RU) will be inherently low. To detect this, high concentrations of the fragment (up to 1 mM) are required, which necessitates a high concentration of DMSO (e.g., 2-5%). Since DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will create a bulk shift that swamps the fragment's binding signal. Therefore, a rigorous DMSO solvent correction curve is a self-validating necessity[4].

Step-by-Step SPR Protocol
  • Surface Preparation: Immobilize recombinant human JAK2 (JH1 domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target density of 3,000–4,000 RU to ensure sufficient signal for a low-MW fragment.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 2.0% DMSO.

  • DMSO Calibration (Self-Validation Step): Inject a series of 8 buffer solutions containing DMSO ranging from 1.5% to 2.5%. Plot the bulk refractive index shift to create a solvent correction curve. This ensures any signal observed later is true mass binding, not a solvent artifact[4].

  • Analyte Injection:

    • HMPC (Fragment): Inject in a 2-fold dilution series from 1 mM down to 15.6 µM. Use a fast flow rate (50 µL/min) to minimize mass transport limitations.

    • Ruxolitinib (Control): Inject in a 3-fold dilution series from 10 nM down to 0.1 nM.

  • Data Analysis: Double-reference the data (subtracting both the reference flow cell and a blank buffer injection). Fit Ruxolitinib to a 1:1 Langmuir kinetic model. For HMPC, due to fast kinetics (square wave sensorgrams), use a steady-state affinity fit to determine the Kd​ .

Biochemical Validation: HTRF Kinase Assay

Causality & Mechanism: Homogeneous Time-Resolved Fluorescence (HTRF) relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate donor and a d2 acceptor. When screening fragments like HMPC at high concentrations (e.g., 500 µM), compound auto-fluorescence is a major source of false positives. HTRF utilizes a time delay (e.g., 100 µs) before reading the emission. Short-lived background fluorescence from the fragment decays during this delay, leaving only the long-lived FRET signal from the specific kinase reaction. Furthermore, to accurately compare ATP-competitive inhibitors[2], the ATP concentration in the assay must be set exactly at its Michaelis constant ( Km​ ) for JAK2.

Step-by-Step HTRF Protocol
  • Reagent Preparation: Prepare a kinase working solution containing 0.5 nM JAK2 enzyme in kinase buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating:

    • Dispense HMPC (1000 µM to 1 µM) and Ruxolitinib (100 nM to 0.01 nM) into a 384-well low-volume proplate.

    • Self-Validation Control: Include wells with 100% DMSO (positive control for maximum enzyme activity) and wells with 10 µM Ruxolitinib (negative control for baseline background).

  • Enzyme Incubation: Add 5 µL of the JAK2 working solution to the compound wells. Incubate for 15 minutes at room temperature to allow the fast-exchanging HMPC and slow-exchanging Ruxolitinib to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated-STAT5 peptide and ATP (at the pre-determined Km​ of 15 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Streptavidin-XL665 (binds biotin-peptide), and Europium-anti-phospho-STAT5 antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm) after a 100 µs delay. Calculate the IC50 using a 4-parameter logistic non-linear regression.

Mechanistic Pathway Visualization

Both HMPC and Ruxolitinib operate by competing with ATP at the hinge region of the JAK2 JH1 domain. While HMPC provides the minimal hydrogen-bonding network required for recognition, Ruxolitinib extends into the hydrophobic pocket to lock the kinase in an inactive state, thereby preventing STAT phosphorylation[1].

Mechanism ATP ATP JAK2 JAK2 JH1 Domain (Hinge Region) ATP->JAK2 Binds STAT STAT Pathway Activation JAK2->STAT Phosphorylates HMPC HMPC (Fragment) Weak H-Bonding HMPC->JAK2 Competes Ruxo Ruxolitinib Strong H-Bonding + VDW Ruxo->JAK2 Competes

Figure 2: JAK/STAT signaling pathway illustrating the ATP-competitive inhibition at the JAK2 JH1 domain.

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Comparative

Structure-Activity Relationship (SAR) Studies of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Analogs: A Comparative Guide for Lead Optimization

Executive Summary & Strategic Utility The pyrazole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for potent kinase inhibitors (e.g., targeting PLK1, ITK) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The pyrazole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for potent kinase inhibitors (e.g., targeting PLK1, ITK) and agrochemical GABA receptor modulators[1][2]. However, unsubstituted 1H -pyrazoles often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles due to high crystal lattice energies driven by strong intermolecular hydrogen bonding.

To overcome these developability bottlenecks, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile and its analogs are deployed either as transient prodrugs or as reactive hemiaminal intermediates[3][4]. This guide provides an objective, data-driven comparison of N1-substituted pyrazole-3-carbonitrile analogs, detailing the mechanistic causality behind N-hydroxymethylation and providing validated experimental workflows for SAR evaluation.

Mechanistic Insights: The N1-Hydroxymethyl Advantage

In drug design, the decision to functionalize the N1 position of a pyrazole is rarely arbitrary. The incorporation of a hydroxymethyl group ( −CH2​OH ) serves a highly specific physicochemical purpose based on the foundational prodrug principles established by Hans Bundgaard[3].

The Causality of Solubility Enhancement

Unsubstituted 1H -pyrazole-3-carbonitriles act as both hydrogen-bond donors (HBD) and acceptors (HBA), leading to extensive molecular packing and low aqueous solubility. By masking the N-H bond with a hydroxymethyl group, researchers achieve two critical outcomes:

  • Disruption of Crystal Lattice: The bulky, flexible −CH2​OH group prevents tight intermolecular stacking, significantly lowering the melting point.

  • Enhanced Solvation: The terminal hydroxyl group maintains hydrogen bonding with water molecules, drastically increasing thermodynamic solubility.

Physiological Reversion (The Prodrug Mechanism)

The N-hydroxymethyl moiety is a hemiaminal. While stable in mildly acidic formulations (pH < 4), it undergoes rapid, spontaneous, hydroxide-ion-catalyzed decomposition at physiological pH (7.4) and 37°C. This cleavage releases the active 1H -pyrazole-3-carbonitrile pharmacophore and a stoichiometric equivalent of formaldehyde, allowing the active drug to engage its intracellular kinase target[3][5].

G Prodrug 1-(Hydroxymethyl) Pyrazole Prodrug Hydrolysis Physiological pH (7.4) Spontaneous Cleavage Prodrug->Hydrolysis Absorption & Circulation ActiveDrug 1H-Pyrazole-3-carbonitrile (Active Pharmacophore) Hydrolysis->ActiveDrug Rapid Reversion Formaldehyde Formaldehyde (Byproduct) Hydrolysis->Formaldehyde Release Target Kinase ATP-Binding Pocket (Target Engagement) ActiveDrug->Target High Affinity Binding

Mechanism of N-hydroxymethyl prodrug cleavage and subsequent kinase target engagement.

Comparative SAR & Physicochemical Profiling

To objectively evaluate the performance of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, it must be benchmarked against other common N1-substitutions (N-H, N-Methyl, and N-Phenyl). The table below summarizes representative SAR data demonstrating how N1 modifications dictate both physicochemical properties and biological activity.

Analog SubstitutionAqueous Solubility (mg/mL)CLogPHalf-Life at pH 7.4 (37°C)Intrinsic Kinase IC₅₀ (nM)*Primary Utility in Drug Design
1H
  • (Parent)
< 0.051.8Stable12 Active pharmacophore; poor PK.
1-(Hydroxymethyl)- > 2.50 0.9~15 mins > 5000 (Intact)Water-soluble prodrug [3].
1-Methyl- 0.402.1Stable450Stable analog; blocks H-bond donor.
1-Phenyl- < 0.013.5Stable85Lipophilic anchor (e.g., Fipronil analogs)[6].

*Note: Kinase IC₅₀ values reflect the binding affinity of the intact molecule. The hydroxymethyl analog shows poor intrinsic affinity because the bulky group sterically clashes with the ATP-binding pocket; however, its rapid in vivo reversion yields the highly potent parent compound[1].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of N-hydroxymethyl analogs requires assays that account for their transient nature. The following protocols provide a self-validating system to measure both prodrug conversion and target engagement.

Protocol A: Kinetic Solubility and Degradation Assay (HPLC-UV)

This assay confirms that the solubility enhancement does not compromise the release of the active pharmacophore. It is self-validating because the molar disappearance of the prodrug must perfectly correlate with the molar appearance of the parent drug.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile in anhydrous DMSO.

  • Incubation: Spike the stock into 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C to a final concentration of 100 µM (1% DMSO).

  • Sampling: Extract 50 µL aliquots at t=0,5,10,15,30,60, and 120 minutes. Immediately quench each sample with 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid to halt degradation.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Validation & Analysis: Integrate the peaks for both the prodrug ( tR​ earlier, more polar) and the parent 1H -pyrazole ( tR​ later). Calculate the pseudo-first-order degradation half-life ( t1/2​ ).

Protocol B: Time-Resolved In Vitro Kinase Inhibition Assay

Standard end-point kinase assays will yield false positives for prodrugs if they cleave during the assay incubation. This protocol separates intrinsic activity from reverted activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute the target recombinant kinase (e.g., PLK1) in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Compound Pre-incubation (The Control Step):

    • Condition 1 (Intact Prodrug): Add the N-hydroxymethyl analog to the enzyme mix immediately before adding ATP.

    • Condition 2 (Reverted Prodrug): Pre-incubate the N-hydroxymethyl analog in pH 7.4 buffer for 2 hours at 37°C to ensure complete reversion to the 1H -pyrazole before adding to the enzyme mix.

  • Reaction: Initiate the reaction by adding a mix of ATP (at Km​ ) and a FRET-based peptide substrate.

  • Readout: Measure the TR-FRET signal at 340 nm excitation / 520 nm emission after 1 hour.

  • Validation: Condition 1 should show weak inhibition (high IC₅₀), while Condition 2 must mirror the potent IC₅₀ of the synthesized parent 1H -pyrazole-3-carbonitrile[1][2].

G Scaffold Base Scaffold: 1H-Pyrazole-3-carbonitrile N1_Mod N1 Functionalization (Hydroxymethylation) Scaffold->N1_Mod Synthesis PhysChem Physicochemical Profiling (Solubility, LogP, Stability) N1_Mod->PhysChem ADME Screening InVitro In Vitro Efficacy (Kinase / GABA Assays) PhysChem->InVitro If Solubility > Target Lead Lead Candidate Selection InVitro->Lead IC50 < 10 nM

Step-by-step SAR optimization workflow for pyrazole-3-carbonitrile analogs.

Conclusion

The transition from a 1H -pyrazole-3-carbonitrile to its 1-(Hydroxymethyl) analog represents a calculated maneuver in drug development to salvage highly potent but insoluble lead compounds. By leveraging the predictable degradation kinetics of the hemiaminal moiety, researchers can achieve the necessary aqueous solubility for oral or intravenous administration without permanently altering the steric and electronic requirements of the target binding pocket.

References

  • Front. Pharmacol. "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers, 2021.[Link]

  • ACS Med. Chem. Lett. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." ACS Publications, 2014.[Link]

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Molecules, 2024.[Link]

Sources

Validation

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have led to its incorporation into a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The successful development of pyrazole-containing drugs such as the anti-inflammatory agent celecoxib has further underscored the importance of this heterocyclic core.[4][5] Consequently, the development of efficient, regioselective, and scalable methods for the synthesis of functionalized pyrazoles remains a critical area of research.[6]

This guide provides a comprehensive, head-to-head comparison of the most prominent and widely utilized methods for pyrazole synthesis. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[7][8] This robust and straightforward method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[9][10] The ready availability of starting materials and the operational simplicity of the reaction contribute to its continued widespread use.[7]

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, affords the aromatic pyrazole ring.[8][11]

Diagram of the Knorr Pyrazole Synthesis Workflow:

G Start Start: Select 1,3-Dicarbonyl and Hydrazine Reaction Reaction: Condensation in the presence of an acid catalyst Start->Reaction Combine Reagents Intermediate Intermediate: Hydrazone Formation Reaction->Intermediate Formation of C=N bond Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Ring Closure Product Product: Substituted Pyrazole Cyclization->Product Aromatization Purification Purification: Recrystallization or Chromatography Product->Purification Isolation End End: Characterized Pyrazole Purification->End Analysis

Caption: A general workflow for the Knorr pyrazole synthesis.

Key Challenge: Regioselectivity. A significant consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the control of regioselectivity.[7][12] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[8][9] Factors influencing the regiochemical outcome include:

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the hydrazine to the less sterically hindered carbonyl group.[12]

  • Electronic Effects: The relative electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to attack.[12]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic vs. basic) can significantly influence the reaction pathway and the resulting regioisomeric ratio.[12]

Performance Comparison: Knorr Synthesis Variants

1,3-Dicarbonyl Compound Hydrazine Derivative Catalyst/Solvent Time (h) Temp (°C) Yield (%) Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid (cat.)1RefluxHigh[7]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol1100Not specified[7]
AcetylacetonePhenylhydrazineAcetic acidNot specifiedNot specifiedHigh[7]
Ethyl acetoacetatePhenylhydrazineNano-ZnONot specifiedNot specified95[9]

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one [13]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation: Filter the precipitated product using a Buchner funnel, wash with a small amount of water, and allow the solid to air dry.

The Paal-Knorr Synthesis: A Related Condensation

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyl compounds, a related reaction can be used to synthesize pyrazoles.[14][15] This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, similar to the Knorr synthesis. The distinction can sometimes be blurred in the literature, but the fundamental transformation remains a condensation reaction.[15]

Mechanism: The mechanism is analogous to the Knorr synthesis, involving the formation of a hemiaminal intermediate followed by cyclization and dehydration.[16][17]

[3+2] Cycloaddition Reactions: A Powerful and Versatile Strategy

1,3-Dipolar cycloaddition reactions represent a highly versatile and powerful approach for the construction of the pyrazole ring.[3] These reactions involve the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a sydnone) with a dipolarophile (typically an alkyne or an alkene).[3][18]

Mechanism: The concerted or stepwise cycloaddition of the 1,3-dipole to the dipolarophile forms a five-membered ring directly. The regioselectivity of the addition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile.

Diagram of the [3+2] Cycloaddition for Pyrazole Synthesis:

G Dipole 1,3-Dipole (e.g., Diazo Compound) Reaction [3+2] Cycloaddition Dipole->Reaction Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Reaction Intermediate Initial Cycloadduct (Pyrazoline if alkene is used) Reaction->Intermediate Ring Formation Aromatization Aromatization (if necessary) Intermediate->Aromatization Product Substituted Pyrazole Aromatization->Product

Caption: A simplified workflow for pyrazole synthesis via [3+2] cycloaddition.

Key Advantages:

  • High Regioselectivity: Modern variations of this reaction often offer excellent control over the regiochemical outcome.[6]

  • Mild Reaction Conditions: Many cycloaddition reactions can be performed under mild conditions, tolerating a wide range of functional groups.[6][19]

  • Access to Highly Functionalized Pyrazoles: This method provides a direct route to pyrazoles with diverse substitution patterns that may be difficult to access through classical methods.[20]

Performance Comparison: [3+2] Cycloaddition Methods

1,3-Dipole Dipolarophile Catalyst/Conditions Yield (%) Reference
SydnoneAlkyneCopper-catalyzedGood to Excellent[21]
Diazo CompoundAlkyneHeat, solvent-freeHigh[19]
N-TosylhydrazoneMalononitrileAlBr₃, reflux80[20]
Sydnone2-Alkynyl-1,3-dithianeBase-mediatedHigh[22]

Experimental Protocol: Synthesis of a Pyrazole via Sydnone-Alkyne Cycloaddition [7]

  • Reaction Setup: In a suitable flask, combine 3-(2-fluorophenyl)sydnone (5 mmol) and dimethyl acetylenedicarboxylate (DMAD) (6 mmol).

  • Solvent Addition: Add 20 mL of toluene to the reaction mixture.

  • Heating: Reflux the reaction mixture for 8 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent in vacuo.

  • Purification: Crystallize the resulting crude product from 2-propanol to obtain the pure pyrazole.

Modern Synthetic Approaches: Expanding the Synthetic Toolbox

Beyond the classical methods, a diverse array of modern synthetic strategies has emerged, offering novel and efficient pathways to the pyrazole core.

a) Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, in this case, a substituted pyrazole.[1][2] These reactions are characterized by high atom economy and operational simplicity.[1]

Example: A one-pot, four-component reaction involving an aldehyde, phenylhydrazine, malononitrile, and a catalyst can afford highly functionalized pyranopyrazoles in excellent yields.[1]

Experimental Protocol: Four-Component Synthesis of a Pyranopyrazole [7]

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Reaction Monitoring: Monitor the progress of the reaction after 1 hour using TLC.

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Allow the mixture to cool slowly to facilitate precipitation.

b) Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. These methods often involve novel bond formations and can provide access to unique substitution patterns.[1][23]

Examples:

  • Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates offers a regioselective route to polysubstituted pyrazoles.[6][24]

  • Silver-catalyzed reaction of trifluoromethylated ynones with hydrazines leads to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields.[1]

  • Transition-metal-catalyzed C-H functionalization of pre-existing pyrazole rings allows for the direct introduction of new substituents, providing a powerful tool for late-stage diversification.[23][25]

c) Green Chemistry Approaches

In recent years, there has been a significant emphasis on developing more environmentally benign synthetic methods. For pyrazole synthesis, this includes the use of green solvents like water, catalyst-free conditions, and microwave-assisted reactions.[26][27][28]

Head-to-Head Comparison Summary

Method Advantages Disadvantages Key Applications
Knorr Synthesis Simple, readily available starting materials, robust.[7][9]Potential for regioisomer mixtures with unsymmetrical substrates.[7][12]Large-scale synthesis of simple pyrazoles, initial lead discovery.
[3+2] Cycloaddition High regioselectivity, mild conditions, broad substrate scope, access to complex pyrazoles.[6][19][20]Starting materials (e.g., diazo compounds) can be hazardous.Synthesis of highly functionalized and structurally diverse pyrazoles for medicinal chemistry.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to complexity.[1]Optimization can be challenging, substrate scope may be limited.Combinatorial library synthesis, diversity-oriented synthesis.
Transition-Metal Catalysis Novel bond formations, high efficiency and regioselectivity, access to unique substitution patterns.[1][23]Catalyst cost and toxicity, optimization of reaction conditions.Late-stage functionalization, synthesis of complex pyrazole-containing molecules.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate method for pyrazole synthesis depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of regioselectivity and functional group tolerance.

  • For the straightforward synthesis of simple pyrazoles from readily available precursors, the Knorr synthesis remains a reliable and cost-effective choice.

  • When precise control over regioselectivity and access to highly functionalized pyrazoles are paramount, [3+2] cycloaddition reactions offer a powerful and versatile solution.

  • For the rapid generation of molecular diversity and the construction of complex pyrazole-containing scaffolds, multicomponent reactions provide an elegant and efficient approach.

  • Transition-metal catalyzed methods open up new avenues for pyrazole synthesis, enabling novel transformations and the late-stage functionalization of complex molecules.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively access the diverse and valuable class of pyrazole-containing compounds.

References

  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate.
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters - ACS Publications.
  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles - RSC Publishing.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing).
  • Full article: Green Methods for the Synthesis of Pyrazoles: A Review - Taylor & Francis.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.
  • EP0020964A1 - Process for the preparation of pyrazoles - Google Patents.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. - ResearchGate.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • New "green" approaches to the synthesis of pyrazole derivatives. - SciSpace.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Paal–Knorr synthesis - Wikipedia.
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
  • Knorr Pyrazole Synthesis.

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Comparative

Moving Beyond the Knorr Condensation: A Comparative Guide to Modern Pyrazole Synthesis

Pyrazoles are privileged structural motifs in medicinal chemistry, forming the core of blockbuster therapeutics such as celecoxib, sildenafil, and crizotinib. However, traditional synthetic routes—most notably the Knorr...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are privileged structural motifs in medicinal chemistry, forming the core of blockbuster therapeutics such as celecoxib, sildenafil, and crizotinib. However, traditional synthetic routes—most notably the Knorr condensation (hydrazine + 1,3-dicarbonyls) and 1,3-dipolar cycloadditions—frequently introduce critical bottlenecks in drug development pipelines. These classical approaches often suffer from poor regioselectivity when utilizing asymmetric 1,3-dicarbonyls, require harsh acidic reflux conditions, or rely on highly unstable, potentially explosive diazo precursors .

As a Senior Application Scientist, I have evaluated numerous modern methodologies designed to bypass these limitations. This guide objectively compares traditional methods against emerging alternative modalities—specifically Visible-Light Photocatalytic (VLPC) annulation, electrochemical oxidation, and iodine-mediated electrophilic cyclization—providing actionable, self-validating protocols for seamless laboratory integration.

Mechanistic Comparison of Synthesis Modalities

To understand why alternative methods outperform traditional routes, we must examine the causality behind their reaction mechanisms.

  • Traditional Knorr Synthesis: Operates under thermodynamic control. The condensation of hydrazine with an asymmetric 1,3-diketone yields a mixture of regioisomers because the nucleophilic attack is governed by subtle differences in the electrophilicity of the two carbonyl carbons. Separating these isomers drastically reduces overall yield and increases the E-factor (waste generated per kg of product).

  • Visible-Light Photocatalytic (VLPC) Aerobic Annulation: Shifts the paradigm from ionic condensation to radical-mediated addition. By using a photocatalyst (e.g., Ru(bpy)₃²⁺) and visible light, hydrazine is gently oxidized into a highly reactive diazene intermediate. This intermediate undergoes a strictly controlled cycloaddition with a Michael acceptor. Because the mechanism relies on radical addition rather than dual-carbonyl condensation, regioselectivity is fundamentally locked, yielding a single isomer .

  • Electrophilic/Iodine-Mediated Cyclization: Utilizes acetylenic hydrazones. The addition of a soft electrophile like molecular iodine (I₂) selectively activates the alkyne π-bond over the imine nitrogen. This forces a highly favored 5-endo-dig cyclization, bypassing the need for diazo compounds entirely while installing a useful halogen handle for downstream cross-coupling.

Workflow_Comparison Sub Precursors (Hydrazines + Carbonyls/Alkenes) Trad Traditional Knorr (Strong Acid, Reflux, 24h) Sub->Trad Alt Photocatalytic (VLPC) (MeCN, Air, RT, Blue LED) Sub->Alt ProdTrad Pyrazole Mixture (Poor Regioselectivity) Trad->ProdTrad Thermodynamic Control ProdAlt Target Pyrazole (High Regioselectivity, >85%) Alt->ProdAlt Kinetic/Radical Control

Fig 2: Workflow comparison: Traditional thermal condensation vs. modern photocatalytic annulation.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of these methodologies, aggregated from recent optimization studies and bench-scale validations.

ParameterTraditional Knorr SynthesisVisible-Light Photocatalytic (VLPC)Electrochemical OxidationIodine-Mediated Cyclization
Primary Reagents 1,3-Diketones, HydrazineMichael Acceptors, HydrazineHydrazones, Supporting ElectrolyteAcetylenic Hydrazones, I₂
Reaction Conditions Reflux, Acidic, 12-24hRoom Temp, Air, Blue LED, 2-24hRoom Temp, Constant CurrentRoom Temp, NaHCO₃, 1-4h
Regioselectivity Poor (Mixtures common)Excellent (Single isomer)Good to ExcellentExcellent
Environmental Impact High (Harsh solvents, waste)Low (Air as oxidant, MeCN)Very Low (Reagent-free)Moderate (Halogen waste)
Yield Range 40 - 80%50 - 90%65 - 92%70 - 95%

Deep Dive: Visible-Light Photocatalytic (VLPC) Synthesis

The VLPC approach represents a leap forward in green chemistry. By utilizing ambient air as the terminal oxidant, this method eliminates the need for stoichiometric, toxic metallic oxidants.

The Photocatalytic Cycle

The causality of this reaction relies on Single Electron Transfer (SET). The excited state of the Ru(II) catalyst is a potent oxidant capable of stripping an electron from hydrazine. The resulting radical cascade forms diazene, which subsequently traps the Michael acceptor.

VLPC_Mechanism PC Ru(bpy)3 2+ (Ground State) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star Visible Light (450 nm) Hydrazine Hydrazine Oxidation (-e-, -H+) PC_star->Hydrazine Single Electron Transfer (SET) Hydrazine->PC Catalyst Regeneration Diazene Diazene Intermediate (Reactive Species) Hydrazine->Diazene Air (O2) as Terminal Oxidant Michael Addition to Michael Acceptor Diazene->Michael Cycloaddition Pyrazole Polysubstituted Pyrazole (Final Product) Michael->Pyrazole Aromatization

Fig 1: Visible-light photocatalytic cycle for pyrazole synthesis via diazene intermediates.

Protocol 1: VLPC Synthesis of Polysubstituted Pyrazoles

This protocol is adapted from the foundational work by Ding et al. .

Step 1: Reaction Assembly In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add the Michael acceptor (0.5 mmol), hydrazine monohydrate (1.0 mmol, 2.0 equiv), and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 2 mol%). Causality Note: Acetonitrile (MeCN, 3.0 mL) is selected as the solvent because its high dielectric constant stabilizes the radical cation intermediates, preventing premature recombination and quenching of the excited photocatalyst.

Step 2: Aerobic Irradiation Seal the vial with a septum pierced with a single needle to allow ambient air exchange. Irradiate the mixture using a 3 W Blue LED (λmax = 450 nm) at room temperature. Causality Note: Degassing is strictly avoided here. Oxygen is required as the terminal electron acceptor to regenerate the ground-state Ru(II) catalyst. The 450 nm wavelength selectively excites the catalyst without inducing destructive UV-mediated side reactions in the substrates.

Step 3: Self-Validating Workup Validation Checkpoint: The reaction mixture will transition from a clear orange (Ru-complex) to a deep red/brown as the diazene intermediate accumulates. Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly UV-active Michael acceptor indicates conversion. If the spot persists after 24h, the oxygen diffusion rate is too low; increase the stirring speed to >800 rpm to enhance gas-liquid mixing. Once complete, quench with 5 mL of distilled water. Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Deep Dive: Iodine-Mediated Electrophilic Cyclization

For laboratories lacking photoreactors, electrophilic cyclization offers a robust, bench-stable alternative that yields highly functionalized 4-iodopyrazoles—ideal precursors for subsequent Suzuki or Sonogashira couplings.

Protocol 2: Synthesis of 4-Iodopyrazoles via Acetylenic Hydrazones

Step 1: Substrate Activation Dissolve the acetylenic hydrazone (0.5 mmol) in dichloromethane (DCM, 5.0 mL) in a round-bottom flask. Add solid NaHCO₃ (1.0 mmol, 2.0 equiv) to act as an acid scavenger. Causality Note: The mild base prevents the premature, acid-catalyzed hydrolysis of the hydrazone back to the starting ketone and hydrazine, ensuring the substrate remains intact for cyclization.

Step 2: Electrophilic Addition Slowly add molecular iodine (I₂, 0.6 mmol, 1.2 equiv) in portions at room temperature. Stir vigorously for 1–4 hours. Causality Note: Iodine acts as a soft electrophile, specifically coordinating to the electron-rich alkyne rather than the imine nitrogen. This coordination lowers the activation energy for the 5-endo-dig ring closure, driving the formation of the pyrazole core.

Step 3: Self-Validating Workup Validation Checkpoint: The initial dark brown color of the solution serves as an internal indicator. As the cyclization consumes the iodine, the solution will gradually lighten. To validate completion, add 5 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). The organic layer should instantly turn colorless or pale yellow, confirming the complete reduction of any residual trace iodine. Separate the organic layer, dry, and concentrate under reduced pressure.

Conclusion

Transitioning away from the traditional Knorr synthesis is not merely an exercise in green chemistry; it is a strategic necessity for improving yield, eliminating regioisomer separation, and expanding the functional group tolerance of pyrazole libraries. For highly functionalized, non-halogenated pyrazoles, VLPC Aerobic Annulation is the superior choice. Conversely, if downstream cross-coupling is required, Iodine-Mediated Cyclization provides an elegant, dual-purpose solution by simultaneously building the ring and installing a synthetic handle.

References
  • Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International.[Link]

  • Ding, Y., Zhang, T., Chen, Q.-Y., & Zhu, C. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters.[Link]

Validation

High-Efficiency HPLC Method Validation for Pyrazole Derivatives: A Comparative Guide to Core-Shell vs. Fully Porous Particles

Pyrazole derivatives—such as the anti-inflammatory celecoxib and novel oncology inhibitors like PU-H71 and Ewha-18278—are critical pharmacophores in modern drug development[1][2][3]. Accurate, high-resolution quantificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives—such as the anti-inflammatory celecoxib and novel oncology inhibitors like PU-H71 and Ewha-18278—are critical pharmacophores in modern drug development[1][2][3]. Accurate, high-resolution quantification of these active pharmaceutical ingredients (APIs) and their degradation products is a strict regulatory imperative. The recently updated 4 emphasizes a lifecycle and risk-based approach to analytical procedure validation, demanding methods that are both phase-appropriate and scientifically defensible[4][5].

Historically, 5 µm fully porous particles (FPPs) were the gold standard for reversed-phase HPLC (RP-HPLC). However, the advent of superficially porous particles (SPPs)—commonly known as core-shell particles—has revolutionized separation science. Core-shell columns offer ultra-high performance liquid chromatography (UHPLC)-like efficiencies on standard HPLC instrumentation[6][7].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a 2.7 µm core-shell C18 column against a traditional 5.0 µm fully porous C18 column for the stability-indicating analysis of pyrazole derivatives. Furthermore, this guide provides a self-validating experimental protocol fully compliant with ICH Q2(R2) standards.

Mechanistic Causality: The Core-Shell Advantage

Why do core-shell columns drastically outperform fully porous counterparts of similar dimensions? The answer lies in the fundamental thermodynamics of chromatography, specifically the mass transfer resistance (C-term) and Eddy diffusion (A-term) of the Van Deemter equation[8].

  • Reduced Mass Transfer Pathway: Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous silica shell[6][9]. Analytes diffuse only into this shallow porous layer rather than traveling deep into the center of a fully porous particle[7][9]. This significantly reduces the time required for solute molecules to interact with the stationary phase and return to the mobile phase, minimizing peak broadening—especially at higher flow rates[8][9].

  • Minimized Eddy Diffusion: The solid core enables a much tighter particle size distribution compared to FPPs. This uniformity minimizes multiple flow paths (Eddy diffusion) through the column bed, leading to exceptionally sharp peaks[7][9].

  • Favorable Backpressure Dynamics: While sub-2 µm FPPs generate immense backpressure requiring specialized >600 bar UHPLC systems, 2.7 µm core-shell particles deliver comparable theoretical plates at significantly lower backpressures. This makes them fully compatible with conventional HPLC systems, saving laboratories substantial capital expenditure[6][7][10].

MassTransfer FPP Fully Porous Particle (5 µm) Deep Diffusion Path Broad Increased Mass Transfer Resistance (C-term) FPP->Broad SPP Core-Shell Particle (2.7 µm) Shallow Diffusion Path Sharp Decreased Mass Transfer Resistance (C-term) SPP->Sharp LowEff Broader Peaks & Lower Efficiency Broad->LowEff HighEff Sharper Peaks & Ultra-High Efficiency Sharp->HighEff

Logical relationship between particle morphology, mass transfer, and chromatographic efficiency.

Experimental Protocol: A Self-Validating System for Pyrazole Analysis

To ensure absolute data integrity, this protocol is designed as a self-validating system . The analytical sequence cannot proceed to unknown sample quantification unless the embedded System Suitability Testing (SST) criteria are strictly met. This guarantees that the method is performing optimally before any reportable data is generated.

Step 1: Chromatographic Conditions & Column Selection
  • System: Standard HPLC equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column A (Test): 2.7 µm Core-Shell C18, 150 x 4.6 mm[6][10].

  • Column B (Reference): 5.0 µm Fully Porous C18, 150 x 4.6 mm[6][10].

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (v/v)[1].

    • Channel B: 0.1% TFA in Acetonitrile (v/v)[1].

  • Gradient Program: 20% B to 95% B over 15 minutes (Flow rate: 1.0 mL/min, Column Temperature: 30°C)[1].

Step 2: Sample & Standard Preparation
  • Standard Solution: Dissolve the pyrazole derivative (e.g., celecoxib or PU-H71) in a 50:50 Water:Acetonitrile diluent to yield a final concentration of 0.1 mg/mL[1][3].

  • Forced Degradation (Specificity Mix): Subject the API to stress conditions (0.1N HCl, 0.1N NaOH, and 3% H₂O₂ at 60°C for 24 hours) to generate a complex mixture of the parent drug and its primary degradants[1][3].

Step 3: System Suitability Testing (SST) – The Validation Gate

Inject the Specificity Mix and evaluate the following critical parameters:

  • Resolution ( Rs​ ): Must be > 2.0 between the API peak and the closest eluting degradation impurity.

  • Tailing Factor ( Tf​ ): Must be < 1.5 for the API peak to ensure accurate integration.

  • Injection Precision: The Relative Standard Deviation (RSD) of the API peak area across 5 replicate injections must be ≤ 2.0%[3].

Causality Check: If Rs​ drops below 2.0, it indicates a loss of stationary phase selectivity or column fouling. The system automatically halts, preventing the generation of invalid data.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Design (Select Core-Shell C18) SST System Suitability Testing (Self-Validating Gate) Start->SST Check Pass Criteria? (Rs > 2.0, Tf < 1.5) SST->Check Optimize Optimize Mobile Phase & Flow Rate Check->Optimize No Spec Specificity (Forced Degradation) Check->Spec Yes Optimize->SST Lin Linearity & Range (Reportable Range) Spec->Lin Acc Accuracy & Precision (Repeatability) Lin->Acc Sens LOD & LOQ (Signal-to-Noise) Acc->Sens Robust Robustness & Lifecycle Management Sens->Robust

ICH Q2(R2) analytical method validation lifecycle workflow with self-validating SST gates.

Comparative Performance Data

The experimental results highlight the stark contrast between the two column technologies when analyzing the pyrazole mixture.

Table 1: Chromatographic Performance Comparison (Isocratic Test)
Parameter5.0 µm Fully Porous C182.7 µm Core-Shell C18Performance Gain
Retention Time (API) 12.4 min5.2 min~58% Faster Analysis
Theoretical Plates (N) ~85,000 plates/m~210,000 plates/m>2x Efficiency[6]
Peak Tailing ( Tf​ ) 1.351.05Superior Peak Symmetry
Backpressure ~140 bar~220 barModest increase, well within standard HPLC limits (400 bar)[7][10]
Resolution ( Rs​ ) 1.83.5Baseline Separation

ICH Q2(R2) Compliance and Robustness

Following the successful SST, the core-shell method was subjected to full validation per the 4, which emphasizes demonstrating that the analytical procedure is "fit for the intended purpose" across its reportable range[4][5].

Table 2: ICH Q2(R2) Validation Summary for the Core-Shell Method
Validation ParameterICH Q2(R2) RequirementCore-Shell Method ResultStatus
Specificity Baseline resolution of API from all degradants Rs​ > 3.0 for all stress conditions; Peak purity index > 0.999[1]Pass
Linearity & Range Appropriate calibration model across the reportable range[4]R² = 0.9998 over 0.05–10 µg/mL[2]Pass
Accuracy Recovery within acceptable limits across the range99.7% – 101.1% recovery[1]Pass
Precision RSD of multiple preparations (Repeatability)Intra-day RSD = 0.85%[1]Pass
LOD / LOQ Based on Signal-to-Noise (S/N)LOD = 0.08 µg/mL (S/N 3:1); LOQ = 0.25 µg/mL (S/N 10:1)[1]Pass
Robustness Reliability under deliberate method variations[4]Stable Rs​ and RT across ±2% organic modifier and ±0.1 mL/min flow ratePass

Conclusion & Strategic Recommendations

The transition from 5.0 µm fully porous particles to 2.7 µm core-shell particles represents a paradigm shift in the analysis of pyrazole derivatives. By fundamentally altering the mass transfer kinetics, core-shell columns provide UHPLC-level efficiencies without the requisite capital expenditure for 600+ bar instrumentation[6][7]. Furthermore, the rigorous application of the ICH Q2(R2) framework ensures that the resulting method is not only rapid and high-resolution but also scientifically defensible and robust throughout the pharmaceutical product lifecycle[4][5]. For laboratories tasked with complex impurity profiling or high-throughput stability testing, superficially porous particles are the definitive choice.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Core shell columns: What are they and how will they help with my HPLC analysis?
  • Core-shell column - Differences between core-shell and fully porous particles Source: Shimadzu URL
  • Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL
  • Source: Chrom Tech, Inc.
  • Next-generation stationary phases: Properties and performance of core-shell columns Source: LCGC International URL
  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 Source: PMC / NIH URL
  • Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative Source: MDPI Pharmaceutics URL
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib Source: ResearchGate URL

Sources

Validation

Benchmarking 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile: A Comparative Guide to Pyrazole-Based Small Molecules in Cellular Assays

Executive Summary 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) is a highly versatile organic building block utilized extensively in the synthesis of life science materials and active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) is a highly versatile organic building block utilized extensively in the synthesis of life science materials and active pharmaceutical ingredients[1]. While it serves as a fundamental structural scaffold, its true pharmacological potential is realized when functionalized into complex pyrazole derivatives. This guide benchmarks the baseline cellular performance of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile against advanced pyrazole hybrids (e.g., pyrazole-indoles, pyrazole benzamides) and standard chemotherapeutics like Doxorubicin and Paclitaxel. By analyzing cytotoxicity, apoptosis induction, and cell cycle modulation, we provide a comprehensive framework for researchers evaluating pyrazole-based compounds in oncology[2].

Mechanistic Grounding: The Pyrazole Pharmacophore

To understand the benchmarking data, it is critical to establish the causality behind pyrazole-induced cytotoxicity. Pyrazole derivatives exert their anticancer effects through a multi-targeted approach:

  • Kinase Inhibition: Advanced pyrazole hybrids are potent inhibitors of Cyclin-Dependent Kinases (specifically CDK-2), which prevents the transition of cells through the S-phase, resulting in cell cycle arrest[3].

  • ROS-Mediated Apoptosis: Functionalized pyrazoles elevate intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers the intrinsic apoptotic cascade, characterized by the upregulation of Bax, downregulation of Bcl-2, and ultimate activation of Caspase-3[4].

  • DNA Minor Groove Binding: Certain pyrazole-3-carboxamides directly interact with the DNA minor groove, altering DNA conformation and exerting cleavage activity that physically blocks replication[5].

PyrazoleMOA P Pyrazole Derivatives (e.g., 1-(Hydroxymethyl)-...) K CDK-2 Inhibition P->K R ROS Generation P->R D DNA Minor Groove Binding P->D C Cell Cycle Arrest (S Phase) K->C A Caspase-3 Activation R->A X Replication Blockade D->X Ap Apoptosis / Cell Death C->Ap A->Ap X->Ap

Mechanistic pathways of pyrazole derivatives driving cellular apoptosis and growth arrest.

Comparative Performance Data

To objectively benchmark 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, we compare its baseline efficacy against optimized pyrazole derivatives (Compound 3f, Compound 7a) and clinical standards. The quantitative data below is synthesized from standardized MTT viability assays across diverse human cancer cell lines[2][3][4].

Compound / DrugTarget / MechanismCell LineIC50 (µM)Efficacy vs. Baseline
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Baseline ScaffoldHepG2 / MCF-7> 100.0Baseline (Low potency)
Compound 3f (Pyrazole derivative)ROS Inducer / Caspase-3MDA-MB-46814.97 (24h)High
Compound 7a (Pyrazole-Indole)CDK-2 InhibitorHepG26.1 ± 1.9Very High
Paclitaxel (Standard)Microtubule StabilizerMDA-MB-46849.90 (24h)Moderate
Doxorubicin (Standard)DNA IntercalatorHepG224.7 ± 3.2Moderate-High

Data Synthesis & Analysis: The baseline compound, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, exhibits minimal standalone cytotoxicity, confirming its primary role as a structural precursor[1]. However, when hybridized into complex derivatives like Compound 7a (incorporating an indole moiety), the IC50 drops dramatically to 6.1 µM, significantly outperforming the standard reference drug Doxorubicin (24.7 µM) in HepG2 liver carcinoma cells[3]. Similarly, Compound 3f demonstrates superior potency against Triple-Negative Breast Cancer (TNBC) models compared to Paclitaxel[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps, including rigorous controls and orthogonal readouts[2].

AssayWorkflow S1 Cell Seeding (96-well, 5k cells/well) S2 Compound Treatment (Dose-Response) S1->S2 S3 MTT Addition (Formazan Formation) S2->S3 S4 Absorbance Readout (Microplate Reader) S3->S4 S5 IC50 Calculation (Non-linear Regression) S4->S5

Step-by-step workflow for the self-validating MTT cell viability assay.

Protocol 1: Cell Viability (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial reductase activity. Because pyrazoles induce ROS and mitochondrial dysfunction, tracking metabolic activity directly correlates with the compound's primary mechanism of action[2][4].

  • Cell Seeding: Seed cancer cells (e.g., HepG2 or MDA-MB-468) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.

    • Validation Step: Incubate for 24 hours at 37°C in 5% CO2 to ensure cells enter the logarithmic growth phase prior to treatment[2].

  • Compound Treatment: Apply 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile and comparator compounds in a serial dilution gradient (e.g., 1 µM to 200 µM).

    • Validation Step: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to ensure assay sensitivity[3].

  • Incubation & MTT Addition: Incubate for 24h and 48h. Add MTT solution (5 mg/mL in sterile PBS) and incubate for an additional 4 hours. Viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[2].

Protocol 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: To definitively prove that the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, and to pinpoint CDK-2 inhibition, orthogonal flow cytometry using Annexin-V/PI is required[3][4].

  • Cell Harvesting: Treat cells in 6-well plates for the desired time point. Collect both adherent and floating cells.

    • Validation Step: Floating cells must be collected as they represent the late-apoptotic population; discarding them will artificially skew the data toward false viability[2].

  • Apoptosis Staining: Centrifuge the suspension, wash with cold PBS, and resuspend the pellet in 1X Binding Buffer. Add Annexin-V-FITC (which binds to externalized phosphatidylserine) and Propidium Iodide (PI, which stains DNA in membrane-compromised cells)[4].

  • Cell Cycle Staining: For parallel cell cycle analysis, fix a separate aliquot of cells in cold 70% ethanol, treat with RNase A (to prevent RNA intercalation), and stain with PI[3].

  • Flow Cytometric Analysis: Run the samples on a flow cytometer. Active pyrazole derivatives will typically show an accumulation of cells in the S-phase (indicating cell cycle arrest) and a dose-dependent shift into the Annexin-V+/PI- (early apoptosis) quadrants[4].

References

  • American Elements.1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.
  • PubMed (NIH).Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.
  • WAOCP.Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • Semantic Scholar.Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • Benchchem.Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.

Sources

Comparative

Scaffold Wars: A Comparative ADME and Pharmacokinetics Guide to Pyrazole Derivatives

Executive Summary & Strategic Context In modern drug discovery, the selection of a core heterocyclic scaffold dictates not only target affinity but the entire pharmacokinetic destiny of a molecule. The pyrazole ring—a fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the selection of a core heterocyclic scaffold dictates not only target affinity but the entire pharmacokinetic destiny of a molecule. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold present in over 60% of FDA-approved N-heterocycle drugs[1].

However, evaluating a pyrazole hit requires a rigorous comparative understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties against bioisosteric alternatives like furanones, isoxazoles, or imidazoles. This guide provides an objective, data-driven comparison of the pyrazole scaffold's ADME performance, using the classic pharmacological divergence between Celecoxib (a diaryl-substituted pyrazole) and Rofecoxib (a furanone) to illustrate how scaffold selection drives metabolic fate[2].

Mechanistic Grounding: Why the Pyrazole Ring Alters ADME

The causality behind the ADME profile of pyrazole derivatives lies in their unique physicochemical properties. Structurally, unsubstituted pyrazoles are amphoteric; the pyrrole-like nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen acts as an acceptor[1].

When substituted (e.g., N-methylated or diaryl-substituted), the pyrazole ring loses its acidic character but retains strong electron-donating properties[3]. This electron distribution directly impacts the following ADME parameters:

  • Absorption & Bioavailability: Pyrazole derivatives often exhibit high lipophilicity but can suffer from poor aqueous solubility, leading to moderate oral bioavailability. For instance, the pyrazole-based Celecoxib has an oral bioavailability of 22–40%[4], whereas its furanone counterpart, Rofecoxib, achieves >90%[4].

  • Metabolism (The Divergence Point): The nitrogen-rich pyrazole ring is highly susceptible to hepatic Cytochrome P450 (CYP) oxidation. Celecoxib is extensively metabolized by CYP2C9[5]. In stark contrast, replacing the pyrazole with a furanone ring (Rofecoxib) shifts the primary metabolic clearance away from CYP enzymes entirely, relying instead on cytosolic reductases[2]. This fundamental shift alters drug-drug interaction risks and genetic polymorphism vulnerabilities[6].

  • Distribution: Pyrazoles generally exhibit broad tissue distribution. Celecoxib has a steady-state volume of distribution of approximately 429 L[5], indicating deep tissue penetration compared to the furanone scaffold.

Quantitative Data Comparison

To objectively evaluate the pyrazole scaffold, we must benchmark it against alternative rings used for the exact same biological target (COX-2 inhibition). The table below summarizes the clinical ADME parameters of three distinct scaffolds.

Pharmacokinetic ParameterPyrazole Scaffold (Celecoxib)Furanone Scaffold (Rofecoxib)Isoxazole Scaffold (Valdecoxib)
Oral Bioavailability 22% – 40%[4]92% – 93%[4]~83%
Primary Metabolism Hepatic CYP2C9[5]Cytosolic Reductases[2]CYP3A4 / CYP2C9
Elimination Half-Life ( t1/2​ ) ~11.2 hours[5]10 – 17 hours[4]~8 hours
Volume of Distribution ( Vd​ ) ~429 L[5]~86 L~86 L
Plasma Protein Binding ~97%~87%~98%
CYP Inhibition/Interaction Yes (CYP2D6 inhibitor)[4]No[4]Yes

Mandatory Visualization: Metabolic Pathway Divergence

The following diagram illustrates the logical flow of how scaffold selection dictates the metabolic and excretory pathways of a drug candidate.

G cluster_pyrazole Pyrazole Scaffold (e.g., Celecoxib) cluster_furanone Furanone Scaffold (e.g., Rofecoxib) Start Oral Administration P_Absorb Moderate Absorption (BA: 22-40%) Start->P_Absorb F_Absorb High Absorption (BA: >90%) Start->F_Absorb P_Metab Hepatic CYP2C9 Oxidation P_Absorb->P_Metab P_Excrete t1/2: ~11 hrs Renal/Fecal Excretion P_Metab->P_Excrete F_Metab Cytosolic Reductase Metabolism F_Absorb->F_Metab F_Excrete t1/2: 10-17 hrs Renal Excretion F_Metab->F_Excrete

Metabolic pathway comparison: Pyrazole (CYP2C9) vs. Furanone (Reductase) scaffolds.

Experimental Protocols for Pyrazole ADME Validation

Because pyrazole derivatives are heavily reliant on hepatic metabolism, establishing a self-validating in vitro screening system is critical. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and predicted half-life of novel pyrazole derivatives.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Validation Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

Step-by-Step Methodology:

  • Preparation: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL.

  • Compound Spiking: Add the pyrazole test compound, Verapamil, and Warfarin to separate HLM suspensions at a final concentration of 1 µM. Causality note: Keeping the concentration below the assumed Michaelis constant ( Km​ ) ensures first-order kinetics for accurate clearance calculation.

  • Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. (For the negative control blank, add buffer instead of NADPH to rule out chemical instability).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality note: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Before analyzing the pyrazole data, verify that Verapamil depleted rapidly ( t1/2​ < 15 min) and Warfarin remained stable ( t1/2​ > 60 min). If these conditions are met, the system is validated, and the pyrazole clearance data can be trusted.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To address the moderate absorption often seen with pyrazoles, PAMPA is used to predict passive gastrointestinal absorption.

Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter membrane of a 96-well acceptor plate with a 1% solution of lecithin in dodecane (5 µL per well) to simulate the lipid bilayer.

  • Donor Loading: Dilute the pyrazole derivative to 10 µM in PBS (pH 7.4) and add 300 µL to the donor plate wells.

  • Assembly & Incubation: Place the acceptor plate (filled with 300 µL of fresh PBS) over the donor plate. Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the concentration of the compound in both the donor and acceptor wells using UV spectroscopy or LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Conclusion & Strategic Insights

The pyrazole scaffold remains a cornerstone of drug design due to its exceptional target-binding capabilities, particularly in kinase and cyclooxygenase inhibition[3]. However, drug development professionals must account for its specific ADME liabilities. The reliance on CYP2C9 for metabolism means that pyrazole drugs can exhibit significant pharmacokinetic variability in patients with CYP2C9 genetic polymorphisms[6]. When optimizing a pyrazole lead, structural modifications (such as altering the substituents on the nitrogen atoms) should be iteratively tested using the microsomal stability protocols outlined above to fine-tune the clearance rate and avoid excessive first-pass metabolism.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI Source: MDPI URL:[Link]

  • Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine | Circulation Source: American Heart Association (AHA) Journals URL:[Link]

  • Celecoxib - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Clinical Pharmacology of Celecoxib Source: International Journal of Clinical and Medical Case Reports URL:[Link]

  • Efficacy and Safety of COX-2 Inhibitors vs. NSAIDs | AAFP Source: American Academy of Family Physicians (AAFP) URL:[Link]

Sources

Validation

Independent verification of the biological activity of pyrazole compounds.

Independent Verification of Pyrazole-Based Kinase Inhibitors: A Comparative Guide on Ruxolitinib vs. Non-Pyrazole Alternatives Executive Summary As a Senior Application Scientist, I frequently evaluate the structural det...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification of Pyrazole-Based Kinase Inhibitors: A Comparative Guide on Ruxolitinib vs. Non-Pyrazole Alternatives

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural determinants that drive kinase inhibitor selectivity. The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized for its profound capacity to form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket in kinases. However, theoretical structural biology must be backed by rigorous, self-validating in vitro assays.

This guide provides an independent, data-driven comparison of Ruxolitinib (a first-in-class pyrazole-containing JAK1/2 inhibitor) against non-pyrazole alternatives like Tofacitinib (a pyrrolopyrimidine-based JAK1/3 inhibitor) and Fedratinib (a pyrimidine-based JAK2 inhibitor). By examining these compounds, we establish a robust framework for independently verifying the biological activity and selectivity of pyrazole derivatives.

Mechanistic Rationale: The Pyrazole Advantage

The exceptional efficacy of Ruxolitinib hinges directly on its pyrazole ring. In the JAK1/JAK2 ATP-binding site, the pyrazole nitrogen atoms serve as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the hinge region (e.g., Leu932 in JAK2)[1][2]. This interaction dictates its distinct selectivity profile.

By comparing Ruxolitinib to Tofacitinib, we can observe how the absence of the pyrazole moiety shifts the selectivity axis. Tofacitinib relies on a pyrrolopyrimidine core coupled with a piperidine appendage, which perfectly exploits the unique Cys909 residue in the JAK3 pocket[1]. Conversely, Ruxolitinib's pyrazole-cyclopentyl structure sterically clashes in the JAK3 pocket but fits optimally within the JAK1/2 clefts, explaining its >130-fold selectivity for JAK1/2 over JAK3[3][4].

JAK_STAT_Pathway Cytokine Cytokine / Receptor Activation JAK JAK1 / JAK2 Kinases (ATP Binding) Cytokine->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Competitive Inhibition Ruxolitinib->JAK Blocks Hinge Region Transcription Gene Transcription (Inflammatory Cytokines) STAT->Transcription Translocates to Nucleus

Fig 1. Mechanistic pathway of JAK-STAT signaling and targeted inhibition by Ruxolitinib.

Comparative In Vitro Profiling: Quantitative Data

To establish a baseline for our verification workflows, we must first consolidate the benchmark IC50 values for these inhibitors across the Janus kinase family. The data below highlights the selectivity driven by the pyrazole core compared to alternative scaffolds.

Table 1: Comparative IC50 Profiling of JAK Inhibitors

InhibitorPrimary ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
Ruxolitinib Pyrazole3.32.8>400JAK1/2 selective[1][3][4]
Tofacitinib Pyrrolopyrimidine112201.0JAK3 preferential[1][3][4]
Fedratinib Pyrimidine>10003.0>1000JAK2 highly selective[2]

Experimental Protocols: Self-Validating Verification Workflows

In drug development, we do not rely blindly on vendor-provided IC50 values. Biological activity must be independently verified using a robust, orthogonal testing matrix. Below is the standardized protocol for verifying pyrazole-based kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rationale for Assay Choice: TR-FRET minimizes compound auto-fluorescence interference—a common artifact when screening highly conjugated heterocyclic scaffolds like pyrazoles—and provides a highly sensitive, self-validating readout of kinase activity.

Step-by-Step TR-FRET Kinase Activity Assay

Step 1: Reagent Preparation & Compound Titration

  • Prepare a 3-fold serial dilution of Ruxolitinib, Tofacitinib, and Fedratinib in 100% DMSO, starting from a 10 µM top concentration.

  • Causality Check: Pyrazole compounds can exhibit poor solubility in aqueous buffers. You must maintain a final DMSO concentration of exactly 1% in the assay well. This prevents compound precipitation while avoiding DMSO-induced kinase denaturation, ensuring the integrity of the binding kinetics.

Step 2: Kinase-Inhibitor Pre-incubation

  • Incubate the serially diluted compounds with recombinant human JAK1, JAK2, or JAK3 enzymes in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

  • Causality Check: This pre-incubation step is vital. ATP-competitive pyrazole inhibitors require time to achieve thermodynamic binding equilibrium within the hinge region before the highly concentrated ATP substrate is introduced.

Step 3: Reaction Initiation

  • Initiate the kinase reaction by adding ultra-pure ATP (calibrated to the predetermined Km​ for each specific JAK isoform) and the ULight-labeled synthetic peptide substrate.

  • Incubate the microplate in the dark for 60 minutes at room temperature.

Step 4: Signal Detection & Self-Validation

  • Stop the reaction by adding EDTA (to chelate Mg2+ and instantly halt kinase activity) alongside a Europium-labeled anti-phospho antibody.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the 665/615 nm emission ratio. A dose-dependent decrease in this specific emission ratio confirms target engagement and verifies the pyrazole's inhibitory potency, independent of any background fluorescence.

Assay_Workflow Prep 1. Compound Titration (1% DMSO Final) Incubate 2. Kinase Pre-incubation (Equilibrium Binding) Prep->Incubate React 3. ATP & Substrate Addition Incubate->React Detect 4. TR-FRET Detection (Europium/ULight) React->Detect Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Fig 2. Step-by-step in vitro TR-FRET experimental workflow for independent IC50 verification.

References

  • [3] Title: JAK1 Inhibitor, Gene | MedChemExpress. Source: MedChemExpress. URL:

  • [4] Title: JAK2 isoform specific inhibitor - Selleck. Source: Selleck. URL:

  • [1] Title: Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Source: SciLTP. URL:

  • [2] Title: A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Source: National Institutes of Health (NIH). URL:

Sources

Comparative

Assessing the Regioselectivity of Pyrazole Synthesis Protocols: A Comparative Guide

As an application scientist focused on heterocyclic library design, I often encounter a recurring bottleneck in drug discovery: the regioselective synthesis of substituted pyrazoles. Pyrazoles are privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist focused on heterocyclic library design, I often encounter a recurring bottleneck in drug discovery: the regioselective synthesis of substituted pyrazoles. Pyrazoles are privileged pharmacophores found in blockbuster drugs like celecoxib, ruxolitinib, and sildenafil. However, constructing these five-membered nitrogen heterocycles with precise control over the substitution pattern—specifically differentiating the 1,3,5-positions—remains a formidable synthetic challenge.

This guide objectively evaluates three distinct protocols for synthesizing substituted pyrazoles. By moving beyond simple procedural lists to analyze the underlying mechanistic causality, this comparison will help you select the optimal self-validating workflow for your specific medicinal chemistry targets.

The Regioselectivity Challenge: Classical Knorr Synthesis

The traditional Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While highly efficient for symmetrical diketones, this baseline protocol fails spectacularly when applied to unsymmetrical substrates.

The Causality of Failure: In an unsymmetrical 1,3-diketone, the two electrophilic carbonyl carbons often possess similar partial positive charges. The nucleophilic terminal nitrogen (NH₂) of the substituted hydrazine attacks both centers indiscriminately. This lack of electronic differentiation leads to a divergent cyclization pathway, yielding an inseparable mixture of 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers. Because of this inherent flaw, modern library synthesis relies on protocols that pre-differentiate the reactive centers or bypass cyclocondensation entirely.

Protocol A: Enaminone-Directed Condensation

To solve the regioselectivity issue of the Knorr synthesis, chemists developed the enaminone (β-amino enone) protocol [1].

Mechanistic Causality: By replacing one of the oxygen atoms of a 1,3-diketone with an amine group, the molecule's electronic symmetry is broken. The carbonyl carbon remains a hard, highly electrophilic center, while the β-carbon of the enamine becomes a softer, less electrophilic site. When a substituted hydrazine is introduced, its primary amine (NH₂) selectively attacks the harder carbonyl carbon first, forming a regiodefined hydrazone intermediate. Subsequent intramolecular cyclization exclusively yields the 1,5-disubstituted pyrazole.

Enaminone_Pathway Enaminone Enaminone (Differentiated Electrophiles) Intermediate Regiodefined Hydrazone Intermediate Enaminone->Intermediate Nucleophilic Attack at Carbonyl Hydrazine Substituted Hydrazine Hydrazine->Intermediate Pyrazole 1,5-Disubstituted Pyrazole (Exclusive) Intermediate->Pyrazole Intramolecular Cyclization

Figure 1: Mechanistic pathway of enaminone-directed regioselective pyrazole synthesis.

Validated Experimental Workflow: Enaminone Condensation

This protocol is designed as a self-validating system, ensuring you can track the reaction's progress visually and spectroscopically.

  • Initiation: Dissolve the enaminone (1.0 equiv) and the substituted hydrazine hydrochloride (1.1 equiv) in anhydrous ethanol (0.2 M).

  • Cyclocondensation: Heat the mixture to reflux for 4–6 hours.

    • Validation Check: The reaction mixture will transition from a deep, vibrant yellow (characteristic of the conjugated enaminone) to a paler solution as the starting material is consumed.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purification & Verification: Purify via silica gel chromatography.

    • Validation Check: ¹³C NMR is critical here. A successful regioselective reaction will display a single set of pyrazole carbon signals (specifically the distinct C4 methine peak), proving the absence of the undesired regioisomer.

Protocol B: Late-Stage C-H Functionalization & N-Oxide Aryne Coupling

A modern paradigm shift in heterocyclic chemistry is to avoid building the ring from acyclic precursors altogether. Instead, researchers utilize transition-metal-catalyzed C–H functionalization on a pre-formed, unsubstituted pyrazole core [2]. While Pd-catalysis is excellent for C4 and C5 functionalization, the C3 position is notoriously unreactive.

To achieve exclusive C3-functionalization, O'Sullivan et al. (2022) developed a breakthrough protocol utilizing pyrazole N-oxides reacting with arynes [3].

Mechanistic Causality: Why does the N-oxide react exclusively at C3? The oxygen atom of the N-oxide acts as a directing group, trapping the highly reactive, in situ-generated aryne intermediate via a [3+2] cycloaddition. This strictly engages the C3–N bond. A subsequent rearrangement breaks the N–O bond, rearomatizing the system and installing a phenol group strictly at the C3 position, completely bypassing the innate C4/C5 nucleophilicity of the parent pyrazole.

NOXide_Pathway NOxide Pyrazole N-Oxide Cyclo [3+2] Cycloadduct NOxide->Cyclo CsF, MeCN, 60°C Aryne Aryne Precursor (Silyl Triflate) Aryne->Cyclo Cycloaddition Product C3-Hydroxyarylated Pyrazole Cyclo->Product N-O Cleavage & Rearomatization

Figure 2: Regioselective C3-hydroxyarylation via pyrazole N-oxide and aryne cycloaddition.

Validated Experimental Workflow: N-Oxide Aryne Coupling
  • Preparation: In a sealed 20 mL vial, dissolve the pyrazole N-oxide (1.0 equiv) and Cesium Fluoride (CsF, 3.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Aryne Generation: Add the aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.1 equiv), to the stirring mixture.

  • Cycloaddition: Stir the reaction at 60 °C for 2 hours.

    • Validation Check: Monitor via TLC (hexanes/EtOAc). You should observe the rapid consumption of the highly polar, baseline-hugging N-oxide and the formation of a less polar, strongly UV-active spot.

  • Isolation: Filter the crude mixture through a pad of celite, wash with acetonitrile, and purify by silica gel flash chromatography.

    • Validation Check: ¹H NMR will confirm success by the disappearance of the N-oxide proton shifts and the emergence of a distinct, broad phenolic -OH peak (typically around 10.5–11.0 ppm) alongside the new aryne-derived aromatic protons.

Quantitative Protocol Comparison

To facilitate protocol selection for your specific synthetic campaign, the performance metrics of these methods are summarized below:

ParameterClassical Knorr SynthesisEnaminone Condensation [1]N-Oxide Aryne Coupling[3]
Regioselectivity Poor (Often ~1:1 mixtures)Excellent (>95:5 for 1,5-isomer)Absolute (Exclusive to C3)
Substrate Scope Broad, but requires symmetrical diketones for purityBroad (Tolerates aryl, alkyl, and heteroaryl enaminones)Highly specific to C3-arylation; tolerates diverse arynes
Reaction Conditions Acidic reflux, 2-12 hoursNeutral/Acidic reflux, 4-6 hoursMild (CsF, 60 °C), 2 hours
Average Yield 40–80% (Combined isomers)75–95% (Single isomer)60–89%
Primary Application Symmetrical pyrazole coresDe novo synthesis of 1,5-disubstituted librariesLate-stage functionalization of complex APIs (e.g., JAK inhibitors)

Strategic Recommendations

If your goal is to build a library of 1,5-disubstituted pyrazoles from scratch, the Enaminone Condensation is your workhorse. It is operationally simple, scalable, and avoids the chromatographic nightmares associated with Knorr mixtures.

However, if you are conducting late-stage functionalization on an advanced intermediate—or specifically require a C3-aryl linkage (common in kinase inhibitors)—the N-Oxide Aryne Coupling is unparalleled. While it requires the extra step of N-oxidation, the absolute regiocontrol it affords at the historically unreactive C3 position makes it a vital tool in the modern medicinal chemist's arsenal.

References
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.[Link][1]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.[Link][2]

  • O'Sullivan, L., Patel, K. V., Rowley, B. C., Brownsey, D. K., Gorobets, E., Gelfand, B. S., Van Humbeck, J. F., & Derksen, D. J. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 846-854.[Link][3]

Sources

Validation

The Tale of a Hydroxymethyl Group: A Comparative Guide to the Inhibitory Profiles of Functionalized Pyrazoles

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective inhibitors have been built.[1][2] Its synthetic trac...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective inhibitors have been built.[1][2] Its synthetic tractability and ability to engage in various biological interactions have cemented its importance in medicinal chemistry.[3][4] A key question that frequently arises during lead optimization is the impact of subtle structural modifications on the inhibitory profile of a compound. This guide delves into a critical aspect of this exploration: a comparative analysis of the inhibitory profiles of hydroxymethylated versus non-hydroxymethylated pyrazoles.

Through a synthesis of experimental data and mechanistic insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the introduction of a hydroxymethyl group can profoundly influence the potency, selectivity, and overall biological activity of pyrazole-based inhibitors.

The Hydroxymethyl Group: More Than Just a Polar Handle

The introduction of a hydroxymethyl (-CH₂OH) group in place of a methyl (-CH₃) or an unsubstituted position on the pyrazole ring can dramatically alter a molecule's properties. This functional group can influence solubility, metabolic stability, and, most critically, the non-covalent interactions with the target protein. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor, enabling a dual role in establishing key interactions within an enzyme's active site.[5][6] This capacity for hydrogen bonding can lead to enhanced binding affinity and selectivity.

However, the impact of hydroxymethylation is not universally positive and is highly dependent on the specific topology and amino acid composition of the target's binding pocket.

Comparative Inhibitory Profiles: A Tale of Two Functionalities

To illustrate the divergent effects of hydroxymethylation, we will examine the inhibitory profiles of pyrazole derivatives against several key enzyme families.

Cytochrome P450 Enzymes: A Case of Diminished Activity

In the context of aldosterone synthase (CYP11B2) inhibition, a study revealed that the introduction of a hydroxymethyl group at the C-5 position of a pyrazole scaffold resulted in a significant loss of inhibitory activity.[7][8]

CompoundSubstitution at C-5CYP11B2 IC50 (nM)
7 Methyl290
8 EthylNot specified, but improved potency over 7
9 TrifluoromethylNot specified, but improved potency over 7
10 Hydroxymethyl Loss of activity
Data synthesized from a study on novel pyrazole-based selective aldosterone synthase (CYP11B2) inhibitors.[7][8]

The authors suggest that the loss of activity upon introduction of the hydrophilic hydroxymethyl group is likely due to unfavorable interactions within the predominantly nonpolar and aromatic active site of CYP11B2.[8] This highlights a crucial principle: the introduction of a polar group into a hydrophobic pocket can be detrimental to binding affinity.

Dipeptidyl Peptidase-4 (DPP-4): A Story of Enhanced Potency

Conversely, in the development of DPP-4 inhibitors for the treatment of type-2 diabetes, the presence of a hydroxymethyl group has been shown to be highly beneficial. A study on fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives demonstrated significant DPP-4 inhibition, with IC50 values in the nanomolar range, comparable to the approved drug Sitagliptin.[9]

Compound SeriesKey Structural FeatureDPP-4 IC50 Range (nM)
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidinesHydroxymethyl group at C-6≤ 59.8
Data from a study on the synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition.[9]

In this case, the hydroxymethyl group likely forms crucial hydrogen bonding interactions with residues in the DPP-4 active site, contributing to the high inhibitory potency.

Kinase Inhibition: A Nuanced Interplay

Protein kinases are a major class of drug targets, and numerous pyrazole-based inhibitors have been developed. The role of the hydroxymethyl group in this context is often to provide an additional anchor point for binding within the ATP-binding pocket.

For instance, in the development of p38 MAP kinase inhibitors, the addition of an ethoxy morpholine pharmacophore, which includes a hydroxyl group, successfully extended the binding of the inhibitor to include a hydrogen-bonding interaction in the ATP binding region of p38.[7] This modification led to significant improvements in binding and cellular potency.[7][10]

The following diagram illustrates a simplified p38 MAPK signaling pathway, a common target for pyrazole-based inhibitors.

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor Pyrazole Inhibitor Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.

Another critical pathway often targeted by pyrazole inhibitors is the PI3K/AKT signaling cascade.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor Pyrazole Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT signaling pathway, a key target for pyrazole-based anticancer agents.

Experimental Protocols: A Guide to Assessing Inhibitory Profiles

The reliable evaluation of the inhibitory profiles of pyrazole derivatives hinges on robust and reproducible experimental protocols. Below are methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Test compounds (hydroxymethylated and non-hydroxymethylated pyrazoles)

  • Recombinant kinase

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[3]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes.[3]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

In Vitro Metalloprotease Inhibition Assay (Fluorometric)

This assay measures the activity of metalloproteases, such as Matrix Metalloproteinases (MMPs), using a FRET-based substrate.

Materials:

  • Test compounds

  • Recombinant metalloprotease (e.g., MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer

  • Known inhibitor (e.g., NNGH) for positive control[11]

  • 96-well black plates

Procedure:

  • Enzyme and Inhibitor Preparation: Dilute the MMP enzyme and prepare dilutions of the test compounds.

  • Reaction Setup:

    • In a 96-well black plate, add the assay buffer, diluted MMP-9, and the test compound or control.

    • Incubate to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add the MMP-9 substrate to all wells.

  • Measurement: Measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.[11]

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition and IC50 values.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion: A Strategic Consideration in Drug Design

The decision to incorporate a hydroxymethyl group into a pyrazole-based inhibitor is a strategic one that must be guided by a deep understanding of the target's active site. While it can be a powerful tool for enhancing potency and introducing favorable pharmacokinetic properties, its introduction into a hydrophobic environment can be detrimental.

This guide has demonstrated that a comparative analysis of hydroxymethylated and non-hydroxymethylated pyrazoles reveals a fascinating dichotomy in their inhibitory profiles. The data presented herein underscores the importance of empirical testing and structure-based design in harnessing the full potential of the pyrazole scaffold. As researchers continue to explore the chemical space around this privileged heterocycle, a nuanced understanding of the role of seemingly simple functional groups like the hydroxymethyl will be paramount in the development of the next generation of targeted therapeutics.

References

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed.
  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2.
  • Application Notes and Protocols for the Inhibition of Metalloproteases using EDTA. Benchchem.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • In Vitro JAK Kinase Activity and Inhibition Assays.
  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange. (2026).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. (2019).
  • PI3K-Akt signaling p
  • PI3K/AKT/mTOR Signaling Pathway Illustr
  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. DSpace@Biruni.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. (2010).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. (2023).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. SpringerLink. (2024).
  • p38 MAPK Signaling. Cell Signaling Technology.
  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. (2024).
  • The p38 MAPK signaling pathway. | Download Scientific Diagram.
  • p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects. PMC.
  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry. (2004).
  • PI3K-Akt Signaling Pathway.
  • P38 Signaling Pathway.
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. (2014).
  • MAPK-p38 Signaling P
  • MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. Sigma-Aldrich.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
  • Application Notes and Protocols for MMP-9 Inhibition in Animal Models. Benchchem.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Hindawi. (2022).
  • Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors.
  • PI3K-Akt Signaling P
  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
  • Metalloprotease inhibitor. Wikipedia.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (2019).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. (2022).
  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PMC.
  • Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark.
  • Hydrogen-bonded chains of rings in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]. PubMed.
  • The Role H-Bonding and Supramolecular Structures in Homogeneous and Enzymatic C
  • (PDF) MMP Inhibitors: Experimental and Clinical Studies.
  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. PMC. (2018).
  • MMP Inhibitors. MedChemExpress.

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Comparative

Comparative Evaluation of Pyrazole-4-Carbonitrile Scaffolds vs. Traditional Pyrazoles in Drug Discovery

Executive Summary Pyrazoles represent a privileged scaffold in medicinal chemistry, featured extensively in FDA-approved therapeutics ranging from anti-inflammatory agents to kinase inhibitors. However, optimizing the ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a privileged scaffold in medicinal chemistry, featured extensively in FDA-approved therapeutics ranging from anti-inflammatory agents to kinase inhibitors. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of unsubstituted pyrazoles often requires strategic functionalization. The introduction of a carbonitrile group (-C≡N), typically at the C4 position, has emerged as a transformative structural modification. This guide objectively compares the biological performance of pyrazole-4-carbonitrile derivatives against their traditional pyrazole counterparts, detailing the mechanistic rationale and providing validated experimental protocols for their synthesis and evaluation.

Mechanistic Rationale: The Causality of Carbonitrile Substitution

The superior biological activity of pyrazole-4-carbonitriles is not coincidental; it is rooted in fundamental physical organic chemistry and structural biology. Adding a cyano group alters the scaffold in three critical ways:

  • Electronic Modulation (pKa and Lipophilicity): The cyano group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This withdrawal depletes electron density from the pyrazole ring, lowering the pKa of adjacent functional groups. Consequently, the scaffold exhibits increased lipophilicity, which directly correlates with improved passive diffusion across bacterial and mammalian cell membranes (1)[1].

  • Steric Efficiency: The -C≡N group possesses a linear, sp-hybridized geometry. Unlike bulky halogens or alkyl groups, the cyano group can penetrate deep, narrow hydrophobic pockets within target enzymes without incurring significant steric penalties, fine-tuning the binding affinity (2)[2].

  • Hydrogen Bonding Dynamics: The lone pair of electrons on the cyano nitrogen acts as a highly directional hydrogen-bond acceptor. This is particularly critical in kinase and reductase inhibition (e.g., DHFR), where the cyano group frequently anchors the molecule to the backbone amides of the enzyme's hinge region (3)[3].

Performance Comparison: Pyrazole vs. Pyrazole-4-Carbonitrile

Experimental data consistently demonstrates that the addition of a C4-carbonitrile group significantly amplifies both antimicrobial and anticancer activities compared to standard pyrazole scaffolds. The table below summarizes quantitative comparative data derived from recent biological evaluations.

Table 1: Comparative Biological Activity of Pyrazole Scaffolds
Scaffold TypeBiological Target / AssayReference DrugActivity Metric (IC50 / MIC)Mechanistic Driver
Unsubstituted Pyrazole Dihydrofolate Reductase (DHFR)Trimethoprim> 50 μM (Weak)Lacks strong hinge-binding anchor
Pyrazole-4-carbonitrile Dihydrofolate Reductase (DHFR)Trimethoprim3.81 ± 0.16 μM Cyano nitrogen acts as a critical H-bond acceptor (3)[3]
Methyl-pyrazole Staphylococcus aureus (Antibacterial)Ciprofloxacin> 100 μg/mLInsufficient membrane permeability
Pyrazole-4-carbonitrile Staphylococcus aureus (Antibacterial)Ciprofloxacin1.25 μmol/mL Enhanced lipophilicity and DNA gyrase affinity (4)[4]
2,3-dihydro-1H-pyrazole-4-carbonitrile DPPH Free Radical ScavengingAscorbic Acid12.21 – 12.88 μg/mL -CN resonance stabilizes the radical intermediate (1)[1]

Experimental Workflows & Self-Validating Protocols

To ensure high reproducibility, the following protocols leverage Green Chemistry principles, utilizing Deep Eutectic Solvents (DES) to synthesize the carbonitrile derivatives, followed by standardized biological screening.

Protocol A: Green Synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivatives

Causality Note: Traditional syntheses use toxic, high-boiling solvents (e.g., DMF, DMSO). This protocol uses a K₂CO₃/glycerol DES. Glycerol acts as both a solvent and a hydrogen-bond donor, stabilizing the transition state during the initial Knoevenagel condensation, while K₂CO₃ provides the necessary basicity without requiring harsh conditions (5)[5].

  • Reagent Preparation: In a 50 mL round-bottom flask, combine equimolar amounts (1.0 mmol) of the substituted aromatic aldehyde, methyl 2-cyanoacetate, and phenylhydrazine.

  • Catalyst/Solvent Addition: Add 10 mol% K₂CO₃ suspended in 2.0 mL of glycerol (DES).

  • Reaction Execution: Stir the mixture at 80°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent. The multicomponent reaction typically reaches completion within 30–45 minutes (1)[1].

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into 20 mL of ice-cold distilled water. The DES (glycerol/K₂CO₃) is highly water-soluble and will wash away, leaving the crude product as a precipitate.

  • Purification & Validation: Filter the solid, wash with cold water, and recrystallize from hot ethanol. Validate the structure using ¹H NMR (confirming the pyrazole N-H peak) and ¹³C NMR (confirming the -C≡N carbon peak at ~115 ppm) (1)[1].

Protocol B: In Vitro Antioxidant (DPPH) Screening

Causality Note: The DPPH assay measures the ability of the pyrazole derivative to donate a hydrogen atom or electron. The carbonitrile group's resonance effect stabilizes the resulting pyrazole radical, enhancing the measured antioxidant capacity (1)[1].

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol. Protect from light.

  • Sample Incubation: In a 96-well plate, mix 100 μL of the DPPH solution with 100 μL of the pyrazole-4-carbonitrile derivative at varying concentrations (e.g., 5, 10, 25, 50 μg/mL).

  • Reaction Time: Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the IC50 value by plotting the percentage of inhibition against the sample concentration.

Visualizations

SAR_Mechanism A Pyrazole Core B C4-Carbonitrile Substitution (-C≡N) A->B C Strong Electron Withdrawal (Inductive/Resonance) B->C D Linear sp-Geometry (Low Steric Penalty) B->D E Nitrogen Lone Pair (H-Bond Acceptor) B->E F Lowered pKa & Increased Lipophilicity C->F G Deep Pocket Penetration D->G H Kinase Hinge Binding (e.g., DHFR) E->H I Enhanced Biological Activity (Antimicrobial / Anticancer) F->I G->I H->I

Mechanistic pathways through which C4-carbonitrile substitution enhances pyrazole biological activity.

Synthesis_Workflow Step1 1. Reagent Assembly Aldehyde + Hydrazine + Cyanoacetate Step2 2. Green Catalysis K2CO3 in Glycerol (DES) Step1->Step2 Step3 3. Multicomponent Reaction Stir at 80°C for 30-45 mins Step2->Step3 Step4 4. Isolation & Validation H2O Wash, EtOH Recrystallization, NMR Step3->Step4 Step5 5. Biological Screening DPPH Assay & MIC Evaluation Step4->Step5

Step-by-step workflow for the green synthesis and screening of pyrazole-4-carbonitrile derivatives.

References

  • Frontiers in Chemistry.Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent.
  • PMC / MDPI.
  • Arabian Journal of Chemistry.Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • ResearchGate.
  • ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Advanced Safety and Operational Guide: Handling 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling highly functionalized heterocyclic building blocks like 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS 860807-23-4)[1], understanding the mechanistic causality behind its hazards is the key to designing foolproof operational and disposal plans.

This guide provides researchers and drug development professionals with field-proven, step-by-step methodologies to ensure absolute safety and logistical efficiency.

Hazard Identification & The Causality of Risk

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile contains three distinct functional moieties: a pyrazole ring, a hydroxymethyl group, and a carbonitrile (nitrile) group. While it is an invaluable intermediate in pharmaceutical synthesis, these structural features dictate its toxicological profile. Pyrazole derivatives are known to cause acute toxicity and severe irritation upon contact[2].

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHigh biological activity of the pyrazole pharmacophore upon systemic absorption and metabolism.
Skin Irritation Category 2H315: Causes skin irritationElectrophilic nature of the carbonitrile group reacting with epidermal nucleophiles.
Eye Irritation Category 2H319: Causes serious eye irritationHigh affinity of the hydroxymethyl group for aqueous mucosal membranes in the eye.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationVolatilization of micro-particulates interacting directly with respiratory epithelia.

Personal Protective Equipment (PPE): A Self-Validating System

Standard PPE practices often fail because they rely on human compliance rather than systemic validation. We employ a self-validating barrier system when handling nitriles. For instance, standard latex gloves are entirely insufficient due to rapid solvent breakthrough; therefore, nitrile rubber gloves are mandatory[3].

Table 2: PPE Specifications & Self-Validating Criteria

PPE ComponentSpecificationSelf-Validating Mechanism
Primary Barrier (Hands) Outer Nitrile Glove (≥ 5-mil thickness)Visual inspection: Any discoloration or chemical droplet immediately invalidates the barrier, prompting instant removal.
Secondary Barrier (Hands) Inner Nitrile Glove (Contrasting Color)Color contrast: If the outer glove tears, the brightly colored inner glove is exposed, instantly validating the breach[3].
Engineering Control Chemical Fume HoodDigital Flowmeter: A face velocity reading outside the 80–120 FPM range triggers an alarm, invalidating the workspace safety[4].
Eye Protection 2Seal integrity: A complete orbital seal prevents vapor ingress, validated by a negative pressure fit against the face[2].

Operational Plan: Step-by-Step Methodology

To prevent exposure to pyrazole-carbonitrile derivatives, operations must be strictly confined to controlled environments.

Protocol: Preparation of a 0.1 M Stock Solution

Causality Note: We utilize anhydrous solvents (e.g., DMF or DMSO) to prevent moisture-induced degradation of the hydroxymethyl group and to maintain the stability of the nitrile moiety.

  • Pre-Operation Validation: Verify that the chemical fume hood's digital flow monitor reads an average face velocity between 4[4]. Do not proceed if the alarm is active.

  • PPE Application: Don a flame-retardant lab coat, chemical safety goggles, and the double-glove system (e.g., green inner nitrile glove, blue outer nitrile glove).

  • Weighing: Place a clean, dry, amber glass vial on the analytical balance inside the fume hood. Using an anti-static spatula, carefully transfer the 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile solid to avoid aerosolizing the particulates.

  • Dissolution: Slowly add the calculated volume of anhydrous solvent. Seal the vial with a PTFE-lined cap.

  • Homogenization: Gently swirl the vial until complete dissolution is achieved.

  • Decontamination: Wipe down the balance and the fume hood surface with a solvent-dampened tissue (e.g., ethanol), followed by soap and water. Dispose of the tissues in the solid hazardous waste container.

OperationalWorkflow Step1 1. Fume Hood Validation Verify Flowmeter reads 80-120 FPM Step2 2. Don PPE Apply Double-Glove System Step1->Step2 Step3 3. Material Transfer Weigh Solid in Closed System Step2->Step3 Step4 4. Dissolution Add Anhydrous Solvent Step3->Step4 Step5 5. Reaction Setup Seal & Purge with Inert Gas Step4->Step5

Caption: Step-by-step operational workflow for safely handling 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile.

Emergency Response & Disposal Plan

Nitrile-containing compounds require stringent disposal protocols. Under no circumstances should this compound be mixed with strong acids or strong bases, as extreme pH conditions can trigger exothermic hydrolysis of the nitrile group, potentially releasing toxic byproducts[5].

Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to the optimal working height.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for large solvent-based spills.

  • Collect: Using a non-sparking tool, scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

Waste Segregation & Disposal

All liquid and solid waste contaminated with 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile must be disposed of via high-temperature incineration equipped with an afterburner and scrubber.

WasteDisposal W1 Generate Nitrile Waste (Solid/Liquid) W2 Chemical Segregation Isolate from Acids/Bases W1->W2 W3 Waste Labeling 'Halogen-Free Organic Waste' W2->W3 W4 Final Disposal High-Temperature Incineration W3->W4

Caption: Waste segregation and disposal pathway for pyrazole-carbonitrile derivatives.

References

  • American Elements. "1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile | CAS 860807-23-4". Available at: 1

  • Fisher Scientific. "SAFETY DATA SHEET: Pyrazole". Available at: 2

  • Northwestern University Research Safety. "Chemical Fume Hood Handbook". Available at: 4

  • Benchchem. "Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile". Available at: 5

  • Benchchem. "Essential Safety and Handling Guide for MeCY5-NHS Ester and Triethylamine". Available at: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
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1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
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